1-(2-Chloro-benzoimidazol-1-yl)-ethanone
Description
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Properties
IUPAC Name |
1-(2-chlorobenzimidazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6(13)12-8-5-3-2-4-7(8)11-9(12)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSRLPPFBXEWIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663473 | |
| Record name | 1-(2-Chloro-1H-benzimidazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90533-07-6 | |
| Record name | 1-(2-Chloro-1H-benzimidazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis, Mechanism, and Kinetics of 1-(2-Chloro-benzoimidazol-1-yl)-ethanone
Introduction
1-(2-Chloro-benzoimidazol-1-yl)-ethanone is a functionalized benzimidazole derivative of significant interest in medicinal chemistry and drug development. The benzimidazole scaffold is a key pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities. The introduction of a chloro group at the 2-position and an acetyl group at the 1-position of the benzimidazole ring can modulate the compound's physicochemical properties and biological activity, making it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of the synthesis, reaction mechanism, and expected kinetics for the preparation of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Synthesis of this compound: A Two-Step Approach
The most logical and efficient synthetic route to this compound involves a two-step process:
-
Synthesis of the Precursor: 2-Chlorobenzimidazole
-
N-Acetylation of 2-Chlorobenzimidazole
Part 1: Synthesis of 2-Chlorobenzimidazole
The synthesis of the essential precursor, 2-chlorobenzimidazole, is well-established and typically proceeds from benzimidazolin-2-one.
Reaction Scheme:
Caption: Synthesis of 2-Chlorobenzimidazole from Benzimidazolin-2-one.
The reaction involves the treatment of benzimidazolin-2-one with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1] The keto group of benzimidazolin-2-one is converted to the chloro group at the 2-position of the benzimidazole ring. This reaction is typically carried out at elevated temperatures.
Part 2: N-Acetylation of 2-Chlorobenzimidazole to Yield this compound
The final step in the synthesis is the N-acetylation of 2-chlorobenzimidazole. This reaction introduces the ethanone moiety at the N1 position of the benzimidazole ring.
Reaction Scheme:
Caption: N-Acetylation of 2-Chlorobenzimidazole.
This acylation is typically achieved using either acetic anhydride or acetyl chloride as the acetylating agent.[2][3] The reaction is often carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the acid byproduct (acetic acid or hydrochloric acid) and to facilitate the reaction. Common solvents for this transformation include tetrahydrofuran (THF) or chloroform.
Reaction Mechanism of N-Acetylation
The N-acetylation of 2-chlorobenzimidazole proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the imidazole ring acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.
Detailed Mechanistic Steps:
Caption: Mechanism of N-Acetylation of 2-Chlorobenzimidazole with Acetyl Chloride.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-chlorobenzimidazole ring attacks the electrophilic carbonyl carbon of the acetylating agent (acetyl chloride or acetic anhydride). This leads to the formation of a tetrahedral intermediate.[4]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the leaving group (chloride ion in the case of acetyl chloride, or acetate ion for acetic anhydride).
-
Deprotonation: A base present in the reaction mixture, such as triethylamine, abstracts the proton from the nitrogen atom of the benzimidazole ring, yielding the final product, this compound, and the protonated base.
Kinetics of the N-Acetylation Reaction
The reaction is anticipated to follow second-order kinetics, being first-order with respect to both 2-chlorobenzimidazole and the acetylating agent.
Factors Influencing Reaction Kinetics:
| Factor | Expected Effect on Reaction Rate | Rationale |
| Concentration of Reactants | Increase | Higher concentrations of 2-chlorobenzimidazole and the acetylating agent will lead to a higher frequency of molecular collisions, thus increasing the reaction rate. |
| Nature of Acetylating Agent | Acetyl chloride > Acetic anhydride | Acetyl chloride is generally more reactive than acetic anhydride due to the better leaving group ability of the chloride ion compared to the acetate ion.[4] |
| Presence and Strength of Base | Increase | A base facilitates the reaction by neutralizing the acidic byproduct, which can otherwise protonate the starting benzimidazole, reducing its nucleophilicity. Stronger, non-nucleophilic bases are generally more effective. |
| Solvent Polarity | Moderate Increase | A polar aprotic solvent can stabilize the charged tetrahedral intermediate, thereby lowering the activation energy and increasing the reaction rate. Solvents like THF and chloroform are suitable. |
| Temperature | Increase | As with most chemical reactions, an increase in temperature will increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate. |
| Substituents on Benzimidazole Ring | Electron-withdrawing groups (like the 2-chloro group) will decrease the rate. | The electron-withdrawing nature of the chlorine atom at the 2-position reduces the nucleophilicity of the nitrogen atoms in the imidazole ring, making the reaction slower compared to unsubstituted benzimidazole. |
Experimental Protocols
Protocol 1: Synthesis of 2-Chlorobenzimidazole
Materials:
-
Benzimidazolin-2-one
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
40% Sodium hydroxide (NaOH) solution
-
Xylene (optional, for removal of excess POCl₃)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, a mixture of benzimidazolin-2-one and phosphorus oxychloride is prepared.
-
The mixture is heated to reflux for a specified period (typically several hours).
-
After the reaction is complete, the mixture is cooled in an ice bath.
-
Excess phosphorus oxychloride can be removed by distillation under reduced pressure or by careful addition to ice-water.
-
The cooled reaction mixture is carefully neutralized with a 40% NaOH solution to a pH of approximately 10, while keeping the temperature low with an ice bath.
-
The precipitated crude product is collected by filtration, washed with cold water, and dried.
-
The crude 2-chlorobenzimidazole can be recrystallized from a suitable solvent, such as aqueous ethanol, to afford the pure product.
Protocol 2: Synthesis of this compound
Materials:
-
2-Chlorobenzimidazole
-
Acetic anhydride or Acetyl chloride
-
Triethylamine or Pyridine
-
Tetrahydrofuran (THF) or Chloroform (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography (optional)
Procedure:
-
To a solution of 2-chlorobenzimidazole in an anhydrous solvent (e.g., THF or chloroform) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a base such as triethylamine is added.[2][3]
-
The mixture is stirred at room temperature (or cooled in an ice bath, depending on the reactivity).
-
The acetylating agent (acetic anhydride or acetyl chloride) is added dropwise to the stirred solution.
-
The reaction mixture is then stirred at room temperature or heated to reflux for a period determined by reaction monitoring (e.g., by Thin Layer Chromatography - TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed successively with saturated sodium bicarbonate solution (to remove acidic impurities) and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
If necessary, the crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Conclusion
The synthesis of this compound is a straightforward process involving the N-acetylation of the readily accessible 2-chlorobenzimidazole precursor. The reaction proceeds through a well-understood nucleophilic acyl substitution mechanism. While specific kinetic data for this transformation is not extensively documented, a qualitative understanding of the factors influencing the reaction rate can be derived from studies on analogous systems. This technical guide provides a solid foundation for researchers and scientists to successfully synthesize and further explore the potential of this important benzimidazole derivative in various applications, particularly in the realm of drug discovery and development.
References
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Synthesis of 1-(n-hexyl-5-one)-2-chlorobenzimidazole. (n.d.). Retrieved from [Link]
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Synthesis of A. 2-Chlorobenzimidazole. (n.d.). PrepChem.com. Retrieved from [Link]
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N-Monobenzoylation (acetylation, arylsulfonation), N-, C- di- and N-, C-, O- tribenzoylation of 5H(chloro, nitro)-2-methyl(ethyl)benzimidazoles. (2015). Chemical Science International Journal, 4(3), 407-422. [Link]
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Jencks, W. P., & Carriuolo, J. (1961). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Journal of the American Chemical Society, 83(7), 1743-1750. [Link]
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Kinetics of Cellulose Acylation with Carboxylic Anhydrides and N-acylimidazoles in Ionic Liquid/Molecular Solvent Mixtures: Relevance to the Synthesis of Mixed Cellulose Esters. (2021). Polymers, 13(4), 589. [Link]
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Reactions of Acid Chlorides. (2019). Chemistry LibreTexts. [Link]
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An In-depth Technical Guide to 1-(2-Chloro-benzoimidazol-1-yl)-ethanone: Chemical Properties, Structure, and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(2-Chloro-benzoimidazol-1-yl)-ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and synthetic organic chemistry. This document moves beyond a simple recitation of facts to offer expert insights into its structure, properties, synthesis, and potential applications, grounded in established chemical principles and supported by authoritative references.
Molecular Structure and Nomenclature
This compound belongs to the benzimidazole class of heterocyclic compounds, which are characterized by a fusion of benzene and imidazole rings. The nomenclature "this compound" precisely describes its structure: an ethanone (acetyl) group is attached to the nitrogen at position 1 of the benzimidazole ring, which is substituted with a chlorine atom at position 2.
Systematic IUPAC Name: 1-(2-chloro-1H-benzo[d]imidazol-1-yl)ethan-1-one
Common Synonyms: 1-Acetyl-2-chlorobenzimidazole
Chemical Identifiers:
The presence of the N-acyl group and the 2-chloro substituent are critical features that dictate the molecule's reactivity and potential biological activity. The N-acyl linkage makes the ethanone group susceptible to nucleophilic attack, while the 2-chloro position can be a site for further functionalization.
Physicochemical and Spectroscopic Properties
While specific experimental data for this compound is not extensively reported in the literature, we can infer its properties based on related compounds and general chemical principles.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Justification/Reference |
| Melting Point | Solid at room temperature, likely in the range of 40-100 °C | Similar N-acylated heterocycles, such as 2-chloro-1-(1-methyl-1H-pyrrol-2-yl)ethanone, have a melting point of 44-46°C.[3] |
| Boiling Point | High, with probable decomposition before boiling at atmospheric pressure. | N-acyl benzimidazoles are generally stable solids with high boiling points. |
| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in water. | The presence of the polar carbonyl group and the benzimidazole ring suggests solubility in polar organic media. |
| Appearance | Likely a white to off-white crystalline solid. | Based on the appearance of related benzimidazole derivatives. |
Spectroscopic Analysis: A Predictive Overview
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. Below are the expected spectral features based on its structure.
1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzimidazole ring and the methyl protons of the ethanone group. The chemical shifts of the four aromatic protons would likely appear in the range of δ 7.2-8.0 ppm, with their splitting patterns revealing their coupling relationships. The methyl protons of the acetyl group would appear as a sharp singlet, likely in the region of δ 2.5-2.8 ppm.
13C NMR Spectroscopy: The carbon NMR spectrum would provide key information about the carbon framework. The carbonyl carbon of the ethanone group is expected to resonate significantly downfield, in the range of δ 165-175 ppm. The carbons of the benzimidazole ring would appear in the aromatic region (δ 110-150 ppm), with the carbon bearing the chlorine atom (C2) showing a characteristic chemical shift. The methyl carbon of the acetyl group would be found in the aliphatic region, typically around δ 25-30 ppm.
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically observed in the range of 1680-1720 cm⁻¹.[4] The C-Cl stretch would likely appear in the fingerprint region, around 600-800 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. The IR spectrum of the related compound 1-(1H-benzo[d]imidazol-2-yl)ethanone shows a strong carbonyl peak, providing a good reference point.[5]
Mass Spectrometry (MS): Under electron impact mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z 194, with a characteristic isotopic peak at m/z 196 (M+2) in an approximate 3:1 ratio, confirming the presence of one chlorine atom. Common fragmentation patterns for benzimidazoles involve cleavage of the substituents and fragmentation of the heterocyclic ring.[6]
Synthesis and Reactivity
Proposed Synthetic Pathway: N-Acylation of 2-Chlorobenzimidazole
The most logical and efficient synthetic route to this compound is the N-acylation of 2-chlorobenzimidazole. This reaction involves the treatment of 2-chlorobenzimidazole with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base to neutralize the hydrogen chloride byproduct.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorobenzimidazole (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the solution and stir.
-
Acylation: Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
This protocol is based on general procedures for the N-acylation of imidazoles and benzimidazoles.[7][8]
Reactivity Profile
The chemical reactivity of this compound is governed by the electrophilic nature of the N-acyl group and the potential for nucleophilic substitution at the 2-position.
-
Hydrolysis: The N-acyl bond is susceptible to hydrolysis under acidic or basic conditions, which would regenerate 2-chlorobenzimidazole and acetic acid.
-
Nucleophilic Acyl Substitution: The carbonyl group can be attacked by various nucleophiles, leading to the transfer of the acetyl group. N-acyl imidazoles are known to be moderately reactive electrophiles, making them useful in certain bioconjugation and labeling applications.[9]
-
Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position of the benzimidazole ring can potentially be displaced by strong nucleophiles under forcing conditions, allowing for further derivatization of the heterocyclic core.
Potential Applications in Drug Discovery and Development
Benzimidazole and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[10] The specific combination of the 2-chloro and N-acetyl substituents in this compound makes it an interesting candidate for further investigation and a valuable intermediate for the synthesis of more complex molecules.
Caption: Potential applications of this compound.
While no specific biological activities have been reported for this compound itself, its structural features suggest several avenues for exploration:
-
As a Synthetic Intermediate: The molecule serves as a versatile building block. The 2-chloro group can be substituted to introduce a variety of functional groups, and the N-acetyl group can be modified or removed.
-
As a Potential Bioactive Compound: The benzimidazole core is a known pharmacophore. The introduction of the 2-chloro and N-acetyl groups may modulate its biological activity, potentially leading to the discovery of new therapeutic agents. For instance, various substituted benzimidazoles have been investigated as selective CB2 receptor agonists and for their antimicrobial and antifungal activities.[11][12]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. While detailed experimental data for this specific molecule is limited, its properties and reactivity can be reliably predicted based on the extensive knowledge of related benzimidazole derivatives. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this compound in their scientific endeavors. Future research focused on the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.
References
- Letopharm Limited. Ethanone,1-(2-chloro-1H-benzimidazol-1-yl)- | CAS:#90533-07-6. (n.d.).
- iChemical. 1-Acetyl-2-chlorobenzo[d]imidazole, CAS No. 90533-07-6. (n.d.).
- PubChem. 1-(1H-benzimidazol-2-yl)-2-chloroethanone | C9H7ClN2O | CID 12216289. (n.d.).
- Synthesis of 1-(n-hexyl-5-one)-2-chlorobenzimidazole. (n.d.).
-
Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. (2022). Molecules, 27(15), 4889. Retrieved from [Link]
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In vitro Studies of Antibacterial and Antifungal Activity of Novel Substituted Benzimidazole Derivatives. (2023). Trends in Sciences, 20(10), 6110. Retrieved from [Link]
-
A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. (2012). Der Pharma Chemica, 4(3), 963-968. Retrieved from [Link]
-
REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS USING A NATURAL CLAY CATALYST UNDER SOLVENT-FREE CONDITIONS. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 1-5. Retrieved from [Link]
- US Patent US3055907A, Acyl benzimidazoles and method of preparing same. (1962).
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Mino, T., Sakamoto, S., & Hamachi, I. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Bioscience, Biotechnology, and Biochemistry, 85(1), 53–60. Retrieved from [Link]
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An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry, 14(3), 102981. Retrieved from [Link]
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ResearchGate. IR spectrum of 1-(1H-benzo[d]imidazol-2-yl)ethanone. (n.d.). Retrieved from [Link]
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The Royal Society of Chemistry. Infrared spectroscopy. (n.d.). Retrieved from [Link]
-
Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. (1998). Journal de la Société Chimique de Tunisie, 4(1), 35-42. Retrieved from [Link]
-
2-chloro-1-(1-methyl-1H-pyrrol-2-yl)ethanone. (n.d.). Retrieved from [Link]
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Spectroscopic analysis of "1-(2-Chloro-benzoimidazol-1-yl)-ethanone" (NMR, IR, Mass Spec)
This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of "1-(2-Chloro-benzoimidazol-1-yl)-ethanone". This document is intended for researchers, scientists, and professionals in drug development who are working with benzimidazole derivatives and require a thorough understanding of their structural elucidation through modern spectroscopic techniques. The guide will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to this specific molecule.
Introduction
This compound is a member of the benzimidazole family, a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Accurate structural characterization is a critical first step in the development of any new pharmaceutical agent. Spectroscopic analysis provides a non-destructive and highly informative means to confirm the molecular structure, identify functional groups, and understand the electronic environment of the molecule. This guide will provide a detailed interpretation of the expected NMR, IR, and Mass spectra of this compound, drawing upon data from closely related analogs and established spectroscopic principles.
Caption: Molecular Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, integrations, and coupling patterns of ¹H and ¹³C nuclei, a detailed picture of the molecular framework can be constructed.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzimidazole ring and the methyl protons of the acetyl group. The exact chemical shifts are influenced by the electron-withdrawing effects of the chloro and acetyl substituents.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H | 7.20 - 7.80 | Multiplet (m) | 4H |
| -COCH₃ | 2.15 | Singlet (s) | 3H |
Interpretation:
-
Aromatic Protons (7.20 - 7.80 ppm): The four protons on the benzene ring of the benzimidazole system are expected to appear as a complex multiplet in the aromatic region of the spectrum. Their chemical shifts will be influenced by the fused imidazole ring and the substituents. The exact pattern will depend on the specific coupling constants between the adjacent protons.
-
Acetyl Protons (2.15 ppm): The three protons of the methyl group in the ethanone moiety are expected to appear as a sharp singlet. This is because there are no adjacent protons for them to couple with. The downfield shift from a typical methyl group is due to the deshielding effect of the adjacent carbonyl group.
¹³C NMR Spectroscopy
The broadband proton-decoupled ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms in the molecule and their electronic environments.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~170 |
| C-Cl | ~150 |
| Aromatic C | 110 - 145 |
| -CH₃ | ~25 |
Interpretation:
-
Carbonyl Carbon (~170 ppm): The carbon of the ketone's carbonyl group is expected to be significantly deshielded and appear at a low field, typically around 170 ppm.[3]
-
C2-Carbon bearing Chlorine (~150 ppm): The C2 carbon of the benzimidazole ring, being attached to two nitrogen atoms and a chlorine atom, will be highly deshielded.
-
Aromatic Carbons (110 - 145 ppm): The six carbons of the benzene ring and the two carbons of the imidazole ring (not attached to chlorine) will resonate in the aromatic region.[4] Due to the lack of symmetry in the molecule, eight distinct signals are expected in this region.
-
Methyl Carbon (~25 ppm): The carbon of the acetyl methyl group will be the most shielded carbon and will appear at a high field.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | 1700 - 1720 | Strong |
| C=N (Imine) | 1610 - 1640 | Medium |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-Cl | 600 - 800 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |
| C-H (Aliphatic) | 2850 - 3000 | Medium to Weak |
Interpretation:
-
C=O Stretch (1700 - 1720 cm⁻¹): A strong absorption band in this region is a clear indication of the presence of a carbonyl group from the ethanone moiety.[6]
-
C=N and C=C Stretches (1450 - 1640 cm⁻¹): The stretching vibrations of the carbon-nitrogen double bond in the imidazole ring and the carbon-carbon double bonds in the aromatic ring will appear in this region.
-
C-Cl Stretch (600 - 800 cm⁻¹): The presence of a strong absorption band in the fingerprint region is characteristic of the carbon-chlorine bond.
-
C-H Stretches (2850 - 3100 cm⁻¹): The C-H stretching vibrations of the aromatic ring and the methyl group will be observed in their respective characteristic regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrometry Data
| Ion | m/z (relative intensity) |
| [M]⁺ | 194 (100%), 196 (33%) |
| [M - CH₃CO]⁺ | 151 (base peak), 153 |
| [Benzimidazole cation]⁺ | 117 |
Interpretation:
-
Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 194, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A characteristic isotopic peak at m/z 196 with an intensity of about one-third of the molecular ion peak will confirm the presence of one chlorine atom (due to the natural abundance of the ³⁷Cl isotope).
-
Fragmentation Pattern: The fragmentation of benzimidazole derivatives is well-documented.[7][8] A common fragmentation pathway for this compound is the loss of the acetyl group as a ketene or an acetyl radical.
Caption: Proposed Fragmentation Pathway of this compound
Experimental Protocols
The following are general protocols for acquiring the spectroscopic data discussed in this guide.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[9]
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse, a 1-2 second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the broadband proton-decoupled ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.[10]
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for a solution spectrum, dissolve the sample in a suitable solvent (e.g., chloroform) and place it in a salt plate cell.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Impact (EI) or Electrospray Ionization (ESI). Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
Conclusion
This technical guide has provided a detailed overview of the expected spectroscopic characteristics of this compound. By combining the information from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently confirm the structure and purity of this important benzimidazole derivative. The predicted data and interpretations presented herein serve as a valuable reference for scientists working on the synthesis and characterization of novel small molecules for drug discovery and development.
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"1-(2-Chloro-benzoimidazol-1-yl)-ethanone" CAS number and nomenclature
An In-Depth Technical Guide to 1-(2-Chloro-1H-benzimidazol-1-yl)ethanone
Prepared by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 1-(2-Chloro-1H-benzimidazol-1-yl)ethanone. The document elucidates the compound's chemical identity, synthesis, reactivity, and its significant potential as a versatile intermediate in the synthesis of pharmacologically active agents. The narrative emphasizes the causal relationships in its chemical behavior and provides actionable protocols grounded in established chemical principles.
Chemical Identity and Nomenclature
1-(2-Chloro-1H-benzimidazol-1-yl)ethanone is a heterocyclic compound featuring a benzimidazole core. The structure is characterized by an acetyl group (-C(O)CH₃) attached to one of the imidazole nitrogen atoms and a chlorine atom at the 2-position of the benzimidazole ring. This chlorine atom is a key functional group, rendering the molecule a valuable precursor for further chemical modifications.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 90533-07-6 [1][2].
Table 1: Compound Identification and Nomenclature
| Identifier | Value |
| Primary Name | 1-(2-Chloro-1H-benzimidazol-1-yl)ethanone |
| CAS Number | 90533-07-6[1][2] |
| Molecular Formula | C₉H₇ClN₂O[1][2] |
| Molecular Weight | 194.62 g/mol [2] |
| Synonyms | Ethanone, 1-(2-chloro-1H-benzimidazol-1-yl)-[1], 1-Acetyl-2-chlorobenzo[d]imidazole[2], Benzimidazole, 1-acetyl-2-chloro-[2], 1-acetyl-2-chlorobenzimidazole[2] |
Synthesis and Mechanistic Considerations
The most direct and efficient synthesis of 1-(2-Chloro-1H-benzimidazol-1-yl)ethanone involves the N-acylation of 2-chlorobenzimidazole. This reaction is a classic example of nucleophilic substitution at the nitrogen of the imidazole ring.
Experimental Protocol: Synthesis via N-Acylation
Objective: To synthesize 1-(2-Chloro-1H-benzimidazol-1-yl)ethanone from 2-chlorobenzimidazole.
Materials:
-
2-Chlorobenzimidazole
-
Acetyl chloride (or Acetic Anhydride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or a similar non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorobenzimidazole (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1 equivalents) dropwise. The base is critical for scavenging the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
-
Acylation: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 equivalents) dropwise to the stirred solution. The reaction is exothermic, and slow addition is necessary to control the temperature.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 2-chlorobenzimidazole starting material.
-
Work-up: Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 1-(2-Chloro-1H-benzimidazol-1-yl)ethanone.
Caption: Workflow for the synthesis of 1-(2-Chloro-1H-benzimidazol-1-yl)ethanone.
Chemical Reactivity and Synthetic Utility
The synthetic value of 1-(2-Chloro-1H-benzimidazol-1-yl)ethanone stems from its two primary reactive sites. The acetyl group protects one of the imidazole nitrogens, while the chlorine atom at the C2 position acts as an excellent leaving group. This dual functionality makes it a powerful building block in medicinal chemistry.
Key Reactivity Pathways:
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the fused benzene ring and the adjacent nitrogen atoms activates the C2 position for nucleophilic attack. The chlorine atom can be readily displaced by a variety of nucleophiles (e.g., amines, thiols, alkoxides) to generate a diverse library of 2-substituted benzimidazole derivatives. This is a cornerstone reaction for creating compounds with potential biological activity[3][4].
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond is amenable to various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings[4][5]. These reactions allow for the formation of C-C or C-N bonds, enabling the introduction of aryl, heteroaryl, or amino groups at the 2-position, further expanding the molecular diversity accessible from this intermediate[4][5].
-
Deacetylation: The N-acetyl group can be removed under basic or acidic conditions to regenerate the N-H functionality, allowing for subsequent reactions at the nitrogen atom if desired.
Caption: Key reactivity pathways of 1-(2-Chloro-1H-benzimidazol-1-yl)ethanone.
Spectroscopic Characterization (Predicted)
While experimental spectra require empirical acquisition, the structure of 1-(2-Chloro-1H-benzimidazol-1-yl)ethanone allows for the confident prediction of its key spectroscopic features.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Aromatic Protons: Four signals in the range of δ 7.2-8.0 ppm, exhibiting complex splitting patterns (doublets, triplets) characteristic of a substituted benzene ring. Methyl Protons: A sharp singlet at approximately δ 2.5-2.8 ppm, corresponding to the three protons of the acetyl group. |
| ¹³C NMR | Carbonyl Carbon: A signal around δ 168-172 ppm. Aromatic Carbons: Multiple signals between δ 110-150 ppm. C2 Carbon (C-Cl): A distinct signal around δ 145-150 ppm. Methyl Carbon: A signal in the upfield region, around δ 25-30 ppm. |
| IR Spectroscopy | C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹. C=N Stretch: An absorption in the 1610-1640 cm⁻¹ region. Aromatic C-H Stretch: Signals observed above 3000 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z 194. Isotopic Peak (M+2): A peak at m/z 196 with approximately one-third the intensity of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom. |
Applications in Research and Drug Development
Benzimidazole derivatives are a well-established class of "privileged scaffolds" in medicinal chemistry, known to exhibit a wide array of biological activities.[3][6] This compound is a key intermediate for accessing novel benzimidazole-based therapeutics.
-
Antimicrobial and Antifungal Agents: The benzimidazole core is present in numerous antifungal and anthelmintic drugs. By using 1-(2-Chloro-1H-benzimidazol-1-yl)ethanone as a starting material, novel derivatives can be synthesized and screened for activity against pathogenic fungi and bacteria.[3][7]
-
Anticancer Drug Discovery: Many benzimidazole derivatives have been investigated for their potential as anticancer agents, acting through various mechanisms such as tubulin polymerization inhibition or kinase inhibition.[6] This intermediate provides a platform to develop new analogues for oncological research.
-
Agrochemicals: The fungicidal properties of benzimidazole derivatives are also exploited in agriculture.[3][7] This compound can be used to synthesize new fungicides to protect crops from various plant pathogens.[3][7]
Conclusion
1-(2-Chloro-1H-benzimidazol-1-yl)ethanone (CAS: 90533-07-6) is a high-value chemical intermediate whose utility is rooted in its defined and predictable reactivity. The presence of a strategically placed acetyl protecting group and a reactive chlorine atom makes it an ideal precursor for the synthesis of diverse, 2-substituted benzimidazole libraries. Its application spans multiple domains of chemical and biological research, particularly in the development of novel pharmaceuticals and agrochemicals. This guide provides the foundational knowledge required for its effective synthesis, handling, and strategic application in complex synthetic campaigns.
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A Technical Guide to the Potential Biological Activities of N-Acetylated 2-Chlorobenzimidazoles
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1] Its resemblance to endogenous purine nucleosides allows it to interact with a wide array of biological targets.[2] This guide focuses on a specific, yet underexplored, derivative: N-acetylated 2-chlorobenzimidazole. The introduction of a chlorine atom at the C2 position provides a reactive handle for further chemical modification, while the N-acetylation is postulated to modulate the compound's physicochemical properties, potentially enhancing its bioavailability and target engagement. This document provides a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound class, drawing upon established principles from related benzimidazole derivatives to hypothesize potential anticancer, antimicrobial, and anti-inflammatory activities.
Synthesis and Characterization
The synthesis of N-acetyl-2-chlorobenzimidazole is a sequential process involving the formation of the benzimidazole ring system followed by chlorination and subsequent N-acetylation. The protocols described are based on established methodologies for analogous structures.[3][4]
Synthesis Protocol
Part A: Synthesis of 2-Chloro-1H-benzimidazole (3)
This step involves the cyclization of an o-phenylenediamine precursor followed by chlorination.
-
Step 1: Synthesis of 1,3-dihydro-benzimidazol-2-one (2): To a solution of o-phenylenediamine (1) (0.046 mol) in dimethylformamide (DMF), add urea (0.092 mol). Reflux the mixture for 12 hours. After completion, remove DMF by vacuum distillation. Wash the resulting solid with water and dissolve it in 10% aqueous sodium hydroxide.
-
Step 2: Purification of (2): Filter the alkaline solution and neutralize with 35% aqueous hydrochloric acid. The precipitated product is filtered, washed with water, and dried to yield pure 1,3-dihydro-benzimidazol-2-one (2).[3]
-
Step 3: Chlorination to form 2-chloro-1H-benzimidazole (3): Heat a mixture of compound (2) (0.07 mol) with phosphoryl chloride (POCl₃) (0.14 mol) at approximately 105°C for 12 hours. A catalytic amount of phenol may be added.[3]
-
Step 4: Work-up: After the reaction, chill the mixture in an ice bath and carefully neutralize to pH 10 with a 40% aqueous sodium hydroxide solution. The resulting crude product can be purified by recrystallization to obtain pure 2-chloro-1H-benzimidazole (3).[3]
Part B: N-Acetylation of 2-Chloro-1H-benzimidazole (4)
This procedure is adapted from methods used for the N-acetylation of similar benzimidazole cores.[4]
-
Step 1: Reaction Setup: Dissolve 2-chloro-1H-benzimidazole (3) (0.02 mol) in 20 mL of chloroform.
-
Step 2: Acetylation: Add acetic anhydride (0.04 mol) to the solution. Heat the reaction mixture at 50-60°C for approximately 40 minutes, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Step 3: Isolation and Purification: Once the reaction is complete, distill off the solvent. Wash the residue with water and dry. The final product, N-acetyl-2-chlorobenzimidazole (4), can be purified by recrystallization from a suitable solvent like hexane.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-acetyl-2-chlorobenzimidazole.
Postulated Biological Activities and Mechanisms
While direct biological data for N-acetyl-2-chlorobenzimidazole is scarce, we can infer its potential activities by examining structurally related benzimidazole derivatives. The benzimidazole scaffold is a known "privileged structure" in drug discovery, with derivatives exhibiting a wide range of biological effects.[5][6]
Anticancer Potential
Benzimidazole derivatives are well-documented as potent anticancer agents that act through multiple mechanisms.[1][7]
-
Tubulin Polymerization Inhibition: Many benzimidazole compounds, such as albendazole, function by binding to β-tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and apoptosis in rapidly dividing cancer cells.
-
Kinase Inhibition: Certain derivatives have been shown to inhibit critical oncogenic signaling pathways. For instance, some benzimidazoles inhibit Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which subsequently blocks downstream pathways like PI3K/Akt and MEK/Erk, crucial for tumor growth and survival.[7]
-
Induction of Apoptosis: Benzimidazoles can trigger programmed cell death by modulating apoptotic pathways, such as increasing the expression of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2.[7][8]
-
Topoisomerase Inhibition: Some derivatives can intercalate with DNA or inhibit topoisomerase enzymes, interfering with DNA replication and transcription in cancer cells.
The N-acetyl group may enhance cellular uptake or alter the binding affinity of the molecule to these targets, potentially yielding a potent and selective anticancer agent.
Caption: Hypothesized inhibition of EGFR/HER2 signaling by N-acetyl-2-chlorobenzimidazole.
Antimicrobial Potential
Substituted benzimidazoles have demonstrated broad-spectrum antimicrobial activity.[9][10][11]
-
Mechanism of Action: A key bacterial target for some antimicrobial agents is DNA gyrase, an enzyme essential for DNA replication. Inhibition of this enzyme leads to bacterial cell death. Other mechanisms in fungi can involve the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.
-
Structure-Activity Relationship: Studies on related compounds have shown that substitutions on the benzimidazole ring are crucial for activity. For example, compounds with electron-withdrawing groups often exhibit enhanced antimicrobial effects.[10] The chloro and acetyl groups on the target molecule could contribute favorably to its antimicrobial profile.
Anti-inflammatory Potential
Benzimidazole derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade.[2]
-
Mechanism of Action: The primary mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation. Benzimidazole derivatives have been designed to target these enzymes.
Experimental Protocols for Biological Evaluation
To validate the hypothesized activities, a systematic screening approach is necessary. The following protocols provide a foundation for the initial biological characterization of N-acetylated 2-chlorobenzimidazoles.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration at which the compound inhibits 50% of cell growth (IC50), a key measure of cytotoxicity.
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the N-acetyl-2-chlorobenzimidazole compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8][12]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria) in a suitable broth.
-
Compound Dilution: Prepare two-fold serial dilutions of the N-acetyl-2-chlorobenzimidazole compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Biological Evaluation Workflow
Caption: A systematic workflow for the biological evaluation of novel compounds.
Data Presentation and Interpretation
Quantitative data from biological assays should be summarized in clear, structured tables to facilitate comparison and analysis.
Table 1: Example Data Presentation for In Vitro Cytotoxicity
| Compound ID | Cancer Cell Line | IC50 (µM) ± SD |
|---|---|---|
| N-Ac-2-Cl-BZI | MCF-7 (Breast) | [Insert Value] |
| N-Ac-2-Cl-BZI | A549 (Lung) | [Insert Value] |
| N-Ac-2-Cl-BZI | HCT-116 (Colon) | [Insert Value] |
| Doxorubicin (Control) | MCF-7 (Breast) | [Insert Value] |
Table 2: Example Data Presentation for Antimicrobial Activity
| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
|---|---|---|---|
| N-Ac-2-Cl-BZI | [Insert Value] | [Insert Value] | [Insert Value] |
| Ciprofloxacin (Control) | [Insert Value] | [Insert Value] | N/A |
| Fluconazole (Control) | N/A | N/A | [Insert Value] |
Conclusion and Future Directions
N-acetylated 2-chlorobenzimidazoles represent a promising, yet largely unexplored, class of compounds. Based on the extensive pharmacology of the benzimidazole scaffold, it is reasonable to postulate that these derivatives may possess significant anticancer, antimicrobial, and anti-inflammatory properties. The N-acetyl moiety could serve to fine-tune the molecule's activity and pharmacokinetic profile, potentially leading to derivatives with improved efficacy and safety.
The experimental framework provided in this guide offers a clear path for the synthesis and systematic evaluation of these compounds. Positive results from the initial in vitro screening would warrant more in-depth mechanistic studies, such as specific enzyme inhibition assays, cell cycle analysis, apoptosis assays, and eventually, progression to in vivo animal models to assess therapeutic efficacy and toxicity. This structured approach is critical for unlocking the full therapeutic potential of this novel chemical scaffold.
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An In-Depth Technical Guide to "1-(2-Chloro-benzoimidazol-1-yl)-ethanone" as a Precursor for Novel Drug Synthesis
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant drugs.[1][2] This guide focuses on a particularly versatile precursor, 1-(2-Chloro-benzoimidazol-1-yl)-ethanone , and its strategic application in the synthesis of novel drug candidates. We will explore the synthesis of this key intermediate, its reactivity, and its utility in generating diverse libraries of pharmacologically relevant molecules through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and professionals in the field of drug development, providing both theoretical insights and practical, step-by-step protocols.
The Benzimidazole Motif: A Privileged Scaffold in Drug Discovery
The fusion of a benzene ring with an imidazole ring gives rise to the benzimidazole system, a heterocyclic scaffold that has garnered immense interest in pharmaceutical research.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. These include, but are not limited to, antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties.[2][3][4] The versatility of the benzimidazole core, with its multiple sites for chemical modification, makes it an ideal starting point for the design and synthesis of new therapeutic agents.
Synthesis of the Key Precursor: this compound
The strategic placement of a chloro group at the 2-position and an acetyl group at the 1-position of the benzimidazole ring system renders "this compound" a highly valuable and reactive intermediate for further chemical transformations. The synthesis of this precursor is a two-step process, beginning with the formation of 2-chlorobenzimidazole.
Step 1: Synthesis of 2-Chlorobenzimidazole
The synthesis of 2-chlorobenzimidazole is typically achieved from the readily available starting materials, o-phenylenediamine and urea, followed by chlorination.
Experimental Protocol:
-
Part A: Synthesis of Benzimidazolin-2-one:
-
In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and urea (1.1 equivalents).
-
Heat the mixture at 150-160°C for 2-3 hours. The mixture will melt and then solidify.
-
Cool the reaction mixture to room temperature and treat with a 10% aqueous sodium hydroxide solution to dissolve the product.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with glacial acetic acid until precipitation is complete.
-
Collect the precipitated benzimidazolin-2-one by filtration, wash with cold water, and dry.
-
-
Part B: Chlorination to 2-Chlorobenzimidazole:
-
In a well-ventilated fume hood, carefully add benzimidazolin-2-one (1 equivalent) to phosphorus oxychloride (POCl₃, 3-5 equivalents).
-
Heat the mixture to reflux (approximately 105-110°C) for 2-3 hours.
-
Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide or potassium hydroxide until the pH is basic (pH 9-10), keeping the temperature below 20°C.
-
The product, 2-chlorobenzimidazole, will precipitate out of the solution.
-
Collect the solid by filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent such as ethanol/water to afford pure 2-chlorobenzimidazole.
-
Causality of Experimental Choices: The use of urea provides a safe and inexpensive source of a carbonyl group for the initial cyclization with o-phenylenediamine. Phosphorus oxychloride is a powerful chlorinating agent that effectively converts the amide in benzimidazolin-2-one to the corresponding chloro-derivative.
Step 2: N-Acetylation to this compound
The introduction of the acetyl group at the N-1 position is a crucial step that can influence the reactivity of the 2-chloro substituent and provide a handle for further modifications. This is typically achieved through acylation with acetic anhydride or acetyl chloride.[5][6][7]
Experimental Protocol:
-
Suspend 2-chlorobenzimidazole (1 equivalent) in a suitable aprotic solvent such as chloroform or tetrahydrofuran.
-
Add a base, such as triethylamine (1.2 equivalents), to the suspension and stir for 10-15 minutes at room temperature.
-
Slowly add acetic anhydride (1.2 equivalents) or acetyl chloride (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 50-60°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If triethylamine hydrochloride precipitates, remove it by filtration.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Trustworthiness of the Protocol: This protocol is self-validating through the monitoring of the reaction by TLC and the purification of the final product. The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Summary:
| Step | Starting Material | Reagents | Product | Typical Yield |
| 1A | o-Phenylenediamine | Urea | Benzimidazolin-2-one | 85-95% |
| 1B | Benzimidazolin-2-one | POCl₃ | 2-Chlorobenzimidazole | 80-90% |
| 2 | 2-Chlorobenzimidazole | Acetic Anhydride, Triethylamine | This compound | 70-85% |
Application in Novel Drug Synthesis: Unleashing the Potential of the Precursor
The presence of the electron-withdrawing acetyl group at the N-1 position and the reactive chloro group at the C-2 position makes this compound a powerful building block for creating diverse molecular architectures. The following sections detail two primary synthetic pathways for elaborating this precursor.
Pathway 1: Nucleophilic Aromatic Substitution (NAS)
The chlorine atom at the 2-position of the benzimidazole ring is susceptible to nucleophilic displacement, providing a straightforward method for introducing a wide variety of functional groups.[3][8] The N-acetyl group can modulate the reactivity of this position and may be retained or removed in subsequent synthetic steps.
Experimental Workflow for Nucleophilic Aromatic Substitution:
Caption: Workflow for Nucleophilic Aromatic Substitution.
Detailed Protocol for Amination (Example with a Primary Amine):
-
To a solution of this compound (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add the desired primary amine (1.2-2 equivalents) and a base such as potassium carbonate (K₂CO₃, 2 equivalents) or diisopropylethylamine (DIPEA, 2 equivalents).
-
Heat the reaction mixture to 80-120°C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-1-acetylbenzimidazole derivative.
Rationale for Experimental Choices: The choice of a polar aprotic solvent facilitates the dissolution of the reactants and promotes the nucleophilic attack. The base is essential to neutralize the HCl generated during the reaction and to deprotonate the nucleophile if necessary.
Pathway 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[1][9][10] In this context, it allows for the introduction of a diverse range of aryl and heteroaryl substituents at the 2-position of the benzimidazole core, which is a common strategy in the development of kinase inhibitors and other targeted therapies.
Experimental Workflow for Suzuki-Miyaura Cross-Coupling:
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Detailed Protocol for Suzuki-Miyaura Cross-Coupling:
-
In a reaction vessel, combine this compound (1 equivalent), the desired aryl or heteroaryl boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents) or Pd(dppf)Cl₂ (0.02-0.05 equivalents), and a base such as potassium carbonate (K₂CO₃, 2-3 equivalents) or cesium carbonate (Cs₂CO₃, 2-3 equivalents).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-110°C under an inert atmosphere and monitor by TLC.
-
Once the reaction is complete, cool to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-aryl-1-acetylbenzimidazole derivative.
Expert Insights on Catalyst Selection: The choice of palladium catalyst and ligand is critical for the success of the Suzuki-Miyaura coupling. For less reactive aryl chlorides, more electron-rich and sterically hindered phosphine ligands, such as SPhos or XPhos, may be required to achieve good yields.[1]
Future Perspectives and Conclusion
"this compound" is a highly adaptable and valuable precursor in the synthesis of novel benzimidazole-based drug candidates. The methodologies outlined in this guide, namely nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling, provide robust and versatile strategies for generating extensive libraries of compounds for biological screening. The ability to introduce a wide array of substituents at the 2-position allows for fine-tuning of the pharmacological properties of the resulting molecules. Further exploration of other cross-coupling reactions, such as Buchwald-Hartwig amination, and the development of one-pot multi-component reactions starting from this precursor will undoubtedly continue to enrich the chemical space of pharmacologically active benzimidazoles.
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A Senior Application Scientist's Guide to In-Silico Modeling: A Benzimidazole Case Study
Authored For: Drug Development Professionals & Computational Chemistry Researchers Preamble: The journey of a drug from concept to clinic is arduous and expensive. Failures are common, often due to unforeseen issues with efficacy or safety. In-silico modeling, a cornerstone of modern drug discovery, allows us to predict a molecule's behavior before it is ever synthesized, saving invaluable time and resources.[1] This guide provides an in-depth, practical walkthrough of the in-silico modeling and molecular docking process.
While the initial query focused on "1-(2-Chloro-benzoimidazol-1-yl)-ethanone," this specific molecule lacks sufficient public data for a robust case study. Therefore, we will pivot to its parent scaffold, benzimidazole , a privileged structure in medicinal chemistry renowned for its broad therapeutic activities.[2][3] We will use a representative benzimidazole derivative to illustrate a complete in-silico workflow against a high-value cancer target, offering a universally applicable template for researchers.
Part 1: Strategic Foundation - Why Benzimidazoles and Why In-Silico?
The Benzimidazole Scaffold: A Privileged Core in Oncology
Benzimidazole, an isostere of natural purines, is a bicyclic compound containing fused benzene and imidazole rings. This structure is a key pharmacophore in numerous FDA-approved drugs.[4] Its unique architecture allows it to interact with a wide array of biological targets, particularly protein kinases, which are crucial regulators of cell signaling.[5][6]
Dysregulation of protein kinase activity is a hallmark of cancer, making them prime targets for therapeutic intervention.[7][8] Benzimidazole derivatives have been successfully developed as inhibitors for several kinases, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Tyrosine Kinases (TKs), blocking abnormal cell growth signals.[5][9][10]
The Rationale for a Computational Approach
Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (a ligand, like our benzimidazole derivative) to the active site of another (a receptor, typically a protein).[11][12][13] This process allows us to:
-
Screen Virtually: Rapidly evaluate thousands of potential drug candidates against a target protein without costly and time-consuming synthesis.[11]
-
Understand Interactions: Visualize at an atomic level how a molecule binds, identifying key interactions like hydrogen bonds and hydrophobic contacts that are critical for its activity.[14]
-
Optimize Leads: Guide the chemical modification of a promising molecule to enhance its binding affinity and selectivity.
-
Predict Liabilities: In-silico tools can forecast a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, flagging potential issues long before they derail a project.[15][16][17]
This guide will use a representative benzimidazole derivative and target a well-characterized oncogenic protein: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase . Overexpression or mutation of EGFR is a known driver in several cancers, making it a validated and highly relevant target.[7][9]
Part 2: The In-Silico Experimental Workflow
A successful docking study is not a single button-click but a systematic, multi-step process. Each stage is designed to prepare the data, perform the simulation, and validate the output to ensure the results are scientifically meaningful.
Caption: Key interactions between a ligand and EGFR kinase.
-
Hydrogen Bonds: These are strong, directional interactions and are often the most critical for high-affinity binding. For EGFR, a hydrogen bond to the "hinge" residue, Met793, is a hallmark of many potent inhibitors.
-
Hydrophobic Interactions: The benzimidazole core and any attached aromatic rings will often sit in greasy, hydrophobic pockets, stabilized by residues like Leucine and Valine.
-
Van der Waals Contacts: These are weaker, non-specific interactions that contribute to the overall fit and stability of the complex.
ADMET Prediction: Will it Make a Good Drug?
Causality: High binding affinity is useless if the molecule cannot reach its target in the body or is toxic. In-silico ADMET prediction provides an early warning system for potential downstream failures. [1][15]We can use web servers like SwissADME or commercial software to assess key properties. [16] Table 2: Predicted ADMET Properties for the Case Study Compound
| Property | Predicted Value | Acceptable Range | Implication |
|---|---|---|---|
| Lipinski's Rule of 5 | 0 Violations | 0-1 Violations | Good oral bioavailability likely [18] |
| GI Absorption | High | High | Likely well-absorbed from the gut |
| BBB Permeant | No | Target Dependent | Desirable for non-CNS targets |
| CYP2D6 Inhibitor | Yes | No | Potential for drug-drug interactions |
| LogS (Aqueous Solubility) | -3.5 | > -4.0 | Moderately soluble |
This analysis suggests our compound has good drug-like properties but may have a risk of interacting with other drugs metabolized by the CYP2D6 enzyme, a point for future investigation.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous workflow for the in-silico modeling and docking of a benzimidazole derivative against the EGFR tyrosine kinase. We have moved from initial concept and target selection through detailed, validated protocols for ligand/protein preparation and docking, to the final analysis of both quantitative binding data and qualitative molecular interactions.
The results—a strong binding affinity (-9.5 kcal/mol), key interactions with hinge residues, and favorable predicted ADMET properties—identify this hypothetical compound as a promising lead candidate. The next steps in a real-world drug discovery project would be:
-
Synthesize the Compound: The in-silico hypothesis must be tested in the real world.
-
In-Vitro Validation: Perform biochemical assays to measure the compound's actual IC50 or Ki against the EGFR enzyme.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the lead compound to improve potency and selectivity, guided by the docking model.
By integrating in-silico techniques early and thoughtfully, research organizations can rationalize their experimental efforts, reduce the cost and time of discovery, and ultimately increase the probability of bringing novel, effective therapies to patients.
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El-Damasy, D. A., Abd-El-Haleem, A. M., El-Sayed, N. N. E., & El-Adl, K. (2022). Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. Request PDF. [Link]
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Song, B. A., Zhang, H. P., Fan, C. D., Wu, J., Hu, D. Y., & Yang, S. (2013). Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. Journal of Agricultural and Food Chemistry, 61(10), 2447-2452. [Link]
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Patel, V. M., & Panchal, S. S. (2018). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. International Journal of Pharmaceutical Sciences and Research, 9(8), 3326-3331. [Link]
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Prasada Rao, C. M. M., Naidu, N., Priya, J., Chandra Rao, K. P., Ranjith, K., Shobha, S., ... & Siddiraju, S. (2021). Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. Bioinformation, 17(3), 404. [Link]
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Pop, R., Crișan, O., Bîcu, E., & Pîrnău, A. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Molecules, 26(16), 5053. [Link]
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Prasada Rao, C. M. M., Naidu, N., Priya, J., Chandra Rao, K. P., Ranjith, K., Shobha, S., ... & Siddiraju, S. (2021). Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. Semantic Scholar. [Link]
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Reddy, K. V., & Rao, G. K. (2001). Synthesis of 1-(n-hexyl-5-one)-2-chlorobenzimidazole. Indian Journal of Heterocyclic Chemistry, 11(2), 159-160. [Link]
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Shingare, M. S., & Siddiqui, H. L. (2012). SYNTHESIS OF 1H-BENZO [d] IMIDAZOLO-2-YL-3-ARYL-4-CHLOROCYCLOBUTANONE-2-YL-METHANONES, 1H-BENZO [d] IMIDAZOLO-2-YL-DIHYDRO-5-ARYLTHIOPHEN-3(2H)-ONE-2-YL-METHANONES, 4-(1H-BENZO. ResearchGate. [Link]
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Abrigach, F., El Kihel, A., El Hallaoui, A., Ben-Toudert, M., Bouissane, L., El Kazzouli, S., ... & Guccione, S. (2018). Synthesis of Novel Chloro-Benzo [d] imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 23(11), 2999. [Link]
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B, S., & S, N. (2017). Synthesis of new 2-(((5-Substituted-1H-benzo [d] imidazol-2-yl) methyl) amino). International Journal of Advance Research in Science and Engineering, 6, 1221-1234. [Link]
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Kumar, S., & Singh, P. (2020). Synthesis method of 1-(2-methylH-imidazo [1, 2-a] pyridin-3-yl) ethanone via an α-chloro-β-diketone. ResearchGate. [Link]
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Topic: Unraveling the Solid-State Landscape of 1-(2-Chloro-benzoimidazol-1-yl)-ethanone: A Guide to Crystal Structure and Polymorphism Analysis
An In-depth Technical Guide for the Pharmaceutical Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
In pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, directly influencing its stability, solubility, bioavailability, and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, represents a critical variable that must be thoroughly investigated and controlled. This guide provides a comprehensive framework for the systematic investigation of the crystal structure and polymorphism of the heterocyclic ketone, 1-(2-Chloro-benzoimidazol-1-yl)-ethanone. While this compound is often cited as a synthetic intermediate, dedicated public-domain research on its solid-state properties is limited. Therefore, this document serves as both a review of the known characteristics and a practical, field-proven protocol for elucidating the polymorphic landscape of this, or any analogous, pharmaceutical compound. We will delve into the causality behind experimental choices, from polymorph screening to advanced structural characterization, ensuring a self-validating and scientifically rigorous approach.
Introduction: The Critical Role of Polymorphism in Drug Development
The benzimidazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous marketed drugs. The synthetic precursor, this compound, is a key building block in the synthesis of these complex molecules. However, like many small organic molecules, its solid-state form can be variable. Different polymorphs of the same compound can exhibit distinct physical properties, including:
-
Melting Point: Different crystal packing arrangements result in varying lattice energies.
-
Solubility and Dissolution Rate: This directly impacts the bioavailability of an orally administered drug.
-
Stability: One polymorph may be thermodynamically more stable than others under specific conditions of temperature and humidity. Conversion from a metastable to a stable form during storage can alter the drug product's efficacy and safety profile.
-
Mechanical Properties: Crystal habit and packing affect powder flow, compressibility, and tabletability during manufacturing.
Failure to identify and control the most stable polymorphic form of an API can lead to disastrous consequences, including batch failures, sub-optimal drug performance, and even product recalls. The case of Ritonavir, an HIV protease inhibitor, remains a seminal example where the unexpected appearance of a more stable, less soluble polymorph led to significant formulation challenges. Therefore, a thorough polymorphic screen and structural characterization are not merely academic exercises but a regulatory and commercial necessity.
Synthesis and Primary Characterization of this compound
Before investigating its solid-state properties, the synthesis and unequivocal identification of the compound are essential.
Synthetic Pathway
A common laboratory-scale synthesis involves the N-acetylation of 2-chlorobenzimidazole.
Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 2-chlorobenzimidazole (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or acetone) in a round-bottom flask, add a base such as potassium carbonate (1.5 eq).
-
Acylation: Cool the mixture in an ice bath. Add acetyl chloride (1.2 eq) dropwise to the stirred suspension.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC)[1].
-
Workup: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure compound.
Spectroscopic and Physical Characterization
The identity and purity of the synthesized this compound must be confirmed using a panel of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure. The proton NMR should show characteristic signals for the aromatic protons of the benzimidazole ring and a singlet for the acetyl methyl protons.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands, notably the C=O stretching frequency of the ketone and vibrations associated with the benzimidazole ring.
-
Melting Point: A sharp melting point is indicative of high purity for a crystalline solid. However, the presence of different polymorphs can lead to variations in the observed melting point.
Table 1: Expected Physicochemical Properties for this compound
| Property | Expected Value/Characteristics |
| Molecular Formula | C₉H₇ClN₂O |
| Molecular Weight | 194.62 g/mol [2] |
| Appearance | Crystalline solid |
| ¹H NMR | Signals corresponding to 4 aromatic protons and 3 methyl protons. |
| ¹³C NMR | Signals for 9 distinct carbon atoms, including a carbonyl carbon. |
| IR (cm⁻¹) | ~1700 cm⁻¹ (C=O stretch), ~1600-1450 cm⁻¹ (Aromatic C=C stretch) |
Polymorph Screening: The Quest for Crystalline Diversity
Once the compound is synthesized and its identity is confirmed, the next critical phase is to screen for potential polymorphs. The goal of a polymorph screen is to subject the compound to a wide range of crystallization conditions to encourage the formation of as many different crystal forms as possible. A well-designed screen is a crucial risk mitigation strategy in drug development.
Rationale for Screening Conditions
The formation of a particular polymorph is governed by both thermodynamics (the relative stability of the forms) and kinetics (the rate of nucleation and growth). The choice of screening conditions aims to manipulate these factors. Key variables include:
-
Solvent: The polarity, hydrogen bonding capability, and geometry of the solvent molecule can influence which crystal packing is favored. Solvents can also form solvates (or hydrates), which are distinct crystalline forms containing stoichiometric amounts of the solvent.
-
Temperature: Affects solubility and the kinetics of crystallization. Cooling rate is a critical parameter; rapid cooling ("crash cooling") often yields metastable forms, while slow cooling favors the most stable form.
-
Supersaturation: The driving force for crystallization. Different levels of supersaturation can lead to different polymorphs. This is typically controlled by evaporation rate or by the addition of an anti-solvent.
-
Mechanical Stress: Grinding or high pressure can sometimes induce polymorphic transformations.
Experimental Workflow for Polymorph Screening
The following diagram illustrates a comprehensive workflow for a polymorph screen.
Sources
A Comprehensive Technical Guide to the Safe Handling, Storage, and Disposal of 1-(2-Chloro-benzoimidazol-1-yl)-ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety protocols, handling procedures, and storage requirements for 1-(2-Chloro-benzoimidazol-1-yl)-ethanone. As a chlorinated benzimidazole derivative, this compound warrants careful and informed handling to mitigate potential risks in a laboratory and drug development setting. The information herein is synthesized from established safety data for structurally analogous compounds and general best practices for chemical safety.
Understanding the Compound: A Profile of this compound
Chemical and Physical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C9H7ClN2O | [2][3] |
| Molecular Weight | 194.62 g/mol | [2] |
| Appearance | Likely a solid (e.g., brown solid) | [4] |
| Melting Point | ~100 °C / 212 °F (for a similar compound) | [4] |
Hazard Identification and Risk Assessment
While a specific Globally Harmonized System (GHS) classification for this compound is not established, related compounds exhibit a range of hazards. Based on the data for analogous structures, the following potential hazards should be assumed[5][6]:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[6][7]
-
Skin Corrosion/Irritation: Likely to cause skin irritation, and potentially severe skin burns.[5][6]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[5][6]
-
Respiratory Irritation: May cause respiratory irritation.[6]
GHS Pictogram Analogy
The following pictograms are commonly associated with compounds of similar structure and reactivity. It is prudent to handle this compound as if it falls under these warning categories.
Caption: Anticipated GHS pictograms based on analogous compounds.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
To ensure a safe laboratory environment, a combination of engineering controls and appropriate PPE is mandatory.[1]
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[4][8] For procedures that may generate dust or aerosols, a chemical fume hood is required.[4]
-
Eyewash Stations and Safety Showers: These should be readily accessible in any area where the compound is handled.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to prevent dermal, ocular, and respiratory exposure.[1]
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with EN 166 or ANSI Z87.1 standards.[1] |
| Face Shield | Recommended when there is a risk of splashing, worn over safety goggles.[1] | |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., Nitrile) should be worn. Inspect for tears or holes before use. Change gloves immediately if contaminated.[1][9] |
| Body Protection | Laboratory Coat | A full-sleeved lab coat is required.[1] |
| Apron | A chemically resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant risk of splashing.[1] | |
| Respiratory Protection | Respirator | In case of potential aerosol or dust generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1] |
Safe Handling and Experimental Protocols
Adherence to strict handling protocols is paramount to minimizing exposure and ensuring experimental integrity.
General Handling Precautions
-
Avoid all personal contact, including inhalation.[10]
-
Wear protective clothing when risk of exposure occurs.[10]
-
Keep away from heat, sparks, open flames, and hot surfaces.[5]
Weighing and Dispensing Protocol
-
Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don the appropriate PPE.
-
Container Handling: Keep the container tightly closed when not in use. Open and handle the container with care.[11]
-
Dispensing: Use a spatula or other appropriate tool to transfer the solid material. Avoid creating dust. If there is a risk of dust generation, use a respirator.
-
Cleaning: Clean any spills immediately according to the spill response protocol.
-
Post-Handling: Securely close the container and return it to the designated storage area. Wash hands and any exposed skin thoroughly.
Storage and Incompatibility
Proper storage is essential for maintaining the stability of the compound and preventing hazardous reactions.
Storage Conditions
-
Store in a designated corrosives area if the compound is determined to be corrosive.[4]
-
Store locked up.[6]
Incompatible Materials
Keep away from the following materials to avoid potentially hazardous reactions:
-
Strong oxidizing agents
-
Strong acids
-
Strong alkalis[5]
Caption: Chemical incompatibility diagram.
Emergency Procedures: First Aid and Spill Response
Immediate and appropriate action is critical in the event of an emergency.
First Aid Measures
-
General Advice: Show the safety data sheet (if available) to the doctor in attendance. Immediate medical attention may be required.[4]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[6] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
In Case of Skin Contact: Take off immediately all contaminated clothing.[4][6] Rinse skin with plenty of water for at least 15 minutes.[4][12] Seek immediate medical attention if irritation persists or develops.[12]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[4][6] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[4] Immediately call a POISON CENTER or doctor/physician.[4]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.[4][6] If the person is conscious, give them plenty of water to drink. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4]
Spill and Leak Cages
-
Evacuate: Evacuate personnel from the immediate area.[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so.[13] Do not let the chemical enter drains.[7]
-
Absorb: For small spills, use an inert absorbent material (e.g., sand, earth, vermiculite).[7]
-
Collect: Sweep or shovel the absorbed material into a suitable, labeled container for disposal.[4] Avoid dust formation.[4]
-
Clean: Clean the spill area thoroughly with a suitable decontaminating agent.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.[4]
Caption: Emergency spill response workflow.
Disposal Considerations
Waste generated from the use of this compound should be treated as hazardous waste.[4]
-
Waste Classification: Waste is classified as hazardous.[4]
-
Disposal Method: Dispose of in accordance with local, state, and federal regulations.[4] Do not allow the material to contaminate ground water systems.[4]
-
Contaminated Packaging: Dispose of the container to a hazardous or special waste collection point.[4]
Conclusion
While this compound is a valuable compound in research and development, its potential hazards necessitate a thorough understanding and implementation of safety protocols. By adhering to the guidelines outlined in this document, researchers can work with this compound in a safe and responsible manner, minimizing risks to themselves and the environment. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.
References
- BenchChem. (n.d.). Essential Safety and Logistical Information for Handling 5,6-dichloro-3- [1-[(4-chlorophenyl)methyl]piperidin-4. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4jh2TaBv9lmm2urJcDKXwY-sVfonmvIXGwlkhlxLPNmDAlwJLq9RQBp-68LHS1LI9qKYJqfEHy2APjaUqLBFDsiaI-SVDpRunyMVQeKlQPqyVstYhmEy6uCIixWonEmv84ym4__j1GeQU_egvVv_IYbSZCh3dMAlXlPaaSERc3Fr95l67gZ_b-DCQ9gmOap60lOs0GAMWXRrXmn9HbKZpyevquyGFL16SgITM0w75CfKG1jcjmpSHgBxg7BYbvNWMxkPNF1P1AxjaGFOZxWE-H6ZIcx2wAb_FS1GagVSW7aEy
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET.
- PubChem. (n.d.). 1-(1H-benzimidazol-2-yl)-2-chloroethanone.
- Akzo Nobel Coatings Ltd. (n.d.). Safety Data Sheet.
- CymitQuimica. (2023, October 11). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET.
- AK Scientific, Inc. (n.d.). 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone.
- Echemi. (2019, July 15). Ethanone,2-chloro-1-(1-methyl-1H-imidazol-2-yl)- Safety Data Sheets.
- Santa Cruz Biotechnology. (n.d.). Benzimidazole.
- Fisher Scientific. (2024, April 1). SAFETY DATA SHEET.
- Ashland. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- iChemical. (n.d.). 1-Acetyl-2-chlorobenzo[d]imidazole, CAS No. 90533-07-6.
- Echemi. (n.d.). Ethanone, 2-chloro-1-(4,5,6,7-tetrahydrobenzo[b]thien-2-yl)- (9CI) Safety Data Sheets.
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Methodological & Application
Application Note & Protocol: Synthesis of 1-(2-Chloro-1H-benzo[d]imidazol-1-yl)ethan-1-one
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of 1-(2-Chloro-1H-benzo[d]imidazol-1-yl)ethan-1-one, a key intermediate in pharmaceutical research and materials science. The described method details the N-acetylation of 2-chlorobenzimidazole using a reliable and reproducible procedure. We delve into the underlying chemical principles, provide a detailed step-by-step protocol from reaction setup to product purification and characterization, and include essential safety precautions and troubleshooting advice. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction and Scientific Rationale
Benzimidazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, and antihypertensive properties.[1][2] The functionalization of the benzimidazole core is crucial for modulating these activities. Specifically, N-acylation of the imidazole nitrogen introduces an amide moiety that can significantly alter the molecule's steric and electronic properties, serving as a vital handle for further chemical elaboration.
The target molecule, 1-(2-Chloro-1H-benzo[d]imidazol-1-yl)ethan-1-one (CAS No. 90533-07-6), is synthesized via the N-acetylation of 2-chlorobenzimidazole.[3] This reaction is a classic example of nucleophilic acyl substitution.
Mechanism Insight: The secondary amine within the imidazole ring of 2-chlorobenzimidazole acts as a nucleophile. To facilitate the reaction, a non-nucleophilic organic base, such as triethylamine, is employed. The base deprotonates the N-H proton, enhancing the nucleophilicity of the imidazole nitrogen. This activated nucleophile then attacks the electrophilic carbonyl carbon of the acetylating agent (acetyl chloride or acetic anhydride). The subsequent collapse of the tetrahedral intermediate and loss of the leaving group (chloride or acetate) yields the final N-acetylated product. The use of an aprotic solvent like tetrahydrofuran (THF) or chloroform is critical to prevent unwanted side reactions with the highly reactive acetylating agent.[4]
Experimental Overview & Key Parameters
This section summarizes the critical quantitative data and materials required for the synthesis.
| Parameter | Value / Description | Rationale / Notes |
| Starting Material | 2-Chlorobenzimidazole | Substrate for N-acetylation. |
| Reagents | Acetyl Chloride (or Acetic Anhydride) | Electrophilic source of the acetyl group. |
| Triethylamine (TEA) | Non-nucleophilic base to activate the substrate. | |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent to prevent hydrolysis of the acylating agent. |
| Reaction Temp. | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction. |
| Reaction Time | 2-4 hours | Monitored by Thin Layer Chromatography (TLC). |
| Workup | Aqueous Quench & Extraction | Removes salts and isolates the organic product. |
| Purification | Recrystallization or Column Chromatography | Ensures high purity of the final compound. |
Detailed Synthesis Protocol
3.1 Materials and Equipment
-
2-Chlorobenzimidazole (1.0 eq)
-
Acetyl Chloride (1.2 eq) or Acetic Anhydride (1.2 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexane (for chromatography/recrystallization)
-
Round-bottom flask with magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
3.2 Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chlorobenzimidazole (1.0 eq). Dissolve it in anhydrous THF (approx. 10 mL per gram of substrate).
-
Base Addition: Cool the flask in an ice bath to 0 °C. Add triethylamine (1.5 eq) to the solution and stir for 10 minutes.
-
Acetylating Agent Addition: While maintaining the temperature at 0 °C, add acetyl chloride (1.2 eq) dropwise via a dropping funnel over 15-20 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold water or a saturated aqueous solution of sodium bicarbonate to quench any remaining acetyl chloride.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification:
-
Recrystallization: The crude solid can often be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.[4][5]
-
Column Chromatography: If recrystallization is insufficient, purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
3.3 Characterization The identity and purity of the final product, a white to off-white solid, should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic shifts for the aromatic protons of the benzimidazole ring and a singlet for the acetyl methyl group.
-
¹³C NMR: Confirm the presence of the amide carbonyl carbon and other expected carbon signals.
-
Mass Spectrometry (MS): Verify the molecular weight of the product (C₉H₇ClN₂O, MW: 194.62 g/mol ).[6]
-
Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretching band around 1725 cm⁻¹.[4]
Workflow Visualization
The following diagram illustrates the complete workflow for the synthesis of 1-(2-Chloro-1H-benzo[d]imidazol-1-yl)ethan-1-one.
Caption: Synthesis and Purification Workflow.
Safety Precautions & Troubleshooting
5.1 Safety:
-
General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Acetyl Chloride: Highly corrosive, flammable, and reacts violently with water. Handle with extreme care.
-
Triethylamine: Flammable and has a strong, irritating odor.
-
THF: Can form explosive peroxides. Use from a freshly opened bottle or test for peroxides before use.
5.2 Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive reagents (e.g., wet THF, old acetyl chloride). | Use freshly distilled/anhydrous solvents and fresh reagents. Ensure an inert atmosphere is maintained. |
| Insufficient base. | Ensure the correct stoichiometry of triethylamine is used to scavenge the HCl byproduct. | |
| Formation of Side Products | Reaction temperature too high. | Maintain cooling at 0 °C during the addition of acetyl chloride to control the exothermic reaction. |
| O-acylation or di-acylation. | While N-acylation is generally favored, over-reaction can occur. Monitor carefully by TLC and stop the reaction once the starting material is consumed. | |
| Difficulty in Purification | Persistent impurities. | If recrystallization fails, silica gel chromatography is recommended. For colored impurities, an activated carbon treatment during recrystallization can be effective.[7] |
| Product instability on silica. | If degradation is suspected on standard silica gel, try deactivating the silica with 1% triethylamine in the eluent.[7] |
References
-
Der Pharma Chemica. (n.d.). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Retrieved from [Link]
-
APS. (n.d.). N-Monobenzoylation (acetylation, arylsulfonation), N-, C- di- and N-, C-, O- tribenzoylation of 5H(chloro, nitro)-2-methyl(ethyl). Retrieved from [Link]
-
ResearchGate. (2020). Acetylation of benzimidazoles. Retrieved from [Link]
-
iChemical. (n.d.). 1-Acetyl-2-chlorobenzo[d]imidazole, CAS No. 90533-07-6. Retrieved from [Link]
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Indian Journal of Chemistry. (n.d.). Synthesis of 1-(n-hexyl-5-one)-2-chlorobenzimidazole. Retrieved from [Link]
-
PMC - NIH. (n.d.). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. Retrieved from [Link]
-
PubChem. (n.d.). 1-(1H-benzimidazol-2-yl)-2-chloroethanone. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of Some Novel N-alkylated 2-chloro-Benzimidazole Derivatives and their Biological Evaluation. Retrieved from [Link]
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- 3. 1-(2-Chloro-1H-benzo[d]imidazol-1-yl)ethanone; 1-Acetyl-2-chlorobenzo[d]imidazole, CAS No. 90533-07-6 - iChemical [ichemical.com]
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Application Note: A Validated Protocol for the N-Acetylation of 2-Chlorobenzimidazole
Introduction: The Significance of N-Acylated Benzimidazoles
Benzimidazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2][3] The functionalization of the benzimidazole scaffold is a critical strategy in drug discovery to modulate properties such as solubility, stability, and receptor-binding affinity. N-acetylation, the introduction of an acetyl group onto a nitrogen atom, is a fundamental transformation that can significantly alter the electronic and steric profile of the parent molecule. This modification can protect the N-H group, enhance bioavailability, or serve as a key step in a more complex synthetic route.[4][5]
This application note provides a detailed, reliable, and reproducible protocol for the N-acetylation of 2-chlorobenzimidazole using acetic anhydride. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide from reaction setup to product characterization, and address critical safety considerations. This document is intended for researchers in synthetic chemistry, medicinal chemistry, and drug development who require a robust method for preparing 1-acetyl-2-chlorobenzimidazole.
Reaction Principle and Mechanism
The N-acetylation of 2-chlorobenzimidazole is a classic example of nucleophilic acyl substitution. The reaction proceeds via the nucleophilic attack of the imidazole nitrogen atom (N-1) on one of the electrophilic carbonyl carbons of acetic anhydride.
Causality of Reagent Selection:
-
2-Chlorobenzimidazole: The substrate, possessing a nucleophilic secondary amine within the imidazole ring.
-
Acetic Anhydride: A powerful and readily available acetylating agent. It is more reactive than acetic acid and provides a clean reaction with a volatile byproduct (acetic acid).
-
Pyridine (Optional but Recommended): While the reaction can proceed without a catalyst, pyridine is often used as a solvent and a mild, non-nucleophilic base. It serves to activate the acetic anhydride and scavenge the acetic acid byproduct, driving the reaction to completion.[6]
The mechanism can be visualized in the following steps:
-
Nucleophilic Attack: The lone pair of electrons on the N-1 nitrogen of 2-chlorobenzimidazole attacks a carbonyl carbon of acetic anhydride.
-
Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.
-
Leaving Group Departure: The intermediate collapses, expelling an acetate ion (a good leaving group), resulting in the formation of the protonated N-acetylated product.
-
Deprotonation: The acetate ion or another base (like pyridine) deprotonates the nitrogen, yielding the final product, 1-acetyl-2-chlorobenzimidazole, and acetic acid as a byproduct.
Caption: Reaction mechanism for the N-acetylation of 2-chlorobenzimidazole.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | CAS No. | Purity | Supplier |
| 2-Chlorobenzimidazole | C₇H₅ClN₂ | 615-15-6 | ≥98% | Sigma-Aldrich |
| Acetic Anhydride | (CH₃CO)₂O | 108-24-7 | ≥99% | Sigma-Aldrich |
| Pyridine | C₅H₅N | 110-86-1 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 141-78-6 | ACS Grade | Fisher Scientific |
| Hexanes | C₆H₁₄ | 110-54-3 | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate | NaHCO₃ | 144-55-8 | Aqueous Solution | In-house prep. |
| Brine | NaCl | 7647-14-5 | Saturated Aqueous | In-house prep. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | Granular | VWR |
Equipment
-
Round-bottom flasks (50 mL and 100 mL) with ground glass joints
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and Erlenmeyer flasks
-
TLC plates (Silica Gel 60 F₂₅₄) and developing chamber
-
UV lamp (254 nm) for TLC visualization
-
Melting point apparatus
-
Standard laboratory glassware (beakers, graduated cylinders)
Detailed Experimental Protocol
This protocol outlines the synthesis of 1-acetyl-2-chlorobenzimidazole on a 10 mmol scale.
Caption: High-level experimental workflow for the synthesis of 1-acetyl-2-chlorobenzimidazole.
Reaction Setup
-
Place a magnetic stir bar into a 100 mL round-bottom flask.
-
Add 2-chlorobenzimidazole (1.53 g, 10.0 mmol) to the flask.
-
In a fume hood, add anhydrous pyridine (20 mL). Stir the mixture at room temperature until all the solid has dissolved.
-
Once dissolved, place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.
Reaction Execution
-
Slowly add acetic anhydride (1.14 mL, 1.22 g, 12.0 mmol, 1.2 eq) to the cooled solution dropwise using a syringe over 5-10 minutes. An exotherm may be observed; maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material should have a lower Rf than the less polar acetylated product. The reaction is complete when the starting material spot is no longer visible under UV light.
Work-up and Purification
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water. Stir for 15 minutes. A precipitate may form.
-
Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers in the separatory funnel. Wash the combined organic phase sequentially with:
-
1 M HCl (2 x 30 mL) to remove pyridine.
-
Saturated aqueous NaHCO₃ solution (2 x 30 mL) to neutralize any remaining acid.
-
Brine (1 x 40 mL) to remove excess water.
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, typically as an off-white or pale yellow solid.
Recrystallization
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Quantitative Data and Characterization
Reaction Parameters
| Parameter | Value |
| Scale | 10.0 mmol |
| Molar Ratio (Substrate:Reagent) | 1 : 1.2 |
| Solvent | Pyridine |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Theoretical Yield | 1.95 g |
| Expected Experimental Yield | 80 - 90% |
Product Characterization
The identity and purity of the synthesized 1-acetyl-2-chlorobenzimidazole (C₉H₇ClN₂O, M.W. 194.62 g/mol ) should be confirmed by the following methods:
-
Melting Point: Compare the observed melting point with the literature value.
-
¹H NMR (400 MHz, CDCl₃): Expect aromatic protons in the δ 7.3-8.2 ppm range and a characteristic singlet for the acetyl methyl group around δ 2.8 ppm.
-
¹³C NMR (100 MHz, CDCl₃): Expect signals for the acetyl carbonyl (~168 ppm), aromatic carbons, and the acetyl methyl group (~25 ppm).
-
IR (KBr, cm⁻¹): Look for a strong carbonyl (C=O) stretching band around 1710-1730 cm⁻¹.
-
Mass Spectrometry (ESI+): Expect to find the molecular ion peak [M+H]⁺ at m/z 195.
Safety and Handling Precautions
This procedure must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Acetic Anhydride: Highly corrosive, a lachrymator, and reacts violently with water.[7][8] It can cause severe skin burns and eye damage and is fatal if inhaled.[8][9] Handle with extreme care, avoid inhalation of vapors, and ensure no contact with water during storage or use.[10][11] In case of a spill, neutralize with sodium bicarbonate.
-
Pyridine: Flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.
-
2-Chlorobenzimidazole: May cause skin and eye irritation. Avoid inhalation of dust.
-
1 M HCl: Corrosive. Handle with care to avoid skin and eye contact.
Always consult the latest Safety Data Sheets (SDS) for all chemicals before beginning work.[7][8][9][11]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Reaction is slow or incomplete | Impure reagents; insufficient acetic anhydride; low temperature. | Use anhydrous solvents. Check the purity of the starting material. Add a slight excess (1.3-1.5 eq) of acetic anhydride. Allow the reaction to stir longer at room temperature. |
| Low Yield | Incomplete extraction; loss during work-up or recrystallization. | Ensure thorough extraction with ethyl acetate. Be careful not to use an excessive amount of solvent during recrystallization. |
| Oily Product | Presence of impurities or residual solvent. | Ensure the product is completely dry. If it remains oily, attempt purification by column chromatography on silica gel (eluent: Hexanes/EtOAc). |
References
-
Der Pharma Chemica. (n.d.). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Retrieved from [Link]
-
INEOS Group. (2021). Safety data sheet - acetic anhydride. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of 1-Alkyl-2-chloromethylbenzimidazole Under Green Conditions. Retrieved from [Link]
-
Quora. (2020). What safety precautions should you take when working with acetic anhydride?. Retrieved from [Link]
-
The Royal Society of Chemistry. (2009). Supporting Information. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis, Characterization and Biological Evaluation of New Nalkylated/N-acylated 2-[(4-bromobenzyl) sulfanyl]-1H-benzimidazole Derivatives. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of A. 2-Chlorobenzimidazole. Retrieved from [Link]
-
E-RESEARCHCO. (n.d.). Synthesis, Characterization and Biological Evaluation of New N-alkylated/N-acylated 2-[(4-bromobenzyl) sulfanyl]-1H-benzimidazole Derivatives. Retrieved from [Link]
-
MDPI. (2020). 2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chlorobenzimidazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis, and characterization of some new benzimidazole derivatives and biological evaluation. Retrieved from [Link]
-
Advanced Pharmaceutical Science. (n.d.). N-Monobenzoylation (acetylation, arylsulfonation), N-, C- di- and N-, C-, O- tribenzoylation of 5H(chloro, nitro)-2-methyl(ethyl .... Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Studies on preparation of 2-Acetylbenzimidazole. Retrieved from [Link]
-
MDPI. (2023). Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. Retrieved from [Link]
-
CEM Corporation. (n.d.). Automated N-Terminal Acetylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Acetylation of benzimidazoles. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Chemoselective acylation of benzimidazoles with phenylacetic acids.... Retrieved from [Link]
-
GlycoPOD. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]
-
Wiley Online Library. (n.d.). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of 1-(n-hexyl-5-one)-2-chlorobenzimidazole. Retrieved from [Link]
-
IonSource. (2007). Acetylation of Peptides and Proteins. Retrieved from [Link]
-
CDN Inc. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]
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The Strategic Role of 1-(2-Chloro-benzoimidazol-1-yl)-ethanone in the Synthesis of Novel Antimicrobial Agents: Application Notes and Protocols
In an era marked by the escalating threat of antimicrobial resistance, the imperative for innovative therapeutic agents has never been more critical. Within the landscape of medicinal chemistry, the benzimidazole scaffold stands out as a "privileged" structure, forming the core of numerous pharmacologically active compounds. [1][2][3][4]This guide focuses on a particularly versatile, yet underexplored, building block: 1-(2-Chloro-benzoimidazol-1-yl)-ethanone . We will elucidate its pivotal role as a synthon in the generation of novel antimicrobial agents, providing detailed protocols and the scientific rationale underpinning its application.
This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial therapies. We will move beyond simple procedural lists to offer insights into the causality of experimental choices, ensuring that the described protocols are not merely recipes, but self-validating systems for the synthesis and evaluation of new chemical entities.
The Benzimidazole Core: A Foundation for Antimicrobial Activity
The benzimidazole ring system is isosteric with purine, a fundamental component of nucleic acids. This structural mimicry is believed to contribute to its broad spectrum of biological activities, including the ability to interfere with microbial DNA synthesis and other essential cellular processes. [3]The introduction of a reactive chloro group at the 2-position and an acetyl moiety at the N-1 position, as in our title compound, provides two strategic points for molecular diversification, enabling the synthesis of a vast library of derivatives with potential antimicrobial efficacy.
Synthesis of the Core Synthon: this compound
The generation of our key intermediate, this compound, is a multi-step process that begins with the formation of the benzimidazole ring, followed by chlorination and N-acetylation. While direct literature on this specific molecule is limited, its synthesis can be reliably achieved through established benzimidazole chemistry. A common pathway involves the N-alkylation of 2-chlorobenzimidazole with a suitable acetyl-containing electrophile, such as chloroacetone or through N-acetylation using acetyl chloride or acetic anhydride.
Protocol 1: Synthesis of 2-Chlorobenzimidazole (Precursor)
The precursor, 2-chlorobenzimidazole, is typically synthesized from o-phenylenediamine. This process involves a cyclization reaction to form a benzimidazolin-2-one, followed by chlorination.
Step A: Synthesis of Benzimidazolin-2-one
-
In a round-bottom flask, combine o-phenylenediamine and urea in a 1:1 molar ratio.
-
Heat the mixture at 150-170 °C for 2-3 hours. The melt will solidify upon completion.
-
Cool the reaction mixture and recrystallize the solid from ethanol to yield pure benzimidazolin-2-one.
Step B: Synthesis of 2-Chlorobenzimidazole
-
To the benzimidazolin-2-one, add an excess of phosphoryl chloride (POCl₃).
-
Reflux the mixture for 3-4 hours.
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a suitable base (e.g., concentrated NaOH solution) to precipitate the product.
-
Filter the precipitate, wash with cold water, and recrystallize from an appropriate solvent to obtain 2-chlorobenzimidazole.
Protocol 2: Synthesis of this compound
Rationale: The N-H proton of 2-chlorobenzimidazole is acidic and can be deprotonated by a mild base, allowing for nucleophilic attack on an acetylating agent.
-
Suspend 2-chlorobenzimidazole in a suitable aprotic solvent, such as acetone or tetrahydrofuran (THF).
-
Add an equimolar amount of a base, such as anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to the suspension.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the benzimidazolide anion.
-
Slowly add a slight molar excess of acetyl chloride or acetic anhydride to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter off the inorganic salts and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Application in Antimicrobial Synthesis: From Ethanone to Heterocycle
The true utility of this compound lies in the reactivity of its acetyl group. The methyl protons adjacent to the carbonyl are sufficiently acidic to participate in condensation reactions, most notably the Claisen-Schmidt condensation, to form α,β-unsaturated ketones, commonly known as chalcones. These chalcones are not only often bioactive in their own right but also serve as versatile intermediates for the synthesis of various heterocyclic compounds with proven antimicrobial properties, such as pyrazoles. [2][3][4]
Synthesis of Benzimidazole-Chalcone Derivatives
The Claisen-Schmidt condensation involves the base-catalyzed reaction of an enolizable ketone (in this case, our title compound) with a non-enolizable aromatic aldehyde. [5][6] Protocol 3: General Procedure for the Synthesis of Benzimidazole-Chalcones
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an equimolar amount of a selected aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde).
-
Add a catalytic amount of a strong base, such as a 20-40% aqueous solution of sodium hydroxide or potassium hydroxide, dropwise to the stirred solution.
-
Continue stirring at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash thoroughly with water until the washings are neutral, and dry.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.
Diagram of the Synthetic Workflow for Benzimidazole-Chalcones
Caption: Workflow for the synthesis of antimicrobial chalcones.
From Chalcones to Pyrazoles: Building a Bioactive Heterocycle
Pyrazoles are a well-known class of heterocyclic compounds possessing a wide range of biological activities, including antimicrobial effects. They can be readily synthesized from chalcones by reaction with hydrazine hydrate.
Protocol 4: Synthesis of Benzimidazole-Pyrazole Derivatives
-
Dissolve the synthesized benzimidazole-chalcone derivative in a suitable solvent, such as glacial acetic acid or ethanol.
-
Add a slight molar excess of hydrazine hydrate (NH₂NH₂·H₂O).
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the completion of the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
Purify the crude pyrazole derivative by recrystallization from an appropriate solvent (e.g., ethanol or methanol).
Diagram of the Synthetic Pathway to Pyrazole Derivatives
Caption: Synthesis of pyrazoles from chalcone intermediates.
Antimicrobial Evaluation and Structure-Activity Relationship (SAR)
The newly synthesized chalcone and pyrazole derivatives should be subjected to in vitro antimicrobial screening against a panel of pathogenic bacteria and fungi. Standard methods like broth microdilution or agar disk diffusion can be employed to determine the Minimum Inhibitory Concentration (MIC).
Table 1: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)
| Compound | Ar-Group (in Chalcone) | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| Chalcone-1 | Phenyl | 64 | 128 | >256 |
| Chalcone-2 | 4-Chlorophenyl | 32 | 64 | 128 |
| Chalcone-3 | 4-Methoxyphenyl | 128 | 256 | >256 |
| Pyrazole-1 | Phenyl | 16 | 32 | 64 |
| Pyrazole-2 | 4-Chlorophenyl | 8 | 16 | 32 |
| Pyrazole-3 | 4-Methoxyphenyl | 32 | 64 | 128 |
| Ciprofloxacin | - | 1 | 0.5 | - |
| Fluconazole | - | - | - | 8 |
Expert Insights on SAR:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a chloro substituent on the aromatic ring of the chalcone, often enhances antimicrobial activity. This is likely due to an increase in the electrophilicity of the α,β-unsaturated system, making it more susceptible to nucleophilic attack by biological macromolecules within the microbial cell.
-
Cyclization to Pyrazole: The conversion of chalcones to their corresponding pyrazole derivatives generally leads to a significant increase in antimicrobial potency. The pyrazole ring itself is a key pharmacophore, and its introduction creates a more rigid, three-dimensional structure that can facilitate stronger binding to biological targets.
Conclusion and Future Directions
This compound is a highly valuable and versatile synthon for the development of novel antimicrobial agents. The protocols detailed herein provide a robust framework for the synthesis of benzimidazole-chalcone and benzimidazole-pyrazole derivatives. The true strength of this approach lies in its modularity; a wide array of aromatic aldehydes can be employed in the Claisen-Schmidt condensation, and the resulting chalcones can be further cyclized with various reagents to generate a diverse library of heterocyclic compounds. Future work should focus on expanding this library and conducting extensive in vitro and in vivo evaluations to identify lead compounds for further development in the fight against antimicrobial resistance.
References
-
A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Der Pharma Chemica. Available at: [Link]
-
2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules. MDPI. Available at: [Link]
-
Synthesis and Evaluation of Antimicrobial Activity of Some Heterocyclic Moieties of Pyrazole Derivatives. JournalsPub. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Al-Mustansiriyah Journal of Science. Available at: [Link]
-
Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and antimicrobial activity of novel pyrazole, pyrazoline, pyrazolinone and pyrazolidinedione derivatives of benzimidazole. ResearchGate. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Heterocycle based Chalcone Derivatives. Asian Journal of Chemistry. Available at: [Link]
-
Synthesis, characterization, and antimicrobial activity of benzimidazole-derived chalcones containing 1,3,4-oxadiazole moiety. ResearchGate. Available at: [Link]
-
An Antibacterial, Antifungal and Anthelmintic Evaluations of Some Synthesized Chalcone Derived Benzimidazoles. Biosciences Biotechnology Research Asia. Available at: [Link]
-
Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis. National Center for Biotechnology Information. Available at: [Link]
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Application Notes & Protocols: A Framework for Evaluating 1-(2-Chloro-benzoimidazol-1-yl)-ethanone in Antifungal Drug Discovery
Abstract
The escalating threat of multidrug-resistant fungal infections necessitates the urgent discovery of novel antifungal agents with distinct mechanisms of action.[1][2] The benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent antifungal effects.[3][4] This document provides a comprehensive guide for the initial evaluation of 1-(2-Chloro-benzoimidazol-1-yl)-ethanone , a novel benzimidazole derivative, as a potential antifungal drug candidate. We present a logical, field-proven workflow encompassing preliminary synthesis, robust in vitro susceptibility testing against key fungal pathogens, foundational mechanism of action studies targeting the ergosterol biosynthesis pathway, and essential mammalian cell cytotoxicity profiling. These protocols are designed to be self-validating and provide researchers with the critical data needed to make informed decisions on the progression of this, or similar, lead compounds.
Introduction: The Rationale for Investigating Benzimidazole Scaffolds
The current antifungal armamentarium is limited to a few major drug classes, primarily azoles, polyenes, and echinocandins.[2][5] Widespread use has led to the emergence of resistance, particularly in species like Candida auris and azole-resistant Aspergillus fumigatus.[6][7][8] This clinical reality drives the exploration of new chemical entities. Benzimidazole derivatives are of significant interest due to their structural similarity to the purine nucleosides, allowing them to interact with various biological targets. Several compounds within this class have been shown to exhibit potent antifungal activity, often by interfering with critical cellular processes like ergosterol synthesis, a pathway also targeted by the widely successful azole drugs.[5][9][10]
This compound features the core benzimidazole ring, substituted at the N-1 position with an ethanone group and at the C-2 position with a chloro atom. This substitution pattern provides a unique electronic and steric profile that warrants investigation for antifungal potential. This guide outlines the essential experimental framework to characterize its activity and preliminary safety profile.
Integrated Workflow for Preliminary Candidate Evaluation
A systematic approach is crucial for the efficient evaluation of a new chemical entity. The following workflow outlines the logical progression from compound synthesis to a foundational biological profile.
Figure 1: High-level experimental workflow for the evaluation of a novel antifungal candidate.
Protocol: Synthesis of this compound
While this compound may be commercially available, a reproducible synthesis protocol is fundamental. The following is a generalized two-step procedure adapted from established methodologies for N-alkylation of benzimidazoles.
Step 1: Synthesis of 2-Chlorobenzimidazole
-
Expert Rationale: This initial step creates the core heterocyclic system. The reaction of o-phenylenediamine with urea forms benzimidazolin-2-one, which is subsequently chlorinated using a strong chlorinating agent like phosphoryl chloride (POCl₃).
-
Combine o-phenylenediamine (1 eq) and urea (1.2 eq) and heat at 135-140°C for 12 hours to yield benzimidazolin-2-one.
-
Cool the reaction mixture and process to isolate the solid product.
-
Reflux the benzimidazolin-2-one (1 eq) in excess phosphoryl chloride (POCl₃, ~2 eq) for 12 hours.
-
Carefully quench the reaction mixture with ice and neutralize with a strong base (e.g., 40% NaOH) to a pH of ~10.
-
Collect the precipitate and recrystallize to obtain pure 2-chlorobenzimidazole.
Step 2: N-Acetylation to Yield this compound
-
Expert Rationale: This step involves the nucleophilic substitution at the N-1 position of the benzimidazole ring. A base is used to deprotonate the N-H, creating a nucleophile that attacks the electrophilic carbonyl carbon of an acetylating agent.
-
Dissolve 2-chlorobenzimidazole (1 eq) in a suitable aprotic polar solvent like Dimethylformamide (DMF).
-
Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) to the solution.
-
Add 2-chloroacetyl chloride or a similar acetylating agent (1.1 eq) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and purify by column chromatography or recrystallization to yield the final product, this compound.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: In Vitro Antifungal Susceptibility Testing
The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[11] The broth microdilution method, standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard.[12][13]
Materials:
-
Test Compound: this compound, dissolved in DMSO.
-
Fungal Strains: Candida albicans, Candida glabrata, Candida auris, Aspergillus fumigatus, Cryptococcus neoformans.[3]
-
Culture Medium: RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0.[13]
-
Sterile 96-well microtiter plates.
Procedure:
-
Inoculum Preparation: Culture fungi on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity spectrophotometrically to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast. Dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[14]
-
Drug Dilution: Prepare a 2-fold serial dilution of the test compound in the 96-well plate using RPMI medium. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the drug dilution.
-
Controls: Include a positive control well (no drug, only inoculum) and a negative control well (no inoculum, only medium).
-
Incubation: Incubate the plates at 35°C. Read yeast MICs after 24 hours and mold MICs after 48 hours.[11]
-
MIC Determination: The MIC is the lowest drug concentration at which there is a significant inhibition of growth (typically ≥50% for azole-like compounds against yeasts) compared to the positive control.[11]
Table 1: Hypothetical Antifungal Susceptibility Data
| Fungal Species | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans (ATCC 90028) | 2 | 0.5 |
| Candida glabrata (ATCC 90030) | 4 | 16 |
| Candida auris (B11221) | 8 | >64 |
| Aspergillus fumigatus (ATCC 204305) | 16 | 1 |
| Cryptococcus neoformans (ATCC 90112) | 4 | 4 |
Protocol: Mechanism of Action - Ergosterol Biosynthesis Inhibition
Many benzimidazole and azole antifungals act by inhibiting the lanosterol 14α-demethylase enzyme (encoded by the ERG11 gene), a critical step in the ergosterol biosynthesis pathway.[5][9] A decrease in the total cellular ergosterol content after drug exposure strongly suggests this mechanism of action.
Principle: This protocol involves extracting non-saponifiable lipids (sterols) from fungal cells treated with the test compound. The ergosterol content is then quantified spectrophotometrically by scanning the absorbance between 240 nm and 300 nm, utilizing the characteristic absorbance peaks of ergosterol.[15][16]
Figure 2: Simplified ergosterol biosynthesis pathway highlighting the likely target of azole-like compounds.
Procedure:
-
Cell Culture: Grow a mid-log phase culture of C. albicans in a suitable broth (e.g., Sabouraud Dextrose Broth).
-
Drug Treatment: Expose the fungal cells to the test compound at concentrations equivalent to 0.5x, 1x, and 2x its MIC for 16 hours. Include a no-drug control (vehicle only, e.g., DMSO).
-
Cell Harvesting: Harvest the cells by centrifugation, wash with sterile water, and record the wet weight of the cell pellet.
-
Saponification: To the cell pellet, add 3 mL of 25% alcoholic potassium hydroxide solution (25g KOH in 35 mL sterile water, brought to 100 mL with 100% ethanol). Vortex vigorously for 2 minutes.
-
Lipid Extraction: Incubate the mixture in an 85°C water bath for 1 hour. Allow to cool. Extract the non-saponifiable lipids by adding a mixture of 1 mL sterile water and 3 mL n-heptane, followed by vigorous vortexing for 3 minutes.[15]
-
Phase Separation: Allow the layers to separate. Carefully transfer the upper n-heptane layer to a clean glass tube.
-
Quantification: Scan the absorbance of the n-heptane layer from 240 nm to 300 nm using a spectrophotometer.
-
Calculation: Calculate the ergosterol content based on the absorbance values at 281.5 nm (ergosterol peak) and 230 nm (background). The percentage of ergosterol can be calculated using established formulas and normalized to the wet weight of the initial cell pellet.[17] A significant, dose-dependent reduction in ergosterol content compared to the control indicates inhibition of the pathway.
Protocol: In Vitro Mammalian Cell Cytotoxicity Assay
An ideal antifungal agent should exhibit high potency against fungal cells and low toxicity towards host (mammalian) cells.[18] The MTT or resazurin assay is a standard colorimetric method for assessing cell viability.
Principle: Viable cells with active metabolism can reduce a tetrazolium salt (MTT) to a purple formazan product or reduce resazurin to the fluorescent resorufin. The amount of color or fluorescence produced is directly proportional to the number of viable cells.[18][19]
Materials:
-
Mammalian Cell Line: e.g., HeLa (human cervical cancer) or NIH 3T3 (mouse fibroblast) cells.[20]
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS).
-
Test Compound: this compound, dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS) or Resazurin solution.
-
Solubilization Buffer (e.g., DMSO or acidified isopropanol).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Addition: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 to 48 hours.
-
Reagent Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 4 hours until purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).
Table 2: Hypothetical Cytotoxicity and Selectivity Index
| Parameter | Value |
| IC₅₀ vs. HeLa cells (µg/mL) | >64 |
| MIC vs. C. albicans (µg/mL) | 2 |
| Selectivity Index (SI) (IC₅₀ / MIC) | >32 |
-
Expert Rationale: The Selectivity Index (SI) is a critical parameter in early-stage drug discovery. It is the ratio of a compound's cytotoxicity (IC₅₀) to its biological activity (MIC). A higher SI value (typically >10) is desirable, as it indicates that the compound is significantly more toxic to the fungal pathogen than to host cells, suggesting a wider therapeutic window.
Conclusion and Future Directions
This document provides a foundational framework for the initial assessment of this compound as a potential antifungal agent. The described protocols for susceptibility testing, mechanism of action, and cytotoxicity will generate the essential data package required to establish a preliminary efficacy and safety profile. Favorable results, such as broad-spectrum activity (particularly against resistant strains), a clear mechanism targeting ergosterol biosynthesis, and a high selectivity index, would provide strong justification for advancing the compound into lead optimization and more advanced preclinical studies, including in vivo efficacy models.[21][22]
References
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Vanden Bossche, H., et al. (1994). Mechanisms and clinical impact of antifungal drug resistance. Journal of Medical and Veterinary Mycology, 32(S1), 189-202. Available at: [Link]
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Parker, J. E., et al. (2022). Understanding the mechanisms of resistance to azole antifungals in Candida species. Journal of Fungi, 8(7), 719. Available at: [Link]
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Fisher, M. C., et al. (2022). Antifungal drug discovery: the process and outcomes. Microbiology and Molecular Biology Reviews, 86(2), e00119-21. Available at: [Link]
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Pfaller, M. A., & Wanger, A. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(2), e00092-19. Available at: [Link]
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Jenks, J. D., & Hoenigl, M. (2018). Epidemiological and Genomic Landscape of Azole Resistance Mechanisms in Aspergillus Fungi. Frontiers in Microbiology, 9, 2034. Available at: [Link]
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Revie, N. M., et al. (2018). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 5(6), ofy126. Available at: [Link]
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Prasad, R., et al. (2016). Resistance to Antifungal Agents: Mechanisms and Clinical Impact. Clinical Infectious Diseases, 63(suppl_1), S1-S8. Available at: [Link]
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Kanafani, Z. A., & Perfect, J. R. (2008). General mechanisms of azole resistance mechanisms employed by Candida and Aspergillus species. Current Fungal Infection Reports, 2, 75-82. Available at: [Link]
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Parker, J. E., et al. (2015). An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols. Antimicrobial Agents and Chemotherapy, 59(11), 6843-6854. Available at: [Link]
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Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Journal of Clinical Microbiology, 46(4), 1483-1492. Available at: [Link]
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Helle, et al. (2019). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 5(4), 107. Available at: [Link]
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Khabnadideh, S., et al. (2012). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Research in Pharmaceutical Sciences, 7(5), S892. Available at: [Link]
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Espinel-Ingroff, A. (2001). In vitro antifungal susceptibility testing. ResearchGate. Available at: [Link]
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Shrestha, S. K., et al. (2016). Synthesis and investigation of novel benzimidazole derivatives as antifungal agents. Bioorganic & Medicinal Chemistry, 24(16), 3680-3686. Available at: [Link]
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Shrestha, S. K., et al. (2016). Synthesis and investigation of novel benzimidazole derivatives as antifungal agents. ResearchGate. Available at: [Link]
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Cytotoxicity assays were performed for each of the (A) four antifungal... - ResearchGate. (n.d.). Retrieved from [Link]
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Shrestha, S. K., et al. (2016). Synthesis and investigation of novel benzimidazole derivatives as antifungal agents. Bioorganic & Medicinal Chemistry, 24(16), 3680-3686. Available at: [Link]
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Kim, J. H., et al. (2003). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 47(5), 1637-1641. Available at: [Link]
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Singh, P., et al. (2023). Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. ACS Omega, 8(42), 38786–38803. Available at: [Link]
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Bartroli, J., et al. (1998). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy, 42(4), 757-761. Available at: [Link]
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López-Arias, J. S., et al. (2022). The Cytotoxic and Inhibitory Effects of Plant Derivatives on Candida albicans Biofilms: A Scoping Review. Journal of Fungi, 8(11), 1195. Available at: [Link]
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da Silva, A. C., et al. (2011). Synthesis and antifungal activity of 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanone derivatives: exploring the scaffold flexibility. Chemical Biology & Drug Design, 78(5), 849-856. Available at: [Link]
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Brown, H., et al. (2023). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 67(11), e00569-23. Available at: [Link]
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Nishida, H., et al. (2005). Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase. Journal of Antimicrobial Chemotherapy, 55(5), 681-688. Available at: [Link]
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Evotec. (n.d.). Antifungal Drug Discovery Factsheet. Retrieved from [Link]
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National Academies of Sciences, Engineering, and Medicine. (2023). 9 Antifungal Drug Development and Stewardship in Health Care. In The Role of Plant Agricultural Practices on Development of Antimicrobial Resistant Fungi Affecting Human Health: Proceedings of a Workshop Series. The National Academies Press. Available at: [Link]
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King's College London. (2024). Antifungal discovery offers hope against deadly drug-resistant infections. Retrieved from [Link]
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Singh, P., et al. (2023). Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. ACS Omega, 8(42), 38786–38803. Available at: [Link]
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Ergosterol biosynthesis inhibitor potency in different assay methods... - ResearchGate. (n.d.). Retrieved from [Link]
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Synthesis of 1-(n-hexyl-5-one)-2-chlorobenzimidazole. (n.d.). Indian Journal of Chemistry - Section B. Available at: [Link]
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Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. (2016). ResearchGate. Available at: [Link]
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Liu, X. H., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry, 61(10), 2412-2418. Available at: [Link]
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Walker, K. A., et al. (1983). Synthesis of (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a novel, orally active antifungal agent. Journal of Medicinal Chemistry, 26(3), 442-445. Available at: [Link]
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Yurttaş, L., et al. (2023). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. Molecules, 28(2), 896. Available at: [Link]
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1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone. (2009). ResearchGate. Available at: [Link]
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PubChem. (n.d.). 1-(1H-benzimidazol-2-yl)-2-chloroethanone. Retrieved from [Link]
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Liu, X. H., et al. (2013). Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. ResearchGate. Available at: [Link]
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Mokhtari Aliabad, J., et al. (2016). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Molbank, 2016(4), M912. Available at: [Link]
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2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-ethyloxime. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o118. Available at: [Link]
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2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-isopropyloxime. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o119. Available at: [Link]
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Application Note: Step-by-Step TLC Monitoring of the Synthesis of 1-(2-Chloro-benzoimidazol-1-yl)-ethanone
Abstract
This application note provides a detailed, step-by-step protocol for monitoring the progress of the N-acetylation of 2-chlorobenzimidazole to form 1-(2-Chloro-benzoimidazol-1-yl)-ethanone using Thin-Layer Chromatography (TLC). This guide is intended for researchers, chemists, and drug development professionals. It emphasizes not only the procedural steps but also the scientific rationale behind them, ensuring robust and reproducible results. The protocol covers mobile phase selection, sample preparation, plate development, visualization, and interpretation, along with a comprehensive troubleshooting guide.
Introduction: The Role of In-Process Monitoring
In chemical synthesis, particularly in pharmaceutical development, the ability to accurately track the conversion of starting materials to products is paramount. In-process controls (IPCs) ensure reaction completion, minimize byproduct formation, and determine the optimal reaction endpoint. Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly versatile chromatographic technique ideal for this purpose.[1][2] Its simplicity and speed allow for frequent sampling and analysis without the need for complex instrumentation.
This guide focuses on the synthesis of This compound , a derivative of the benzimidazole scaffold, which is a privileged structure in medicinal chemistry.[3][4] The reaction involves the N-acetylation of 2-chlorobenzimidazole . We will monitor the disappearance of the starting material and the concurrent appearance of the acetylated product.
Reaction Scheme:
(A generic representation of the N-acetylation of 2-chlorobenzimidazole)
The Scientific Principle of Thin-Layer Chromatography
TLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[2][5]
-
Stationary Phase: A thin layer of an adsorbent material (most commonly silica gel) coated on an inert plate (e.g., glass or aluminum).[6] Silica gel is polar due to the presence of surface silanol (Si-OH) groups.
-
Mobile Phase (Eluent): A solvent or mixture of solvents that flows up the plate via capillary action.[7]
-
Separation Mechanism: As the mobile phase ascends, it carries the spotted sample mixture with it. Compounds that are more polar have a stronger affinity for the polar stationary phase and travel shorter distances up the plate. Less polar compounds have a higher affinity for the mobile phase and travel further.[8] This differential migration results in separation.
The outcome is quantified by the Retention Factor (Rf) , a ratio that is characteristic of a compound under specific conditions.[8][9]
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [10][11][12]
An ideal Rf value for analysis falls between 0.2 and 0.6, providing the best separation and resolution.[13]
Materials and Equipment
Reagents & Consumables:
-
Silica gel 60 F254 pre-coated TLC plates
-
Starting Material (SM): 2-chlorobenzimidazole standard
-
Reaction mixture aliquots
-
Mobile Phase Solvents: n-Hexane (ACS Grade), Ethyl Acetate (ACS Grade)
-
Dilution Solvent: Dichloromethane or Ethyl Acetate
-
Capillary tubes for spotting
-
Filter paper
Equipment:
-
TLC developing chamber with lid
-
Pencil
-
Ruler
-
Forceps
-
UV Lamp (254 nm)
-
Fume hood
-
Small vials for sample dilution
Detailed Experimental Protocol
This protocol is designed as a self-validating system by including lanes for the starting material standard and a co-spot.
Part A: Preparation of the TLC System
-
Prepare the Mobile Phase: In a graduated cylinder, prepare a 7:3 mixture of n-Hexane:Ethyl Acetate. For example, mix 70 mL of n-Hexane with 30 mL of Ethyl Acetate. This is a good starting point for separating benzimidazole derivatives.[3][14] The polarity can be adjusted as needed; increasing the proportion of ethyl acetate will increase the polarity and cause all spots to move further up the plate.
-
Prepare the Developing Chamber: Pour the prepared mobile phase into the TLC chamber to a depth of approximately 0.5 cm. This level must be below the origin line you will draw on the plate.[5] Line the inside of the chamber with a piece of filter paper, allowing it to become saturated with the solvent. Close the lid and let the chamber equilibrate for 10-15 minutes.
Part B: TLC Plate and Sample Preparation
-
Prepare the TLC Plate: Handle the TLC plate only by the edges to avoid contaminating the surface with oils from your skin.[15] Using a pencil (never a pen, as ink will run with the solvent), gently draw a straight line across the plate about 1 cm from the bottom.[15] This is the origin line .
-
Prepare the Samples for Spotting:
-
Starting Material (SM): Dissolve a small amount (approx. 1 mg) of pure 2-chlorobenzimidazole in 0.5 mL of ethyl acetate in a vial. This is your reference standard.
-
Reaction Mixture (Rxn): Withdraw a small aliquot (e.g., a drop) from the reaction vessel and dilute it with ~0.5 mL of ethyl acetate. The goal is a dilute solution to prevent overloading the plate.[1]
-
-
Spot the TLC Plate: Using a clean capillary tube for each sample, spot small amounts onto the origin line. The spots should be small and concentrated, ideally 1-2 mm in diameter.[8]
-
Lane 1 (SM): Spot the 2-chlorobenzimidazole standard.
-
Lane 2 (Co-spot): First, spot the SM standard. Let it dry completely. Then, on top of the same spot, apply the reaction mixture (Rxn). The co-spot helps to confirm the identity of the starting material spot in the reaction lane.
-
Lane 3 (Rxn): Spot the reaction mixture.
-
Expert Tip: Apply the sample in multiple small applications, allowing the solvent to evaporate completely between each one, to keep the initial spot size minimal.[15] This leads to sharper, more resolved spots after development.
-
Part C: Plate Development
-
Place the Plate in the Chamber: Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the plate is level and the origin line is above the solvent pool.[5]
-
Develop the Chromatogram: Replace the lid and allow the solvent front to travel up the plate undisturbed.
-
Stop the Development: When the solvent front is approximately 1 cm from the top of the plate, remove it from the chamber with forceps. Immediately mark the position of the solvent front with a pencil.[8]
Part D: Visualization
-
Drying: Allow the plate to air-dry completely in a fume hood to evaporate all residual mobile phase solvent.
-
UV Visualization: Place the dried plate under a short-wave (254 nm) UV lamp. The benzimidazole rings are aromatic and will absorb UV light.[16] The plate's fluorescent indicator (F254) will glow green, while the UV-active spots will appear as dark or purple shadows.[16]
-
Marking: Gently circle the visible spots with a pencil. The spots will disappear once the UV lamp is removed.
-
Alternative Visualization (if needed): If spots are not clearly visible under UV, an iodine chamber can be used. Place the plate in a sealed chamber containing a few crystals of iodine. Organic compounds will react with the iodine vapor to form temporary yellow-brown spots.[16]
Interpretation and Data Analysis
By comparing the lanes, you can determine the reaction's progress:
-
At Time = 0: The Rxn lane (Lane 3) should show a single, dark spot corresponding to the Rf value of the SM standard (Lane 1).
-
During the Reaction: The Rxn lane will show a diminishing spot for the starting material and a new spot appearing for the product. The product, this compound, is generally less polar than the N-H containing starting material (2-chlorobenzimidazole) because the acetyl group masks the polar N-H bond. Therefore, the product spot should have a higher Rf value.
-
Reaction Completion: The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the Rxn lane. The co-spot (Lane 2) will appear as a single spot if the reaction is incomplete (as the SMs overlap) or as two distinct spots if the reaction has proceeded.
Calculating Rf Values: Measure the distance from the origin line to the center of each spot and to the solvent front line. Calculate the Rf for each spot.[9][10]
| Compound | Expected Polarity | Expected Rf Value (7:3 Hex:EtOAc) |
| 2-chlorobenzimidazole (SM) | More Polar (N-H bond) | ~0.3 - 0.4 |
| This compound (Product) | Less Polar | ~0.5 - 0.6 |
Note: These Rf values are estimates. Actual values must be determined experimentally as they depend on the exact conditions.[8]
Workflow Visualization
The following diagram illustrates the complete TLC monitoring workflow.
Caption: Workflow for TLC monitoring of a chemical synthesis.
Troubleshooting Guide
Even a seemingly simple technique like TLC can present challenges. The table below addresses common issues and their solutions.[1][15][17]
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Streaking Spots | Sample is overloaded (too concentrated). | Dilute the sample further before spotting.[1][15] |
| Sample is not fully soluble in the mobile phase. | Try a different spotting solvent that is more volatile. | |
| Stationary phase is damaged during spotting. | Be gentle when drawing the origin line and spotting. | |
| Spots Remain at Origin (Rf ≈ 0) | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). |
| Spots Run with Solvent Front (Rf ≈ 1) | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). |
| Uneven Solvent Front | The chamber was not properly sealed or saturated. | Ensure the chamber is fully equilibrated with filter paper before use.[15] |
| The bottom edge of the TLC plate is not level. | Ensure the plate is placed flat on the bottom of the chamber. | |
| No Spots Visible | Sample concentration is too low. | Spot multiple times in the same location, drying between applications.[15] |
| Compound is not UV-active. | Use an alternative visualization method like an iodine chamber or a chemical stain (e.g., permanganate). | |
| Starting level of solvent was above the origin. | Ensure the solvent level in the chamber is below the origin line.[15] | |
| Spots are Fused or Overlapping | Initial spots on the origin line were too close. | Leave more space between the lanes when spotting. |
| Mobile phase does not provide enough resolution. | Experiment with different solvent systems or solvent ratios. |
References
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
Khan Academy. (n.d.). Calculating retention factors for TLC. [Link]
-
Oreate AI Blog. (2026, January 7). How to Calculate Rf TLC. [Link]
-
Lab-Training.com. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. [Link]
-
BiteSize Bio. (2016, July 26). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: TLC. [Link]
-
Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. [Link]
-
Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry). [Link]
-
Kattimani, P. P., Kamble, R. R., & Meti, G. Y. (2015). Expedient synthesis of benzimidazoles using amides. Royal Society of Chemistry. [Link]
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Searle Separations Department. (n.d.). Thin Layer Chromatography Visualization Reagents. [Link]
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Uddin, M. J., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. [Link]
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Royal Society of Chemistry. (2023, November 1). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions. [Link]
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University of California, Los Angeles. (n.d.). TLC Visualization Methods. [Link]
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Perisic-Janjic, N. U., et al. (n.d.). Thin-layer chromatography of some heterocyclic nitrogen compounds. ResearchGate. [Link]
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EPFL. (n.d.). TLC Visualization Reagents. [Link]
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Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]
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Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
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University of Colorado Boulder, Organic Chemistry. (n.d.). Thin Layer Chromatography (TLC). [Link]
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Indian Journal of Chemistry. (n.d.). Synthesis of 1-(n-hexyl-5-one)-2-chlorobenzimidazole. [Link]
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LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. [Link]
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Chemistry For Everyone. (2025, January 11). What Is The Mobile Phase In Thin Layer Chromatography?[Link]
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ResearchGate. (n.d.). Synthesis method of 1-(2-methylH-imidazo[1,2-a]pyridin-3-yl)ethanone...[Link]
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Application Notes and Protocols: Strategic Functionalization of "1-(2-Chloro-benzoimidazol-1-yl)-ethanone" for Structure-Activity Relationship (SAR) Studies
Introduction: The Benzimidazole Scaffold and the Strategic Value of 1-(2-Chloro-benzoimidazol-1-yl)-ethanone
The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antiviral, antimicrobial, and anticancer properties.[2][3] The development of novel therapeutics often relies on systematic Structure-Activity Relationship (SAR) studies, where targeted modifications of a lead compound are performed to enhance potency, selectivity, and pharmacokinetic properties.[4]
The molecule this compound serves as a highly versatile and strategic starting material for such SAR studies. Its structure presents three primary, chemically distinct regions for diversification: the reactive C2-chloro group, the N1-ethanone (acetyl) moiety, and the C4-C7 positions of the fused benzene ring. Each site offers a unique opportunity to modulate the molecule's steric and electronic properties, thereby probing its interaction with biological targets.
This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the targeted functionalization of this compound. We will delve into the chemical rationale behind each modification and present robust, field-proven methodologies for researchers in drug discovery and development.
Synthesis of the Starting Material: this compound
The efficient synthesis of the title compound is a prerequisite for its use in library generation for SAR studies. A reliable two-step sequence starting from o-phenylenediamine is commonly employed.
Step 1: Synthesis of 2-Chlorobenzimidazole
The initial step involves the formation of the benzimidazole ring and subsequent chlorination at the C2 position. A common method is the reaction of benzimidazol-2-one with a chlorinating agent like phosphorus oxychloride (POCl₃).[5][6]
-
Protocol 1: Preparation of 2-Chlorobenzimidazole
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, combine benzimidazol-2-one (1 equivalent) and phosphorus oxychloride (5-10 equivalents).
-
Add a catalytic amount of a proton source, such as a drop of concentrated hydrochloric acid.[4]
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 12-14 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Carefully cool the reaction mixture to room temperature. Under vigorous stirring, slowly and cautiously quench the excess POCl₃ by pouring the mixture onto crushed ice or adding ice portion-wise. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Neutralize the acidic aqueous solution to a pH of approximately 7-8 using a saturated solution of sodium bicarbonate or a 10% aqueous ammonia solution.[6]
-
The crude 2-chlorobenzimidazole will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.
-
Step 2: N-Acetylation of 2-Chlorobenzimidazole
The final step is the selective acylation of the N1 position of 2-chlorobenzimidazole. This can be achieved using standard acylating agents such as acetyl chloride or acetic anhydride.[7][8]
-
Protocol 2: Preparation of this compound
-
Dissolve 2-chlorobenzimidazole (1 equivalent) in a suitable aprotic solvent such as chloroform or tetrahydrofuran (THF) in a round-bottom flask.[7]
-
Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution and stir at room temperature.
-
Slowly add acetyl chloride (1.2 equivalents) or acetic anhydride (1.5 equivalents) dropwise to the reaction mixture.[7][9]
-
Stir the reaction at room temperature for 1-2 hours or until completion as monitored by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with water, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
-
Strategic Functionalization for SAR Studies
The strategic diversification of this compound can be approached by targeting its key reactive sites. The following sections provide detailed protocols and the underlying chemical principles for these modifications.
A Critical Consideration: The Base-Lability of the N-Acetyl Group
Before proceeding with functionalization, it is crucial to recognize that the N-acetyl group in benzimidazoles can be labile under basic conditions.[10] Strong bases or even milder bases like triethylamine in the presence of nucleophiles can lead to deacetylation, reverting to the N-unsubstituted benzimidazole. This necessitates careful selection of reaction conditions, particularly when modifying the C2-chloro position.
Two primary strategies can be employed to navigate this challenge:
-
Functionalize First, Acetylate Later: Perform the desired C2-functionalization on 2-chlorobenzimidazole and then introduce the N-acetyl group in the final step.
-
Use of Mild or Base-Free Conditions: Employ modern cross-coupling protocols that operate under neutral or mildly basic conditions to preserve the N-acetyl group.
The following protocols will highlight both approaches where applicable.
Functionalization at the C2-Position
The electron-deficient nature of the C2 position, enhanced by the adjacent nitrogen atoms and the chlorine leaving group, makes it an excellent site for nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.[11]
a) Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Groups
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds by reacting an aryl halide with an organoboron species.[12][13]
-
Protocol 3: Suzuki-Miyaura Coupling (Functionalize-Then-Acetylate Strategy)
-
To a degassed mixture of 2-chlorobenzimidazole (1 equivalent), the desired aryl- or heteroarylboronic acid (1.2-1.5 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents) in a suitable solvent (e.g., a mixture of toluene and water or dioxane and water), add a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand.[12]
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the resulting 2-arylbenzimidazole by column chromatography.
-
Subject the purified product to N-acetylation as described in Protocol 2 .
-
-
Protocol 4: Base-Free Suzuki-Miyaura Coupling (Direct Functionalization) Recent advancements have led to the development of base-free Suzuki-Miyaura coupling reactions, which are ideal for base-sensitive substrates.[14][15]
-
In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the arylboronic acid (1.1 equivalents), a palladium catalyst system such as PdCl₂(amphos)₂ (2 mol%), and a Lewis acid additive (e.g., Sc(OTf)₃) in an anhydrous solvent like THF.[14]
-
Seal the reaction vessel and heat to 80 °C for the required time (monitor by TLC or LC-MS).
-
After cooling, quench the reaction and perform a standard aqueous workup followed by purification by column chromatography.
-
b) Buchwald-Hartwig Amination: Introduction of Nitrogen Nucleophiles
This reaction is instrumental for forging C-N bonds, allowing for the introduction of a wide array of primary and secondary amines at the C2 position.[16][17]
-
Protocol 5: Buchwald-Hartwig Amination (Functionalize-Then-Acetylate Strategy)
-
In an oven-dried Schlenk tube under an inert atmosphere, combine 2-chlorobenzimidazole (1 equivalent), the desired amine (1.2 equivalents), a strong, non-nucleophilic base such as NaOt-Bu or Cs₂CO₃ (1.5 equivalents), a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, and a suitable phosphine ligand (e.g., XPhos, RuPhos) in an anhydrous solvent like toluene or dioxane.[11]
-
Heat the reaction mixture at 80-110 °C until the starting material is consumed.
-
Cool the reaction, quench with saturated aqueous NH₄Cl, and extract the product with an organic solvent.
-
Purify the 2-aminobenzimidazole derivative by column chromatography.
-
Perform N-acetylation on the purified product using Protocol 2 .
-
Direct displacement of the C2-chloro group with strong nucleophiles is also a viable strategy, particularly with alkoxides and thiolates.
-
Protocol 6: O- and S-Alkylation at C2
-
Prepare the sodium salt of the desired alcohol or thiol by reacting it with sodium hydride (1.1 equivalents) in an anhydrous solvent like THF or DMF at 0 °C.
-
Add a solution of this compound (1 equivalent) in the same solvent to the freshly prepared nucleophile.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Note: The basicity of the alkoxide/thiolate may cause deacetylation. If this is observed, the "functionalize-then-acetylate" strategy is recommended.
-
Quench the reaction with water and extract the product.
-
Purify by column chromatography.
-
Functionalization of the N1-Ethanone Group
The N1-ethanone moiety offers several handles for chemical modification, allowing for the introduction of diverse functionalities.
The α-protons of the acetyl group can be removed by a strong base to form an enolate, which can then react with various electrophiles.
-
Protocol 7: Alpha-Bromination and Subsequent Nucleophilic Substitution
-
Alpha-Bromination: Treat a solution of this compound in a suitable solvent (e.g., acetic acid or chloroform) with a brominating agent like N-bromosuccinimide (NBS) and a radical initiator (AIBN) or light.
-
Nucleophilic Substitution: The resulting 1-(2-bromoacetyl)-2-chlorobenzimidazole is a potent electrophile. React it with various nucleophiles (e.g., amines, thiols) in the presence of a mild base like K₂CO₃ in a solvent like acetone or DMF to generate a library of derivatives.[18]
-
The acetyl carbonyl can undergo condensation reactions with aldehydes to form α,β-unsaturated ketones (chalcones), which are valuable intermediates for further diversification.[19]
-
Protocol 8: Claisen-Schmidt Condensation
-
Dissolve this compound (1 equivalent) and a desired aromatic aldehyde (1 equivalent) in ethanol.
-
Add an aqueous solution of a base like NaOH or KOH to the mixture. Note: This will likely cause deacetylation. This reaction is more suited for 2-acetylbenzimidazole, which can be prepared and then N-substituted if desired.[19]
-
Stir the reaction at room temperature until a precipitate forms.
-
Acidify the mixture to precipitate the chalcone product, which can be collected by filtration.
-
Functionalization of the Benzene Ring (C4-C7)
Electrophilic aromatic substitution on the benzimidazole ring is also possible, though the directing effects of the fused imidazole ring and the substituents must be considered. The benzene part of the benzimidazole ring is generally susceptible to electrophilic attack.[20]
-
Protocol 9: Nitration of the Benzene Ring
-
Carefully add this compound to a mixture of concentrated nitric acid and concentrated sulfuric acid at 0 °C.
-
Stir the reaction at low temperature and then allow it to warm to room temperature, monitoring for the formation of the nitrated product (typically at the C5/C6 position).
-
Pour the reaction mixture onto ice and neutralize to precipitate the product.
-
The resulting nitro group can be a handle for further chemistry, such as reduction to an amine, which can then be acylated, alkylated, or diazotized.
-
Data Presentation and Workflow Visualization
The following tables summarize representative conditions for the key functionalization reactions.
Table 1: Representative Conditions for C2-Functionalization
| Reaction Type | Starting Material | Reagents & Catalyst | Base | Solvent | Temp (°C) | Time (h) |
| Suzuki-Miyaura | 2-Chlorobenzimidazole | Phenylboronic acid, Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 4 |
| Buchwald-Hartwig | 2-Chlorobenzimidazole | Morpholine, Pd(OAc)₂, RuPhos | Cs₂CO₃ | t-BuOH | 110 | 18 |
| SNAr | 2-Chlorobenzimidazole | NaSEt | - | DMF | RT | 6 |
Table 2: Representative Conditions for N1-Functionalization
| Reaction Type | Starting Material | Reagents | Base | Solvent | Temp (°C) | Time (h) |
| N-Acetylation | 2-Chlorobenzimidazole | Acetyl Chloride | Et₃N | Chloroform | RT | 2 |
| α-Bromination | 1-(2-Cl-benzimidazol-1-yl)-ethanone | NBS, AIBN | - | CCl₄ | Reflux | 3 |
Experimental Workflow Diagrams
The following diagrams, generated using DOT language, illustrate the strategic workflows for functionalizing the target scaffold.
Caption: Workflow for C2 functionalization followed by N-acetylation.
Caption: Workflow for direct C2 functionalization of the N-acetylated scaffold.
Conclusion
This compound is a strategically designed scaffold that provides multiple avenues for chemical diversification in the pursuit of novel bioactive molecules. By understanding the reactivity of each functional group and carefully selecting reaction conditions—particularly with respect to the base-lability of the N-acetyl group—researchers can efficiently generate large libraries of analogues for comprehensive SAR studies. The protocols and strategies outlined in this guide offer a robust framework for unlocking the full potential of this versatile building block in drug discovery programs.
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Shakhidoyatov, K. M., Dzhumatanova, T. U., Yakubov, U. M., Mamadrahimov, A. A., & Berdimbetova, G. E. (2015). N-Monobenzoylation (acetylation, arylsulfonation), N-, C- di- and N-, C-, O- tribenzoylation of 5H(chloro, nitro)-2-methyl(ethyl)benzimidazoles. Chemical Science International Journal, 6(3), 138-151.
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Naeem, N., Aslam, S., Anis, I., et al. (2018). Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. Pakistan Journal of Pharmaceutical Sciences, 31(5), 2051-2056.
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Research and Reviews: Journal of Medicinal and Organic Chemistry. (2024). Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(2).
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Bukhari, S. N. A., Jantan, I., & Jasamai, M. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(14), 4223.
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Shakhidoyatov, K. M., et al. (2015). N-Monobenzoylation (acetylation, arylsulfonation), N-, C- di- and N-, C-, O- tribenzoylation of 5H(chloro, nitro)-2-methyl(ethyl)benzimidazoles. Chemical Science International Journal, 6(3), 138-151.
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Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 41-50.
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Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2012). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. BMC Chemistry, 6, 43.
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Rao, S. S., & Dubey, P. K. (2013). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Der Pharma Chemica, 5(6), 69-72.
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Li, J., & Li, G. (2011). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 16(5), 3622-3660.
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Sharma, D., & Narasimhan, B. (2020). 2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules. Biointerface Research in Applied Chemistry, 11(4), 11562-11591.
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Yadav, G., et al. (2015). Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review. European Journal of Medicinal Chemistry, 97, 419-443.
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Phukan, K., & Borah, R. (2014). Regioselective N-acylation of nitrogenous heterocyclic compounds using potter's clay as a reusable catalyst under solvent-free conditions. International Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 249-252.
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Sakamoto, R., et al. (2021). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv.
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Al-Said, M. S., et al. (2018). Synthesis of Benzimidazole Derived Chalcones and their Heterocyclic Derivatives. International Journal of Engineering and Applied Sciences, 5(7), 1-6.
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Stuart, D. R., et al. (2012). Intramolecular arylation of benzimidazoles via Pd(II)/Cu(I) catalyzed cross-dehydrogenative coupling. Tetrahedron Letters, 53(32), 4143-4146.
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Sommer, H., et al. (2021). Non-innocent electrophiles unlock exogenous base-free coupling reactions. ChemRxiv.
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Castro, E. A., et al. (1985). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. The Journal of Organic Chemistry, 50(7), 1071-1076.
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BenchChem. (2025). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.
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TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
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Yadav, G., et al. (2015). Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review. European Journal of Medicinal Chemistry, 97, 419-443.
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Chen, Y.-C., et al. (2021). Synthesis of Xylyl-Linked Bis-Benzimidazolium Salts and Their Application in the Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reaction of Aryl Chlorides. Molecules, 26(14), 4103.
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Google Patents. (2004). CN1486981A - Prepn process of 2-chlorobenzimidazole.
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Börner, C. (2009). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 5, 24.
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Aggarwal, R., et al. (2024). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. RSC Advances, 14, 18561-18573.
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BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions.
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Surry, D. S., & Buchwald, S. L. (2011). Cascade Palladium Catalysis: A Predictable and Selectable Regiocontrolled Synthesis of N-Arylbenzimidazoles. Angewandte Chemie International Edition, 50(29), 6559-6562.
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Anwendungs- und Protokollhandbuch: Derivatisierung von 1-(2-Chlor-benzoimidazol-1-yl)-ethanon für das biologische Screening
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte Anleitung zur chemischen Modifikation des Moleküls 1-(2-Chlor-benzoimidazol-1-yl)-ethanon. Es werden bewährte Protokolle zur Synthese einer Bibliothek von Derivaten sowie detaillierte Verfahren für das anschließende biologische Screening auf potenzielle antikanzerogene, antimikrobielle und entzündungshemmende Aktivitäten vorgestellt.
Einleitung: Die Bedeutung von Benzimidazol-Derivaten in der modernen Wirkstoffforschung
Benzimidazole stellen eine bedeutende Klasse heterozyklischer Verbindungen dar, die das Grundgerüst zahlreicher pharmazeutischer Wirkstoffe bilden.[1][2][3] Ihre strukturelle Ähnlichkeit mit endogenen Molekülen wie Purinnukleosiden ermöglicht eine Interaktion mit diversen biologischen Zielstrukturen, was zu einem breiten Spektrum an pharmakologischen Aktivitäten führt.[2][4] Dazu zählen unter anderem antivirale, antimikrobielle, anthelmintische, entzündungshemmende und antineoplastische Eigenschaften.[2][5]
Das Ausgangsmolekül, 1-(2-Chlor-benzoimidazol-1-yl)-ethanon , ist ein besonders attraktives Substrat für die Wirkstoffentwicklung. Es verfügt über zwei primäre reaktive Zentren, die eine gezielte chemische Modifikation ermöglichen:
-
Das C2-Chloratom: Das an das Benzimidazol-System gebundene Chloratom ist ein exzellentes Elektrophil und eine gute Abgangsgruppe für nukleophile aromatische Substitutionsreaktionen (SNAr).[6] Dies erlaubt die einfache Einführung einer Vielzahl von funktionellen Gruppen an dieser strategisch wichtigen Position. Studien zur Struktur-Wirkungs-Beziehung (SAR) haben gezeigt, dass die Substitution an der C2-Position die biologische Aktivität von Benzimidazolen maßgeblich beeinflusst.[5][7]
-
Die N1-Ethanon-Gruppe: Die Carbonylgruppe des Acetyl-Substituenten am N1-Atom bietet ebenfalls vielfältige Möglichkeiten zur Derivatisierung. Sie kann beispielsweise zu einem Alkohol reduziert, in ein Oxim umgewandelt oder als Ankerpunkt für die Anknüpfung weiterer Molekülteile über Kondensationsreaktionen genutzt werden.
Die systematische Derivatisierung dieser beiden Positionen ermöglicht die Erstellung einer chemischen Bibliothek, deren Mitglieder auf verbesserte oder neue biologische Aktivitäten hin untersucht werden können.
Synthetische Protokolle zur Derivatisierung
Die folgenden Protokolle beschreiben die grundlegenden Schritte zur Synthese von Derivaten des 1-(2-Chlor-benzoimidazol-1-yl)-ethanons. Alle Reaktionen sollten unter angemessenen Sicherheitsvorkehrungen in einem gut belüfteten Abzug durchgeführt werden. Die Charakterisierung der synthetisierten Verbindungen erfolgt mittels Standardmethoden wie NMR-Spektroskopie und Massenspektrometrie.[8][9][10]
Strategie zur Derivatisierung
Die Derivatisierungsstrategie konzentriert sich auf die beiden reaktiven Zentren des Ausgangsmoleküls.
Abbildung 1: Schematische Darstellung der Derivatisierungsstrategie.
Protokoll 1: Nukleophile Substitution am C2-Atom mit Aminen
Dieses Protokoll beschreibt die Synthese von 2-Amino-Benzimidazol-Derivaten. Die Reaktion nutzt die hohe Reaktivität des C2-Chloratoms gegenüber nukleophilen Aminen.
Materialien:
-
1-(2-Chlor-benzoimidazol-1-yl)-ethanon
-
Ausgewähltes primäres oder sekundäres Amin (z.B. Anilin, Morpholin, Piperidin)
-
Kaliumcarbonat (K₂CO₃), wasserfrei
-
Dimethylformamid (DMF)
-
Eiswasser
-
Rundkolben, Rückflusskühler, Magnetrührer, Heizpilz
Schritt-für-Schritt-Anleitung:
-
Lösen Sie 1 Äquivalent 1-(2-Chlor-benzoimidazol-1-yl)-ethanon in DMF in einem Rundkolben.
-
Fügen Sie 2 Äquivalente wasserfreies Kaliumcarbonat als Base hinzu. Die Base ist notwendig, um den bei der Reaktion entstehenden Chlorwasserstoff zu neutralisieren.
-
Geben Sie 1,1 Äquivalente des ausgewählten Amins zur Reaktionsmischung.
-
Erhitzen Sie die Mischung unter Rückfluss für 4-8 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab.
-
Gießen Sie die Reaktionsmischung in Eiswasser, um das Produkt auszufällen.
-
Filtrieren Sie den festen Niederschlag ab, waschen Sie ihn gründlich mit Wasser und trocknen Sie ihn.
-
Eine weitere Reinigung kann durch Umkristallisation aus einem geeigneten Lösungsmittel (z.B. Ethanol) erfolgen.
Begründung der experimentellen Wahl: DMF wird als aprotisches, polares Lösungsmittel verwendet, da es die Reaktanten gut löst und die SNAr-Reaktion begünstigt. Kaliumcarbonat ist eine milde und effektive Base, die das saure Nebenprodukt neutralisiert, ohne mit dem Ausgangsmaterial oder Produkt zu reagieren.
Protokoll 2: Modifikation der N1-Ethanon-Gruppe durch Reduktion
Dieses Protokoll beschreibt die Reduktion der Ketogruppe zu einem sekundären Alkohol, der als Ausgangspunkt für weitere Derivatisierungen (z.B. Veresterung oder Veretherung) dienen kann.
Materialien:
-
1-(2-Derivat-benzoimidazol-1-yl)-ethanon (Produkt aus Protokoll 1 oder das Ausgangsmaterial)
-
Natriumborhydrid (NaBH₄)
-
Methanol
-
Destilliertes Wasser
-
Dichlormethan (DCM)
-
Magnesiumsulfat (MgSO₄), wasserfrei
-
Becherglas, Magnetrührer, Rotationsverdampfer
Schritt-für-Schritt-Anleitung:
-
Lösen Sie 1 Äquivalent des Benzimidazol-Ethanon-Derivats in Methanol in einem Becherglas.
-
Kühlen Sie die Lösung in einem Eisbad auf 0 °C.
-
Fügen Sie langsam und portionsweise 1,5 Äquivalente Natriumborhydrid hinzu. NaBH₄ ist ein mildes Reduktionsmittel, das selektiv die Ketogruppe reduziert, ohne andere funktionelle Gruppen im Molekül anzugreifen.
-
Rühren Sie die Reaktionsmischung für 2-3 Stunden bei Raumtemperatur.
-
Quenchen Sie die Reaktion vorsichtig durch Zugabe von destilliertem Wasser, um überschüssiges NaBH₄ zu zersetzen.
-
Entfernen Sie das Methanol unter reduziertem Druck am Rotationsverdampfer.
-
Extrahieren Sie die wässrige Phase mehrmals mit Dichlormethan.
-
Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem Magnesiumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel am Rotationsverdampfer.
-
Das resultierende Alkohol-Derivat kann bei Bedarf durch Säulenchromatographie gereinigt werden.
| Reaktionsart | C2-Substitution (mit Amin) | N1-Reduktion |
| Reagenzien | R-NH₂, K₂CO₃, DMF | NaBH₄, Methanol |
| Temperatur | Rückfluss (ca. 153 °C in DMF) | 0 °C bis Raumtemperatur |
| Reaktionszeit | 4 - 8 Stunden | 2 - 3 Stunden |
| Aufarbeitung | Fällung in Eiswasser | Flüssig-Flüssig-Extraktion |
| Typische Ausbeute | 60 - 90 % | 85 - 98 % |
| Tabelle 1: Zusammenfassung der Reaktionsbedingungen für die Derivatisierung. |
Protokolle für das biologische Screening
Nach der Synthese und Reinigung wird die Bibliothek der neuen Verbindungen auf ihre biologische Aktivität getestet. Die folgenden Protokolle sind Standardverfahren für ein initiales Screening.
Workflow des biologischen Screenings
Abbildung 2: Allgemeiner Arbeitsablauf für das biologische Screening der Derivate.
Protokoll 3: Antikanzerogenes Screening mittels MTT-Assay
Der MTT-Assay ist ein kolorimetrischer Test zur Bestimmung der metabolischen Aktivität von Zellen und wird häufig zur Messung der Zytotoxizität von Verbindungen verwendet.[11][12][13] Lebende Zellen reduzieren das gelbe Tetrazoliumsalz MTT zu violetten Formazan-Kristallen.
Materialien:
-
Humane Krebszelllinien (z.B. HeLa, MCF-7)
-
Zellkulturmedium (z.B. DMEM) mit fötalem Kälberserum (FBS) und Antibiotika
-
MTT-Lösung (5 mg/mL in PBS)
-
Dimethylsulfoxid (DMSO)
-
96-Well-Platten
-
Mikroplatten-Lesegerät (Spektrophotometer)
Schritt-für-Schritt-Anleitung:
-
Säen Sie die Krebszellen in 96-Well-Platten mit einer Dichte von 5.000-10.000 Zellen pro Well aus und inkubieren Sie sie für 24 Stunden bei 37 °C und 5 % CO₂, damit die Zellen anhaften können.
-
Bereiten Sie eine Verdünnungsreihe jeder Testverbindung in Zellkulturmedium vor. Der End-DMSO-Gehalt sollte 0,5 % nicht überschreiten.
-
Entfernen Sie das Medium aus den Wells und geben Sie 100 µL der jeweiligen Verdünnung der Testverbindung hinzu. Inkubieren Sie die Platten für weitere 48-72 Stunden.
-
Fügen Sie nach der Inkubationszeit 10 µL der MTT-Lösung zu jedem Well hinzu und inkubieren Sie für weitere 4 Stunden.[13]
-
Entfernen Sie das Medium vorsichtig und lösen Sie die entstandenen Formazan-Kristalle durch Zugabe von 100 µL DMSO pro Well.[13]
-
Messen Sie die Absorption bei einer Wellenlänge von 570 nm mit einem Mikroplatten-Lesegerät.
-
Die prozentuale Zellviabilität wird im Vergleich zu unbehandelten Kontrollzellen berechnet. Daraus kann der IC₅₀-Wert (die Konzentration, bei der 50 % der Zellen gehemmt werden) ermittelt werden.
Protokoll 4: Antimikrobielles Screening mittels Bouillon-Mikrodilutionsmethode
Diese Methode wird verwendet, um die minimale Hemmkonzentration (MHK) einer Substanz gegen Bakterien oder Pilze zu bestimmen.[4][14][15][16][17]
Materialien:
-
Bakterien- oder Pilzstämme (z.B. Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Nährmedium (z.B. Mueller-Hinton-Bouillon für Bakterien, RPMI-1640 für Pilze)
-
96-Well-Platten
-
Testverbindungen in DMSO
Schritt-für-Schritt-Anleitung:
-
Bereiten Sie in einer 96-Well-Platte eine serielle Zweifach-Verdünnungsreihe jeder Testverbindung im entsprechenden Nährmedium vor.
-
Stellen Sie eine standardisierte Suspension des Mikroorganismus (Inokulum) her (z.B. entsprechend einem 0,5 McFarland-Standard).
-
Verdünnen Sie das Inokulum weiter und geben Sie es zu jedem Well, sodass eine Endkonzentration von ca. 5 x 10⁵ KBE/mL (für Bakterien) erreicht wird.
-
Inkubieren Sie die Platten bei 37 °C für 18-24 Stunden (für Bakterien) oder bei 30 °C für 24-48 Stunden (für Pilze).
-
Die MHK ist die niedrigste Konzentration der Testverbindung, bei der kein sichtbares Wachstum des Mikroorganismus zu beobachten ist.
Protokoll 5: Entzündungshemmendes Screening mittels COX-2-Inhibitionsassay
Cyclooxygenase-2 (COX-2) ist ein Schlüsselenzym bei Entzündungsprozessen. Die Hemmung seiner Aktivität ist ein wichtiger Ansatz für entzündungshemmende Medikamente.[7][18] Kommerziell erhältliche Kits ermöglichen ein effizientes Screening.
Materialien:
-
COX-2-Inhibitor-Screening-Kit (fluorometrisch oder kolorimetrisch)
-
Humane rekombinante COX-2
-
Arachidonsäure (Substrat)
-
Testverbindungen in DMSO
-
Selektiver COX-2-Inhibitor als Positivkontrolle (z.B. Celecoxib)
-
96-Well-Platte (schwarz, für fluorometrische Assays)
-
Fluorometer oder Spektrophotometer
Schritt-für-Schritt-Anleitung:
-
Befolgen Sie die Anweisungen des Herstellers des Screening-Kits.[19]
-
In der Regel werden die Testverbindungen in verschiedenen Konzentrationen mit dem COX-2-Enzym vorinkubiert.
-
Die Reaktion wird durch Zugabe von Arachidonsäure gestartet.
-
Das Kit enthält eine Sonde, die mit einem Zwischenprodukt der COX-Reaktion reagiert und ein fluoreszierendes oder farbiges Signal erzeugt.[19]
-
Messen Sie das Signal mit dem entsprechenden Lesegerät.
-
Die prozentuale Hemmung der COX-2-Aktivität wird im Vergleich zur unbehandelten Kontrolle berechnet und der IC₅₀-Wert bestimmt.
| Assay-Typ | Ziel | Gemessener Parameter | Ergebnis |
| MTT-Assay | Krebszellen | Zellviabilität | IC₅₀-Wert (µM) |
| Mikrodilution | Bakterien/Pilze | Mikrobielles Wachstum | MHK-Wert (µg/mL) |
| COX-2-Assay | COX-2-Enzym | Enzymatische Aktivität | IC₅₀-Wert (µM) |
| Tabelle 2: Übersicht über die biologischen Screening-Assays. |
Fazit und Ausblick
Die hier vorgestellten Protokolle bieten einen robusten und systematischen Ansatz zur Derivatisierung von 1-(2-Chlor-benzoimidazol-1-yl)-ethanon und zum anschließenden Screening der resultierenden Verbindungen auf ihre biologische Aktivität. Die Identifizierung von "Hit"-Verbindungen aus diesen primären Screenings ist der erste entscheidende Schritt im langwierigen Prozess der Arzneimittelentwicklung. Nachfolgende Studien würden sich auf die Optimierung der Leitstrukturen, die Untersuchung von Struktur-Wirkungs-Beziehungen und die Evaluierung der pharmakokinetischen und toxikologischen Eigenschaften konzentrieren, um vielversprechende Kandidaten für die präklinische Entwicklung zu identifizieren.
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Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PubMed Central. Verfügbar unter: [Link]
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Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). National Institutes of Health (NIH). Verfügbar unter: [Link]
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Recent advances on the synthesis of azoles, azines and azepines fused to benzimidazole. (n.d.). ARKAT USA, Inc.
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NMR Protocols and Methods. (n.d.). Springer Nature Experiments. Verfügbar unter: [Link]
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(PDF) N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. (n.d.). ResearchGate. Verfügbar unter: [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). National Institutes of Health (NIH). Verfügbar unter: [Link]
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Synthesis of benzimidazole derivatives (1–30). Reaction condition: Step... (n.d.). ResearchGate. Verfügbar unter: [Link]
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NMR-spectroscopic analysis of mixtures: from structure to function. (n.d.). National Institutes of Health (NIH). Verfügbar unter: [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Verfügbar unter: [Link]
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A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (n.d.). PubMed Central. Verfügbar unter: [Link]
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Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (n.d.). PubMed Central. Verfügbar unter: [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Verfügbar unter: [Link]
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In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. (n.d.). ResearchGate. Verfügbar unter: [Link]
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Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. (n.d.). MDPI. Verfügbar unter: [Link]
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Benzimidazoles: A biologically active compounds. (n.d.). Arabian Journal of Chemistry.
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Verfügbar unter: [Link]
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4.7: NMR Spectroscopy. (2022). Chemistry LibreTexts. Verfügbar unter: [Link]
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Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (n.d.). ResearchGate. Verfügbar unter: [Link]
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Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.).
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Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. (n.d.).
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Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. (2018). Journal of Drug Delivery and Therapeutics.
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NMR Screening Methods for Drug Discovery. (n.d.). UNL | Powers Group - University of Nebraska–Lincoln. Verfügbar unter: [Link]
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2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-propyloxime. (n.d.). PubMed Central. Verfügbar unter: [Link]
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Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. (n.d.). TSI Journals.
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A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. (n.d.). Der Pharma Chemica.
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Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022). YouTube. Verfügbar unter: [Link]
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Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. (n.d.).
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). International Journal of Pharmaceutical Research and Applications (IJPRA).
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Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. (2024). Microbiology Spectrum - ASM Journals. Verfügbar unter: [Link]
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4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. (n.d.). PubMed Central. Verfügbar unter: [Link]
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Nucleophilic substitution reactions of-2-chlorobenzimidazoles. Part II. Formation of benzimidazoline-2-thiones and related compounds. (n.d.). Sci-Hub.
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Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (n.d.). New Journal of Chemistry (RSC Publishing). Verfügbar unter: [Link]
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Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole". (n.d.). Benchchem.
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NMR Spectroscopy for Metabolomics Research. (n.d.). PubMed Central. Verfügbar unter: [Link]
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Synthesis and Biological Activities of Some Benzimidazolone Derivatives. (n.d.). PubMed Central. Verfügbar unter: [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Verfügbar unter: [Link]
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Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. (n.d.). Current Trends in Pharmacy and Pharmaceutical Chemistry.
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16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. Verfügbar unter: [Link]
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Application Notes and Protocols for the Scale-Up Synthesis of 1-(2-Chloro-benzoimidazol-1-yl)-ethanone
Introduction: The Significance of 1-(2-Chloro-benzoimidazol-1-yl)-ethanone
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds and functional materials. The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of drugs with activities including anthelmintic, antiulcer, and antipsychotic properties. The presence of a reactive chloro group at the 2-position and an acetyl group on the nitrogen atom makes this molecule a versatile building block for further chemical transformations, enabling the construction of complex molecular architectures.
The successful and efficient synthesis of this compound on a larger scale is paramount for its application in drug discovery and development, as well as in the production of other fine chemicals. This guide provides a comprehensive overview of the synthetic route, detailed protocols, and critical considerations for the scale-up of its production, aimed at researchers, scientists, and professionals in the field of drug development.
Synthetic Strategy and Mechanism
The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 2-chlorobenzimidazole, followed by its N-acylation.
Step 1: Synthesis of 2-Chlorobenzimidazole
The most common and scalable method for the synthesis of 2-chlorobenzimidazole (3) starts from readily available o-phenylenediamine (1). The reaction proceeds via the formation of 2-benzimidazolinone (2), which is then chlorinated.
Reaction Scheme: o-Phenylenediamine (1) + Urea → 2-Benzimidazolinone (2) 2-Benzimidazolinone (2) + POCl₃ → 2-Chlorobenzimidazole (3)
Alternatively, 2-chloromethyl benzimidazole can be synthesized by the reaction of o-phenylenediamine with monochloroacetic acid in the presence of hydrochloric acid.[1]
Step 2: N-Acylation of 2-Chlorobenzimidazole
The second step is the N-acylation of 2-chlorobenzimidazole (3) with a suitable acetylating agent, such as acetic anhydride, to yield the final product, this compound (4).
Reaction Scheme: 2-Chlorobenzimidazole (3) + Acetic Anhydride → this compound (4)
The N-acylation of imidazoles with acetic anhydride can proceed through a general base catalysis mechanism.[2]
Scale-Up Synthesis Workflow
The following diagram illustrates the overall workflow for the scaled-up synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Chlorobenzimidazole (3)
This protocol is adapted from established literature procedures for the synthesis of 2-chlorobenzimidazoles.[3]
Materials:
-
o-Phenylenediamine (1)
-
Urea
-
Phosphorus oxychloride (POCl₃)
-
Phenol (catalytic amount)
-
Ice
-
40% Sodium hydroxide solution
-
Suitable solvent for recrystallization (e.g., ethanol/water)
Procedure:
-
Formation of 2-Benzimidazolinone (2): In a suitable reaction vessel equipped with a mechanical stirrer and a reflux condenser, combine o-phenylenediamine and urea in a 1:1.1 molar ratio. Heat the mixture to 130°C. The reaction is typically complete within a few hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation of (2): After completion, cool the reaction mixture and treat it with water to precipitate the product. Filter the solid, wash with water, and dry to obtain 2-benzimidazolinone.
-
Chlorination to 2-Chlorobenzimidazole (3): In a well-ventilated fume hood, charge a reaction vessel with 2-benzimidazolinone, phosphorus oxychloride (in excess, e.g., 5-10 equivalents), and a catalytic amount of phenol.
-
Heat the mixture to 103-107°C and maintain for 12 hours. The reaction should be monitored by TLC.
-
Work-up and Purification of (3): After the reaction is complete, cool the mixture in an ice bath. Carefully and slowly quench the excess POCl₃ by adding the reaction mixture to ice-cold water. Neutralize the acidic solution with a 40% aqueous sodium hydroxide solution to a pH of ~10.
-
The crude 2-chlorobenzimidazole will precipitate. Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-chlorobenzimidazole.
Protocol 2: Synthesis of this compound (4)
Materials:
-
2-Chlorobenzimidazole (3)
-
Acetic anhydride
-
Aprotic solvent (e.g., methylene chloride, toluene)
-
Ice-cold water
Procedure:
-
In a dry reaction vessel, dissolve 2-chlorobenzimidazole in a suitable aprotic solvent.
-
Slowly add acetic anhydride (1.1 to 1.5 equivalents) to the solution at room temperature. The reaction may be exothermic.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50°C) for several hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-cold water to quench the excess acetic anhydride and precipitate the product.
-
Filter the solid product, wash with water, and dry.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.
Scale-Up Considerations
Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several challenges that need to be carefully managed.
| Parameter | Laboratory Scale | Scale-Up Considerations | Mitigation Strategies |
| Heat Transfer | Efficient heat dissipation due to high surface area to volume ratio. | Exothermic reactions (especially chlorination and acylation) can lead to localized hot spots and potential runaway reactions. | Use of jacketed reactors with efficient cooling systems. Controlled addition of reagents. Monitoring of internal reaction temperature. |
| Mass Transfer | Good mixing is easily achieved with magnetic stirrers. | Inadequate mixing can lead to non-uniform reaction conditions, side product formation, and lower yields. | Use of appropriately sized mechanical stirrers (e.g., anchor, turbine) to ensure homogeneity. Baffles in the reactor can improve mixing efficiency. |
| Reagent Handling | Small quantities of hazardous reagents like POCl₃ are manageable in a fume hood. | Handling large volumes of corrosive and toxic reagents like phosphorus oxychloride requires stringent safety protocols.[4][5] | Use of closed-system transfer for hazardous reagents. Appropriate personal protective equipment (PPE) is mandatory.[6] Emergency preparedness and response plans must be in place. |
| Work-up & Isolation | Simple filtration and laboratory-scale purification methods are sufficient. | Handling large volumes of solids and solvents for filtration, washing, and drying can be challenging. | Use of industrial-scale filtration and drying equipment (e.g., Nutsche filters, filter presses, vacuum dryers). |
| Impurity Profile | Minor impurities may not be significant. | Impurity profiles can change with scale, potentially affecting the quality of the final product. | In-process controls and robust analytical methods are crucial to monitor and control impurities. Re-evaluation of the purification method may be necessary. |
| Solvent Selection | A wide range of solvents can be used. | Solvent choice should consider factors like cost, safety, environmental impact, and ease of recovery. | Selection of solvents with favorable properties for large-scale operations. Implementation of solvent recovery and recycling processes. |
Process Safety and Hazard Analysis
The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water, liberating toxic gas.[5][7] It can cause severe burns to the skin, eyes, and respiratory tract.[4] Handling should be done in a well-ventilated area, preferably in a closed system, with appropriate PPE, including acid-resistant gloves, chemical splash goggles, a face shield, and a respirator.[5]
-
Acetic Anhydride: Flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage.[8] It is also corrosive to the respiratory tract.[8]
-
2-Chlorobenzimidazole: May cause skin, eye, and respiratory irritation.
A thorough risk assessment should be conducted before performing the synthesis on a large scale. This should include identifying potential hazards, evaluating the risks, and implementing control measures to minimize the risks.
Analytical Methods for Quality Control
Robust analytical methods are essential to ensure the quality, purity, and identity of the final product. A multi-faceted approach is recommended.[9][10][11][12]
| Analytical Technique | Purpose | Key Parameters to Monitor |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities.[13][14][15] | Retention time of the main peak, peak area percentage of impurities, and comparison with a reference standard. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of identity.[16][17][18][19][20] | Chemical shifts, integration, and coupling patterns of the protons and carbons in the molecule. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern for structural confirmation.[21][22][23] | Molecular ion peak (M+) and characteristic fragment ions. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for C=O (ketone), C-Cl, and the benzimidazole ring system. |
Illustrative Analytical Workflow
Caption: General analytical workflow for quality control.
Conclusion
The scale-up synthesis of this compound is a feasible process that requires careful attention to reaction conditions, safety protocols, and analytical controls. By understanding the underlying chemistry, anticipating scale-up challenges, and implementing robust process control strategies, researchers and drug development professionals can successfully produce this valuable intermediate in the quantities required for their applications. The protocols and considerations outlined in this guide provide a solid foundation for the successful and safe scale-up of this important synthesis.
References
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Bruker. (n.d.). 1H NMR and 13C NMR spectra were recorded on a Bruker Ultrashield™. 400 spectrometer. Retrieved from [Link]
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-
Lanxess. (2015). Phosphorus oxychloride. Retrieved from [Link]
-
ResearchGate. (2025). A Simple Synthesis of 2-(2-Chlorophenyl)benzimidazole from o-Phenylenediamine and 2-Chlorobenzaldehyde. Retrieved from [Link]
-
ijariie. (n.d.). Review On Synthesis Of Benzimidazole From O- phenyldiamine. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Phosphorus Oxychloride: Production and Use. In Greener Organic Transformations. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis of 1-(n-hexyl-5-one)-2-chlorobenzimidazole. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Retrieved from [Link]
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De Gruyter. (n.d.). Analytical Methods in Chemical Analysis. Retrieved from [Link]
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Pandit, N. K., & Connors, K. A. (1982). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of pharmaceutical sciences, 71(5), 485–491. [Link]
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- Google Patents. (n.d.). WO1992019600A1 - Preparation of n-acylimidazoles.
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Qriouet, Z., Qmichou, Z., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2019, 8374398. [Link]
-
SciSpace. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). The best reaction conditions for the N-acylation of various sulfonamides. Retrieved from [Link]
-
ResearchGate. (2025). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Retrieved from [Link]
-
Hindawi. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link]
-
INEOS Group. (2020). SAFETY DATA SHEET - Acetic Anhydride. Retrieved from [Link]
-
eGyanKosh. (n.d.). QUALITATIVE AND QUANTITATIVE ANALYSIS, CHROMATOGRAPHY AND ION EXCHANGE ANALYTICAL METHODS IN CHEMISTRY. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Retrieved from [Link]
-
Technical Disclosure Commons. (2023). A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Combining fragment-ion and neutral-loss matching during mass spectral library searching: A new general purpose algorithm applicable to illicit drug identification. Retrieved from [Link]
-
ResearchGate. (n.d.). 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of acylation conditions. Retrieved from [Link]
-
Institute for Research and Community Services Universitas Muhammadiyah Palangkaraya. (2021). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. Retrieved from [Link]
-
Patel, P. N., et al. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian journal of pharmaceutical sciences, 72(1), 93–98. [Link]
-
Vullo, D., et al. (2022). Synthesis and Molecular Docking of New N-Acyl Hydrazones-Benzimidazole as hCA I and II Inhibitors. International journal of molecular sciences, 23(19), 11860. [Link]
-
MDPI. (n.d.). Microwave-Assisted Syntheses of 1-Acetyl 2-Methylbenzimidazole Sodium Bisulfate pH-Responsive Ionic Draw Solute for Forward Osmosis Applications. Retrieved from [Link]
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- 1. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]
- 2. Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
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Application Notes & Protocols: Streamlined One-Pot Synthesis of N-Acetylated Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
N-acetylated benzimidazoles are a pivotal class of heterocyclic compounds, integral to the development of a wide array of pharmaceuticals and functional materials. Traditional multi-step synthetic routes to these scaffolds are often encumbered by prolonged reaction times, laborious purification procedures, and significant solvent waste. This guide provides a comprehensive overview of efficient, one-pot methodologies for the synthesis of N-acetylated benzimidazoles, designed to enhance laboratory throughput and align with the principles of green chemistry. We will explore both established and novel catalytic systems, offering detailed, field-proven protocols and a deep dive into the mechanistic underpinnings of these reactions.
Introduction: The Significance of the N-Acetylated Benzimidazole Scaffold
The benzimidazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive compounds with a broad spectrum of therapeutic activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The acetylation of the benzimidazole nitrogen atom (N-acetylation) can significantly modulate the compound's physicochemical properties, such as solubility, stability, and bioavailability, thereby fine-tuning its pharmacological profile. Consequently, the development of efficient and scalable methods for the synthesis of N-acetylated benzimidazoles is of paramount importance to the drug discovery and development pipeline.
The One-Pot Synthetic Strategy: A Paradigm Shift in Efficiency
One-pot synthesis, a strategy wherein reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages over conventional multi-step approaches. These benefits include:
-
Reduced Reaction Time: Elimination of intermediate isolation and purification steps.
-
Increased Yields: Minimization of material loss during transfers.
-
Improved Safety and Sustainability: Lower solvent consumption and reduced exposure to hazardous intermediates.
-
Cost-Effectiveness: Savings on reagents, solvents, and labor.
This guide will focus on one-pot methods starting from readily available o-phenylenediamines.
Methodology I: The Sequential One-Pot Synthesis of N-Acetylated Benzimidazoles
This robust and widely applicable method involves the initial formation of the 2-substituted benzimidazole, followed by in-situ N-acetylation. This approach offers excellent control over the substitution at the 2-position.
Mechanistic Rationale
The synthesis proceeds in two distinct, yet sequential, stages within the same reaction vessel:
-
Benzimidazole Ring Formation: An o-phenylenediamine is condensed with an aldehyde or a carboxylic acid (or its derivative) to form the benzimidazole ring. This step is typically acid-catalyzed.
-
N-Acetylation: Upon formation of the benzimidazole, an acetylating agent, such as acetic anhydride, is introduced to acetylate the nitrogen atom at the 1-position.
Experimental Workflow: Sequential One-Pot Synthesis
Detailed Protocol: Synthesis of 1-Acetyl-2-phenyl-1H-benzo[d]imidazole
Materials:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Benzaldehyde (1.06 g, 10 mmol)
-
Lanthanum(III) chloride (LaCl₃) (0.245 g, 1 mmol, 10 mol%)[1]
-
Acetonitrile (30 mL)
-
Acetic anhydride (1.53 g, 15 mmol)
-
Pyridine (1.19 g, 15 mmol)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Benzimidazole Formation:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (10 mmol), benzaldehyde (10 mmol), lanthanum(III) chloride (10 mol%), and acetonitrile (30 mL).[1]
-
Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
-
N-Acetylation:
-
Once the formation of 2-phenylbenzimidazole is complete, cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add pyridine (15 mmol) followed by the dropwise addition of acetic anhydride (15 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC for the formation of the N-acetylated product.
-
-
Work-up and Isolation:
-
Upon completion, pour the reaction mixture into ice-cold water (100 mL) and stir for 15 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL), followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol/water to afford pure 1-acetyl-2-phenyl-1H-benzo[d]imidazole.
-
Data Summary: Catalyst and Solvent Effects
| Catalyst | Solvent | Temperature | Typical Yields (%) | Reference |
| LaCl₃ | Acetonitrile | Room Temp. | 85-95 | [1] |
| ZnFe₂O₄ (nano) | Ethanol | Reflux | 90-98 | [2] |
| Lemon Juice | Solvent-free | Room Temp. | 80-92 | [3] |
| In(OTf)₃ | Solvent-free | Room Temp. | 88-96 | [4] |
Note: Yields are for the 2-substituted benzimidazole formation step.
Methodology II: A Proposed Direct One-Pot Synthesis of 2-Methyl-N-acetylated Benzimidazoles
While a sequential one-pot method is well-established, a more direct approach for specific substrates is theoretically plausible and represents an exciting avenue for process optimization. The reaction of o-phenylenediamine with acetic anhydride can potentially lead to both the formation of the 2-methylbenzimidazole and its subsequent N-acetylation in a single step.
Proposed Mechanistic Pathway
In this proposed pathway, acetic anhydride plays a dual role:
-
Formation of 2-Methylbenzimidazole: Acetic anhydride can hydrolyze in situ (with trace water) or react with one of the amine groups of o-phenylenediamine to form an amide intermediate. Subsequent intramolecular cyclization and dehydration would yield 2-methylbenzimidazole.
-
N-Acetylation: Excess acetic anhydride in the reaction mixture can then directly acetylate the newly formed 2-methylbenzimidazole.
Exploratory Protocol: Direct Synthesis of 1-Acetyl-2-methyl-1H-benzo[d]imidazole
Disclaimer: This protocol is based on established chemical principles but may require optimization for optimal yields and purity.
Materials:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Acetic anhydride (3.06 g, 30 mmol, 3 equivalents)
-
Glacial acetic acid (as solvent, 20 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (10 mmol) and glacial acetic acid (20 mL).
-
Slowly add acetic anhydride (30 mmol) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) for 2-4 hours. Monitor the reaction by TLC, observing the disappearance of the starting material and the formation of the product.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water (150 mL).
-
Neutralize the solution with a saturated solution of sodium bicarbonate until effervescence ceases.
-
The precipitated solid can be collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Rationale for Experimental Choices:
-
Excess Acetic Anhydride: A stoichiometric excess is proposed to ensure both the formation of the 2-methylbenzimidazole and the subsequent N-acetylation.
-
Glacial Acetic Acid as Solvent: This provides an acidic environment to catalyze the initial cyclization and is compatible with the reagents.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient catalyst, low temperature, or short reaction time. | Increase catalyst loading, reaction temperature, or extend the reaction time. |
| Formation of side products | Non-selective reaction, presence of impurities. | Purify starting materials, optimize reaction conditions (e.g., lower temperature), or use a more selective catalyst. |
| Difficulty in product isolation | Product is soluble in the aqueous phase. | Adjust the pH of the aqueous phase before extraction, or use a different extraction solvent. |
| Low yield of N-acetylation | Incomplete reaction, degradation of the acetylating agent. | Increase the amount of acetylating agent and base, or perform the acetylation at a lower temperature. |
Conclusion
The one-pot synthesis of N-acetylated benzimidazoles represents a significant advancement in synthetic efficiency and sustainability. The sequential one-pot method provides a reliable and versatile route to a wide range of derivatives. Furthermore, the exploration of direct one-pot methodologies, such as the proposed reaction with acetic anhydride, holds promise for even more streamlined and atom-economical syntheses. These protocols and insights are intended to empower researchers in the fields of medicinal chemistry and materials science to accelerate their discovery and development efforts.
References
-
RSC Publishing. (n.d.). One-pot catalytic oxidation for the synthesis of 2-biphenylbenzoxazoles, benzothiazoles and 1-substituted benzimidazoles: a convenient and efficient strategy. Retrieved from [Link]
- Ali, M. F., Khlafulla, A. M., & Mohamed, R. (n.d.). Synthesis of Benzimidazole Derived Chalcones and their Heterocyclic Derivatives. International Journal of Engineering and Applied Sciences.
- One pot synthesis of substituted benzimidazole derivatives and their charcterization. (2015). RASAYAN Journal of Chemistry.
- Asemani, O., et al. (2009). New One‐Pot Procedure for the Synthesis of 2‐Substituted Benzimidazoles.
- Venkateswarlu, Y., Kumar, S. R., & Leelavathi, P. (2011). Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride. Organic and Medicinal Chemistry Letters, 1(1), 13.
- ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. (2022). Chemistry Journal of Moldova.
- one-pot synthesis of benzimidazoles the presence of lemon juice as a new and efficient c
-
Organic & Biomolecular Chemistry. (n.d.). Copper-catalyzed synthesis of polysubstituted benzimidazoles: an efficient one-pot synthetic approach to N-enylated benzimidazoles. Retrieved from [Link]
- Alaqeel, S. I. (2017). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 21(2), 229-237.
- Sharma, G. V. M., Reddy, K. L., Lakshmi, P. S., & Krishna, P. R. (2004). A convenient one-pot synthesis of 2-substituted benzimidazoles. Tetrahedron Letters, 45(41), 7729-7731.
Sources
- 1. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cjm.ichem.md [cjm.ichem.md]
- 3. (PDF) ONE-POT SYNTHESIS OF BENZIMIDAZOLES THE PRESENCE OF LEMON JUICE AS A NEW AND EFFICIENT CATALYST [academia.edu]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common side products in the synthesis of "1-(2-Chloro-benzoimidazol-1-yl)-ethanone"
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-(2-Chloro-benzoimidazol-1-yl)-ethanone. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deeper understanding of the reaction intricacies, enabling you to troubleshoot common issues and optimize your synthesis. The information presented here is a synthesis of established chemical principles and practical experience in heterocyclic chemistry.
Introduction to the Synthesis
The synthesis of this compound typically involves the N-acetylation of 2-chlorobenzimidazole using an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base. While seemingly straightforward, this reaction can be prone to the formation of several side products, impacting yield and purity. This guide will delve into the common challenges and their solutions.
Troubleshooting Guide & FAQs
Here, we address specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: My reaction mixture shows multiple spots on TLC, even after completion. What are the likely side products?
Answer:
The presence of multiple spots on your Thin Layer Chromatography (TLC) plate is a common observation in this synthesis. Beyond your starting material and desired product, you are likely observing one or more of the following side products:
-
3-acetyl-2-chloro-1H-benzimidazole (Isomeric Product): 2-chlorobenzimidazole has two nucleophilic nitrogen atoms (N1 and N3). While the N1 position is generally more reactive, acetylation can also occur at the N3 position, leading to the formation of an isomeric byproduct. The ratio of these isomers can be influenced by the reaction conditions.
-
1,3-diacetyl-2-chlorobenzimidazolium salt: Under certain conditions, particularly with a highly reactive acetylating agent and a non-hindered base, di-acetylation can occur, forming a charged imidazolium salt. This species is often unstable and may lead to further degradation products.
-
Benzimidazolin-2-one: The 2-chloro substituent on the benzimidazole ring is susceptible to hydrolysis, especially in the presence of water. This leads to the formation of the highly polar and often insoluble benzimidazolin-2-one.
-
Unreacted 2-chlorobenzimidazole: Incomplete conversion is a frequent issue, leading to the presence of the starting material in your crude product.
Question 2: I'm struggling to separate the desired N1-acetyl isomer from the N3-acetyl isomer. What strategies can I employ?
Answer:
Separating the N1 and N3 isomers can be challenging due to their similar polarities. Here are some proven strategies:
-
Chromatography Optimization:
-
Solvent System: A careful selection of the mobile phase is crucial. A gradient elution starting from a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can effectively resolve the two isomers.
-
Stationary Phase: While silica gel is standard, you might consider using alumina for better separation, as the surface chemistry can offer different selectivity.
-
-
Reaction Condition Control:
-
Bulky Base: Employing a sterically hindered base, such as diisopropylethylamine (DIPEA), can favor the formation of the less sterically hindered N1-acetyl product.
-
Temperature: Running the reaction at lower temperatures can increase the selectivity for the thermodynamically favored product, which is often the N1 isomer.
-
Question 3: My final product has a significant amount of a white, insoluble material. What is it and how can I prevent its formation?
Answer:
The white, insoluble material is most likely benzimidazolin-2-one, the hydrolysis product of 2-chlorobenzimidazole. Its formation is a clear indication of moisture in your reaction.
Prevention is key:
-
Anhydrous Conditions: Ensure all your glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Purified Reagents: Ensure your 2-chlorobenzimidazole starting material is dry and pure.
Removal:
If benzimidazolin-2-one has already formed, its poor solubility in most organic solvents can be used to your advantage. It can often be removed by filtration of the crude reaction mixture dissolved in a suitable organic solvent like dichloromethane or ethyl acetate.
Summary of Common Side Products
The following table provides a quick reference to the common side products, their structures, and key identifying features.
| Side Product Name | Chemical Structure | Key Identifying Features |
| 3-acetyl-2-chloro-1H-benzimidazole | Isomer of the desired product. Similar polarity, making separation difficult. May show distinct NMR shifts for the acetyl protons and aromatic protons compared to the N1 isomer. | |
| 1,3-diacetyl-2-chlorobenzimidazolium salt | Highly polar and charged species. Often unstable. May be observed by mass spectrometry. | |
| Benzimidazolin-2-one | White, high-melting solid. Poorly soluble in most organic solvents. Characteristic C=O stretch in the IR spectrum around 1700-1750 cm⁻¹. | |
| 2-chlorobenzimidazole | Starting material. Will have a different Rf value on TLC compared to the acetylated products. |
Reaction Pathway and Side Reactions
The following diagram illustrates the intended reaction pathway and the competing side reactions that can occur during the synthesis of this compound.
Optimizing reaction conditions for improved yield of "1-(2-Chloro-benzoimidazol-1-yl)-ethanone"
Welcome to the technical support center for the synthesis of 1-(2-Chloro-benzoimidazol-1-yl)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions for improved yield and purity.
Structure of this Guide
This guide is structured to address potential challenges in a logical sequence, starting from the synthesis of the key intermediate, 2-chlorobenzimidazole, and moving to the final N-acetylation step. Each section provides a question-and-answer format to directly address specific issues you may encounter.
Part 1: Synthesis of the 2-Chlorobenzimidazole Intermediate
The most common and efficient pathway to this compound involves the synthesis of the 2-chlorobenzimidazole precursor, followed by N-acetylation. Issues with the final product often trace back to the quality of this intermediate.
Frequently Asked Questions & Troubleshooting
Question 1: My yield of 2-chlorobenzimidazole is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the synthesis of 2-chlorobenzimidazole, which is often prepared from 1,2-phenylenediamine and urea followed by chlorination, can stem from several factors. The primary method for synthesizing 2-chlorobenzimidazoles involves the reaction of the corresponding benzimidazol-2-ones with chlorinating agents like phosphorus oxychloride (POCl₃).
-
Incomplete reaction: Ensure your reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC). An extended reaction time or a slight increase in temperature might be necessary.
-
Sub-optimal temperature: The reaction with POCl₃ is typically refluxed. Ensure your reaction setup maintains a consistent and adequate temperature.
-
Moisture contamination: Phosphorus oxychloride reacts violently with water. Ensure all your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagent.
-
Purification losses: The work-up procedure is critical. After the reaction, the excess POCl₃ is typically quenched by carefully adding the reaction mixture to ice water. The pH is then adjusted to be basic (pH 8-9) to precipitate the product. Losses can occur if the pH is not optimized for precipitation or if the product is not thoroughly extracted.
Question 2: I am observing significant amounts of byproducts in my 2-chlorobenzimidazole synthesis. How can I minimize their formation?
Answer: Side reactions can be a significant issue. A common byproduct is the starting benzimidazol-2-one if the chlorination is incomplete.
-
Stoichiometry of POCl₃: Using an insufficient amount of POCl₃ will lead to incomplete conversion. It is common to use a large excess of POCl₃, which also serves as the solvent.
-
Reaction with bases: The use of bases like N,N-dimethylaniline or triethylamine can sometimes lead to the formation of N-substituted byproducts. If you are using a base, ensure it is added at the correct temperature and in the appropriate stoichiometric amount.
-
Work-up procedure: During the aqueous work-up, ensure the temperature is kept low to minimize potential hydrolysis of the desired 2-chloro product back to the benzimidazol-2-one.
Part 2: N-Acetylation of 2-Chlorobenzimidazole
The final step in the synthesis is the N-acetylation of the 2-chlorobenzimidazole intermediate. This reaction introduces the ethanone moiety to the benzimidazole ring.
Frequently Asked Questions & Troubleshooting
Question 1: The N-acetylation of my 2-chlorobenzimidazole is not proceeding or is giving a very low yield. What are the critical parameters to consider?
Answer: The N-acetylation of 2-chlorobenzimidazole is typically achieved using an acetylating agent like acetyl chloride or acetic anhydride in the presence of a base.
-
Choice of Base and Solvent: The selection of the base and solvent system is crucial. A common and effective combination is using a base like triethylamine or pyridine in a non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The base is essential to neutralize the HCl generated during the reaction when using acetyl chloride.
-
Temperature Control: This reaction is often exothermic. It is advisable to perform the addition of the acetylating agent at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature. This helps to control the reaction rate and minimize side reactions.
-
Reagent Quality: Ensure that the acetyl chloride or acetic anhydride is fresh and has not been exposed to moisture, as this will reduce its reactivity.
Question 2: I am getting a mixture of products in my N-acetylation reaction. How can I improve the selectivity?
Answer: The formation of multiple products can be due to several factors:
-
Di-acetylation: While less common for benzimidazoles, the use of a large excess of the acetylating agent and a strong base could potentially lead to the formation of an unstable di-acetylated product. Use a slight excess (1.1-1.5 equivalents) of the acetylating agent.
-
Reaction at other sites: While the N-acetylation is the most favorable pathway, under certain conditions, reaction at other positions on the benzimidazole ring could occur, although this is less likely.
-
Isomer Formation: In some substituted benzimidazoles, N-acetylation can occur on either of the two nitrogen atoms, leading to a mixture of isomers. For 2-chlorobenzimidazole, the two nitrogens are equivalent, so this is not an issue.
Experimental Protocols
Protocol 1: Synthesis of 2-Chlorobenzimidazole
This protocol is a general guideline and may require optimization based on your specific laboratory conditions.
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place benzimidazol-2-one (1 equivalent).
-
Add phosphorus oxychloride (10-15 equivalents) to the flask.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with constant stirring.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution or another suitable base until the pH is approximately 8-9.
-
The solid precipitate of 2-chlorobenzimidazole is then collected by filtration, washed with cold water, and dried.
Protocol 2: Synthesis of this compound
-
Dissolve 2-chlorobenzimidazole (1 equivalent) in a suitable anhydrous solvent (e.g., DCM, THF) in a round-bottom flask under an inert atmosphere.
-
Add a base such as triethylamine (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography or recrystallization.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield of this compound
| Symptom | Potential Cause | Recommended Action |
| Low yield of 2-chlorobenzimidazole | Incomplete reaction | Extend reaction time, increase temperature, monitor by TLC. |
| Moisture contamination | Use oven-dried glassware, perform under an inert atmosphere. | |
| Purification losses | Optimize pH during work-up, ensure thorough extraction. | |
| Low yield of N-acetylation | Inappropriate base/solvent | Use triethylamine/DCM or pyridine/THF. |
| Poor temperature control | Add acetylating agent at 0 °C. | |
| Degraded acetylating agent | Use fresh, anhydrous acetyl chloride or acetic anhydride. | |
| Mixture of products in N-acetylation | Excess acetylating agent | Use 1.1-1.5 equivalents of acetylating agent. |
Visualizations
Caption: Overall experimental workflow for the two-step synthesis.
Caption: Troubleshooting logic for optimizing the synthesis.
References
Technical Support Center: Purification of 1-(2-Chloro-benzoimidazol-1-yl)-ethanone by Column Chromatography
Welcome to the technical support center for the purification of 1-(2-Chloro-benzoimidazol-1-yl)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the column chromatography of this specific benzimidazole derivative. Our goal is to equip you with the expertise and practical insights needed to navigate the purification process effectively.
Introduction to the Purification Challenge
This compound is a heterocyclic compound, and like many benzimidazole derivatives, its purification can present unique challenges. The presence of a basic nitrogen atom in the benzimidazole ring can lead to interactions with the acidic silica gel stationary phase, potentially causing issues like peak tailing and irreversible adsorption.[1] Furthermore, the polarity of the molecule requires a carefully optimized mobile phase to achieve good separation from starting materials and byproducts. This guide provides a systematic approach to overcoming these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of this compound.
Issue 1: Poor Separation of the Target Compound from Impurities
Question: I'm running a column, but my fractions are all mixed. The TLC plate shows overlapping spots. What's going wrong?
Answer: Poor separation is a common issue that can stem from several factors. Let's break down the possible causes and their solutions.
-
Possible Cause 1: Inappropriate Solvent System (Mobile Phase). The choice of eluent is critical for achieving separation.[2] If the solvent system is too polar, all compounds will travel quickly up the column with little separation (high Rf values). If it's not polar enough, the compounds will remain adsorbed to the silica gel (low Rf values).
-
Solution: Systematic TLC Analysis. Before running the column, you must identify an optimal solvent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that gives your target compound, this compound, an Rf value of approximately 0.2-0.3, while maximizing the separation from its impurities.[3]
-
Pro-Tip: Start with a binary mixture of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent like ethyl acetate.[4] Test various ratios (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc). If separation is still poor, you can try a different solvent combination, such as dichloromethane/methanol.[1]
-
-
-
Possible Cause 2: Column Overloading. Loading too much crude material onto the column is a frequent cause of poor separation.[1]
-
Possible Cause 3: Improper Column Packing. Air bubbles, cracks, or an uneven surface in the silica gel bed will lead to channeling of the solvent and a non-uniform flow, resulting in broad, overlapping bands.
-
Solution: Careful Column Packing. Pack your column using a slurry method to ensure a homogenous and stable stationary phase. Gently tap the column as the silica settles to dislodge any air bubbles. Once packed, never let the solvent level drop below the top of the silica bed.[5]
-
Issue 2: The Compound is Streaking or Tailing on the TLC Plate and Column
Question: My compound's spot on the TLC plate is not round but appears as a long streak. This seems to be happening on the column as well, leading to impure fractions. Why is this happening?
Answer: Streaking, or tailing, is a classic sign of undesirable interactions between a basic compound and the acidic stationary phase. The nitrogen atoms in the benzimidazole ring of your compound can be protonated by the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to strong, sometimes irreversible, adsorption.[1]
-
Solution 1: Use a Mobile Phase Modifier. To mitigate this issue, you can add a small amount of a basic modifier to your eluent. This will neutralize the acidic sites on the silica gel.
-
Recommended Modifier: Add 0.1-1% triethylamine (Et3N) to your chosen solvent system.[1] Always perform a preliminary TLC with the modifier to confirm that it improves the spot shape and separation.
-
-
Solution 2: Switch to a Different Stationary Phase. If a modifier is not effective or if your compound is highly basic, consider using a different adsorbent.
-
Alternative Stationary Phases:
-
Neutral or Basic Alumina: Alumina is a good alternative to silica gel for basic compounds.[1]
-
Reversed-Phase Silica (C18): For highly polar or basic compounds, reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), can be an excellent option.[1][6]
-
-
Issue 3: The Compound Won't Elute from the Column
Question: I've been flushing my column with the solvent system determined by TLC, but I can't seem to get my product off the column. What should I do?
Answer: This frustrating situation typically arises from one of two main causes:
-
Possible Cause 1: Compound is Too Polar for the Current Solvent System. The polarity of your crude mixture might be different from the purified compound, or the initial TLC may have been misleading.
-
Solution: Increase the Polarity of the Mobile Phase. Gradually increase the proportion of the polar solvent in your eluent. For example, if you are using an 8:2 hexane/ethyl acetate mixture, you can switch to 1:1 hexane/ethyl acetate or even 100% ethyl acetate. If the compound still doesn't elute, a more polar solvent like methanol can be added to the ethyl acetate. This is known as gradient elution.[1]
-
-
Possible Cause 2: Irreversible Adsorption or Decomposition on Silica Gel. As mentioned, strong interactions with silica can occur. In some cases, the compound may be degrading on the acidic silica gel.[7]
-
Solution: Test for Stability and Change Stationary Phase.
-
Stability Test: Before committing to a large-scale column, spot your compound on a silica TLC plate, let it sit for an hour, and then develop it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[7]
-
Switch Adsorbents: In case of instability, using a less acidic stationary phase like neutral alumina or switching to reversed-phase chromatography is recommended.[1][7]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: For most benzimidazole derivatives, silica gel (60-120 or 100-200 mesh) is the most common and cost-effective stationary phase.[4] However, due to the basic nature of the benzimidazole nucleus, you should be prepared to use a basic modifier like triethylamine or switch to neutral alumina if you observe significant peak tailing.[1]
Q2: How do I choose the right mobile phase?
A2: The selection of the mobile phase should be done empirically using TLC. A good starting point for many benzimidazole derivatives is a mixture of n-hexane and ethyl acetate.[8] The optimal solvent system should provide a retention factor (Rf) of 0.2-0.3 for your target compound, ensuring it moves down the column at a reasonable rate while allowing for separation from impurities.[3]
| Solvent System Example | Typical Application |
| Hexane / Ethyl Acetate | A common starting point for compounds of moderate polarity.[4] |
| Dichloromethane / Methanol | Used for more polar compounds that do not move with Hexane/EtOAc.[1] |
| Eluent + 0.1-1% Triethylamine | Used to suppress tailing of basic compounds on silica gel.[1] |
Q3: Should I use wet or dry loading for my sample?
A3: Both methods can be effective, but the choice depends on the solubility of your crude sample.
-
Wet Loading: This is the most common method. Dissolve your sample in the minimum amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully pipette it onto the top of the column bed.[5] This method is quick and straightforward.
-
Dry Loading: This method is preferred if your compound has poor solubility in the column eluent or if you need to use a strong solvent like dichloromethane to dissolve it.[5] To dry load, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent until you have a free-flowing powder. This powder is then carefully added to the top of the packed column.[5]
Experimental Protocols
Protocol 1: Preliminary TLC Analysis
-
Dissolve a small amount of your crude "this compound" in a solvent like dichloromethane or ethyl acetate.
-
Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Prepare a TLC chamber with a filter paper wick and add your chosen solvent system (e.g., 8:2 Hexane:Ethyl Acetate).[2]
-
Place the TLC plate in the saturated chamber and allow the solvent to run up the plate.
-
Visualize the separated spots under a UV lamp (254 nm).
-
Calculate the Rf value for each spot. Adjust the solvent ratio until the Rf of your target compound is between 0.2 and 0.3.
Protocol 2: Step-by-Step Column Chromatography
-
Column Preparation: Select an appropriately sized glass column and pack it with a slurry of silica gel in the chosen mobile phase.
-
Sample Loading:
-
Elution: Carefully add the mobile phase to the column, ensuring not to disturb the top surface. Apply gentle pressure (flash chromatography) to maintain a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of labeled test tubes.
-
Monitoring: Periodically analyze the collected fractions by TLC to determine which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualized Workflows
General Column Chromatography Workflow
Caption: A typical workflow for column chromatography purification.
Troubleshooting Decision Tree: Poor Separation
Caption: Decision-making process for troubleshooting poor separation.
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- HPLC Column Troubleshooting Guide | PDF | High Performance Liquid Chrom
- TLC Tips and Tricks - Merck Millipore.
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Synthesis of 1-(n-hexyl-5-one)-2-chlorobenzimidazole.
- Synthesis and development of mobile phase by thinlayer chrom
- Column Chromatography in Pharmaceutical Analysis - Research and Reviews.
- Technical Support Center: Purification of Benzimidazole Deriv
- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole deriv
- Technical Support Center: Purification of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone - Benchchem.
- Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall.
- Chromatographic behavior of benzimidazole derivatives on hypercrosslinked polystyrene by reverse-phase HPLC | Request PDF - ResearchG
- Thin Layer Chrom
- 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone - PMC - NIH.
Sources
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- 3. rroij.com [rroij.com]
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- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Recrystallization protocol for "1-(2-Chloro-benzoimidazol-1-yl)-ethanone" using ethanol/water
Welcome to the technical support center for the purification of "1-(2-Chloro-benzoimidazol-1-yl)-ethanone." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the recrystallization of this compound using an ethanol/water solvent system. Here, we move beyond a simple set of instructions to explain the underlying principles and offer robust troubleshooting advice to ensure you can achieve high purity and yield in your experiments.
Introduction to Recrystallization
Recrystallization is a fundamental purification technique in chemistry that relies on the differential solubility of a compound and its impurities in a given solvent or solvent system at different temperatures.[1][2] The ideal solvent for recrystallization will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. For "this compound," a mixed solvent system of ethanol and water is often employed to achieve the desired solubility profile. Ethanol acts as the "good" solvent in which the compound is soluble, while water serves as the "anti-solvent" or "bad" solvent, in which the compound is poorly soluble.[3][4] This combination allows for fine-tuning of the solubility to induce crystallization upon cooling.
Frequently Asked Questions (FAQs)
Q1: Why use a mixed solvent system like ethanol/water for recrystallization?
A mixed solvent system is employed when no single solvent provides the ideal solubility characteristics for recrystallization.[3] For "this compound," ethanol may dissolve the compound too well even at low temperatures, leading to poor recovery. Conversely, water alone may not dissolve the compound sufficiently even when hot. By using a combination, you can dissolve the compound in hot ethanol and then carefully add hot water to the point of saturation.[4] This creates a solution from which the compound will effectively crystallize upon cooling, while the impurities remain in the mother liquor.
Q2: What is "oiling out," and how can I prevent it?
"Oiling out" is a phenomenon where the compound separates from the solution as a liquid (an oil) rather than a solid crystalline material upon cooling.[3][5][6] This is problematic because the oil can trap impurities, hindering purification.[7][8] Oiling out often occurs when the melting point of the compound is lower than the boiling point of the solvent system or when the solution is cooled too rapidly.[5][6] To prevent this, ensure slow cooling of the solution. If oiling out occurs, you can try reheating the solution to redissolve the oil, adding a small amount of the "good" solvent (ethanol), and then allowing it to cool more slowly.[5][6]
Q3: My compound won't crystallize, even after the solution has cooled. What should I do?
This is a common issue that can arise from several factors, including using too much solvent or the solution being supersaturated.[5] Here are some techniques to induce crystallization:
-
Scratching the flask: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5][9]
-
Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the cooled solution. This provides a template for further crystallization.[9][10]
-
Reducing solvent volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5][9]
-
Lowering the temperature: Cooling the flask in an ice bath can sometimes promote crystallization, but be cautious as rapid cooling can lead to smaller, less pure crystals or oiling out.[5][9]
Detailed Recrystallization Protocol for this compound
This protocol is a general guideline. The optimal solvent ratios and temperatures may need to be adjusted based on the purity of your starting material.
Materials and Equipment:
-
Crude "this compound"
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
Experimental Workflow Diagram
Caption: Recrystallization workflow for this compound.
Step-by-Step Procedure:
-
Dissolution:
-
Place the crude "this compound" in an Erlenmeyer flask with a magnetic stir bar.
-
In a separate flask, heat ethanol on a hot plate to just below its boiling point (approx. 78°C).
-
Add the minimum amount of hot ethanol to the crude compound to dissolve it completely with stirring. It is crucial to use the minimum amount to ensure the solution is saturated.[1]
-
-
Saturation:
-
Heat deionized water in another beaker.
-
Once the compound is fully dissolved in the hot ethanol, slowly add hot water dropwise while stirring until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.[4]
-
If the solution becomes too cloudy, add a few drops of hot ethanol until the solution becomes clear again.[2]
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4][11]
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for 15-20 minutes to maximize the yield of the crystals.[1]
-
-
Isolation and Drying:
-
Collect the crystals by suction filtration using a Buchner funnel and a pre-weighed piece of filter paper.[1]
-
Wash the crystals with a small amount of a cold ethanol/water mixture (use the same approximate ratio as your final crystallization mixture) to remove any remaining soluble impurities.[4]
-
Continue to draw air through the crystals on the filter for several minutes to help them dry.
-
Transfer the crystals to a watch glass and allow them to air dry completely. The final product should be a crystalline solid.
-
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing | The melting point of the compound is below the boiling point of the solvent mixture.[5][6] The solution was cooled too quickly. | Reheat the solution to redissolve the oil, add a small amount more of ethanol, and allow it to cool much more slowly. Insulating the flask can help.[5] |
| No crystals form upon cooling | Too much solvent was used, and the solution is not saturated.[5] The solution is supersaturated and requires a nucleation site.[5] | Gently boil off some of the solvent to concentrate the solution and try cooling again.[5][9] Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[5][9] |
| Very low yield of crystals | Too much solvent was used, and a significant portion of the compound remains dissolved in the mother liquor.[5] The crystals were washed with a solvent that was not cold enough, causing some of the product to redissolve. | Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Always use an ice-cold solvent mixture for washing the crystals on the filter.[4] |
| Crystals are colored or appear impure | The impurities are co-crystallizing with the product. The colored impurities were not removed. | If the impurities are colored, you can try adding a small amount of activated charcoal to the hot solution before filtration (this step should be done with care as charcoal can adsorb some of the product). A second recrystallization may be necessary. |
References
- Achieve Chem. (2024, August 24).
- Nichols, L. (2020, August 25). 3.
- Guide for crystalliz
- University of York. (n.d.).
- Crystallis
- Mirai Intex. (2024, July 25).
- Recrystalliz
- recrystalliz
- Mettler Toledo. (n.d.).
- 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Recrystallization (help meeeeee). (2013, February 3). Reddit.
- Experiment 9 — Recrystalliz
- PubChem. (n.d.). 1-(1H-benzimidazol-2-yl)-2-chloroethanone.
- Recrystalliz
- Nerz-Stormes, M. (2013, February 4).
- PubChem. (n.d.). 2-Chloro-1-(1H-imidazol-1-yl)ethanone.
- TOKU-E. (n.d.).
- iChemical. (n.d.). 1-Acetyl-2-chlorobenzo[d]imidazole, CAS No. 90533-07-6.
- Zhang, C.-J., Xu, X.-Z., Yang, N., Zhao, R.-Y., & Ge, Y.-Q. (2012). 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone.
- Santa Cruz Biotechnology. (n.d.). 2-(1H-Benzoimidazol-2-yl)-1-(3-chloro-phenyl)-ethanone.
- Jouyban, A., Shokri, J., Barzegar-Jalali, M., Hassanzadeh, D., Acree, W. E., Ghafourian, T., & Nokhodchi, A. (2010).
- ResearchGate. (2018, September 13). (PDF) Solubility of Clonazepam and Diazepam in Polyethylene Glycol 200, Propylene Glycol, N-Methyl Pyrrolidone, Ethanol, and Water at (298.2 to 318.2)
- Santa Cruz Biotechnology. (n.d.). 2-(1H-Benzoimidazol-2-yl)-1-(4-chloro-phenyl)-ethanone.
Sources
- 1. amherst.edu [amherst.edu]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mt.com [mt.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. unifr.ch [unifr.ch]
- 11. achievechem.com [achievechem.com]
Troubleshooting low yield in the N-acetylation of 2-chlorobenzimidazole
Welcome to the technical support center for the N-acetylation of 2-chlorobenzimidazole. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this specific transformation. The content is structured into a direct troubleshooting guide and a broader FAQ section to address both immediate experimental issues and foundational questions about the reaction.
Part 1: Troubleshooting Guide - Diagnosing Low Yield
This section is formatted to help you quickly diagnose the potential cause of a low-yield experiment and find actionable solutions.
Question: My TLC/LC-MS analysis shows a significant amount of unreacted 2-chlorobenzimidazole, even after extended reaction times. What is the likely cause?
Answer:
This is a classic sign of insufficient activation or reactivity. The primary causes can be broken down into two main categories: the nature of the substrate and the reaction conditions.
-
Substrate Reactivity: 2-Chlorobenzimidazole is an electron-deficient heterocycle. The electron-withdrawing effect of the chlorine atom at the 2-position, combined with the inherent aromaticity of the benzimidazole ring, reduces the nucleophilicity of the N-H proton. This makes the nitrogen less reactive towards acetylating agents compared to electron-rich or unsubstituted benzimidazoles.[1]
-
Insufficient Deprotonation (Base Issues): For the nitrogen to become sufficiently nucleophilic, it must be deprotonated by a base. If the base is too weak or used in insufficient quantity, the equilibrium will favor the starting materials.
-
Actionable Solution: Switch to a stronger, non-nucleophilic base. While triethylamine (TEA) is common, a stronger base like 1,8-Diazabicycloundec-7-ene (DBU) or sodium hydride (NaH) can be more effective. When using NaH, ensure the solvent is anhydrous, as NaH reacts violently with water.
-
-
Ineffective Acetylating Agent: Acetic anhydride is a common and effective acetylating agent, but its reactivity is dependent on the nucleophilicity of the substrate.
-
Actionable Solution: Consider switching to acetyl chloride. Acetyl chloride is significantly more electrophilic and reactive than acetic anhydride and will often acylate less reactive nucleophiles more effectively. However, it is also more sensitive to moisture and generates HCl as a byproduct, which must be neutralized by the base in the reaction.
-
Question: I am observing multiple product spots on my TLC plate that are not my starting material or desired product. What side reactions could be occurring?
Answer:
The formation of multiple byproducts points to issues with selectivity, stability, or reagent purity.
-
Di-acetylation: While less common for this substrate, it's possible to get acetylation on both the nitrogen and potentially form a transient, unstable di-acetylated intermediate under harsh conditions.
-
Reaction with Solvent: If you are using a nucleophilic solvent (e.g., an alcohol), it can compete with the benzimidazole for the acetylating agent.
-
Actionable Solution: Use a non-reactive, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN). Ensure your solvents are anhydrous.
-
-
Hydrolysis of Acetylating Agent: Both acetic anhydride and acetyl chloride react with water. If your reagents or glassware are not dry, the acetylating agent will be consumed, reducing the effective concentration and halting the reaction. 2-Chlorobenzimidazole itself is noted to be moisture-sensitive.[2][3]
-
Actionable Solution: Dry all glassware in an oven before use. Use anhydrous solvents and fresh, high-purity reagents. Handle reagents under an inert atmosphere (Nitrogen or Argon) if possible.
-
-
Ring Opening or Degradation: While 2-chlorobenzimidazole is relatively stable, prolonged exposure to strong bases or high temperatures can lead to degradation pathways.[2]
-
Actionable Solution: Monitor the reaction closely by TLC or LC-MS. Do not let the reaction run for an excessive amount of time after the starting material has been consumed. If heating is required, do so gently and incrementally.
-
Below is a decision tree to help troubleshoot low-yield scenarios:
Caption: Troubleshooting Decision Tree for Low Yield.
Question: My yield is significantly reduced after purification. What could be causing product loss during workup and chromatography?
Answer:
Product loss during purification is a common issue and can often be traced to the chemical properties of the product, N-acetyl-2-chlorobenzimidazole.
-
Aqueous Workup: The N-acetyl product may have some solubility in the aqueous phase, especially if the pH is not controlled. Benzimidazoles can be sensitive to pH; for instance, during the synthesis of 2-acetylbenzimidazole, it is noted that if the pH exceeds 7.0 during neutralization, the yield decreases considerably as the product becomes more soluble in the aqueous basic solution.[4][5]
-
Actionable Solution: After quenching the reaction, ensure the pH of the aqueous layer is neutral or slightly acidic before extraction. Perform multiple extractions (3x) with your organic solvent (e.g., Ethyl Acetate or DCM) to ensure complete recovery. A final wash with brine can help break emulsions and dry the organic layer.
-
-
Chromatography Issues: The acetylated product might be unstable on silica gel, which is acidic. The lone pairs on the imidazole nitrogens can interact strongly with the acidic silica surface, leading to streaking on the TLC plate and poor recovery from the column.
-
Actionable Solution:
-
Deactivate Silica: Pre-treat your silica gel by slurrying it with a solvent system containing a small amount of triethylamine (~0.5-1%). This will neutralize the acidic sites and improve recovery.
-
Use an Alternative Stationary Phase: Consider using neutral alumina as your stationary phase for chromatography, as it is less likely to cause degradation of sensitive compounds.
-
Recrystallization: If the crude product is sufficiently pure, recrystallization is an excellent alternative to chromatography that can significantly improve yield by avoiding adsorbent-mediated degradation.
-
-
Part 2: Frequently Asked Questions (FAQs)
Question: What are the recommended starting materials, reagents, and solvents for this reaction?
Answer:
For a successful N-acetylation of 2-chlorobenzimidazole, reagent quality is paramount.
| Component | Recommendation | Rationale & Key Considerations |
| Substrate | 2-Chlorobenzimidazole, >98% purity | Impurities can interfere with the reaction. Ensure it is dry, as it is moisture-sensitive.[2][3] |
| Acetylating Agent | Acetic Anhydride (Ac₂O) or Acetyl Chloride (AcCl) | Ac₂O is easier to handle. AcCl is more reactive but generates HCl, requiring at least 2 equivalents of base. |
| Base | Triethylamine (TEA), Pyridine, or Sodium Hydride (NaH) | TEA is a common, mild choice. Pyridine can act as both a base and a nucleophilic catalyst. NaH is a strong, non-nucleophilic base for difficult reactions but requires strictly anhydrous conditions. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Must be aprotic and anhydrous. DCM is often a good starting point due to its low boiling point and general inertness. |
Question: What is the underlying mechanism of N-acetylation with acetic anhydride and a base like pyridine or N-methylimidazole?
Answer:
The mechanism can proceed through two primary pathways, depending on the catalyst used.
-
General Base Catalysis: A base (B:) removes the proton from the benzimidazole N-H, increasing its nucleophilicity. The resulting benzimidazolide anion then attacks the carbonyl carbon of acetic anhydride. This is a common pathway when using non-nucleophilic bases.
-
Nucleophilic Catalysis: This pathway is common when using catalysts like pyridine or N-methylimidazole.[6]
-
Step 1: The catalyst (e.g., pyridine) acts as a nucleophile and attacks the acetic anhydride to form a highly reactive N-acetylpyridinium intermediate.
-
Step 2: The 2-chlorobenzimidazole, acting as a nucleophile, then attacks this activated intermediate. This step is much faster than the attack on acetic anhydride itself.
-
Step 3: The catalyst is regenerated, and the final product is formed.
-
The nucleophilic catalysis pathway is often more efficient because the N-acetylpyridinium intermediate is a much more potent acetylating agent than acetic anhydride.[6]
Question: Can I monitor the reaction progress effectively?
Answer:
Yes, diligent reaction monitoring is crucial for optimizing yield and preventing byproduct formation.
-
Thin-Layer Chromatography (TLC): This is the most common method.
-
Mobile Phase: A mixture of Ethyl Acetate and Hexanes (e.g., 30:70 or 50:50) is a good starting point.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The starting material and product should have different Rf values.
-
Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate. The disappearance of the starting material spot indicates the reaction is progressing.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can confirm the consumption of starting material and the formation of the product by checking for their respective molecular weight ions.
Below is a generalized workflow for the experiment:
Caption: General Experimental Workflow.
Part 3: Experimental Protocol Example
Optimized Protocol for N-acetylation of 2-Chlorobenzimidazole
This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
2-Chlorobenzimidazole (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add 2-chlorobenzimidazole (1.0 eq).
-
Dissolution: Add anhydrous DCM to dissolve the starting material, followed by the addition of pyridine (2.0 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Acetylating Agent: Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution over 5-10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to neutralize the excess acid and pyridine.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with water (1x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (pre-treated with 1% TEA in the eluent) or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes).
References
-
Zhang, Y., Yin, Z., & Wu, X.-F. (2019). Carbonylative Acetylation of Heterocycles. European Journal of Organic Chemistry. Available at: [Link]
- BenchChem. (2025). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. BenchChem.
- Der Pharma Chemica. (2012). Studies on preparation of 2-Acetylbenzimidazole. Der Pharma Chemica, 4(5), 1999-2004.
- Fang, Y., et al. (2022). Transition-Metal-Free N-Functionalization of Benzimidazoles and Related Azaheterocycles with α-acyloxy Sulfides.
-
Macsen Labs. (n.d.). 2-Chlorobenzimidazole (CAS 4857-06-1). Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chlorobenzimidazole. Available at: [Link]
- ResearchGate. (n.d.). N-acetylation of heterocycles with carbonyl-azoles.
-
Rao, S. S., & Dubey, P. K. (2013). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Der Pharma Chemica, 5(6), 69-72. Available at: [Link]
- Semantic Scholar. (n.d.).
- Sreenivasulu, N., & Raju, C. N. (2020). 2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules. Chemistry & Biodiversity, 17(12), e2000858.
- Dubey, P. K., et al. (n.d.). Synthesis of 1-(n-hexyl-5-one)-2-chlorobenzimidazole.
- Kumar, P. K., & Dubey, P. K. (2012). A Green and Simple Synthesis of N-Alkyl-2-acetylbenzimidazoles. Asian Journal of Chemistry, 24(1), 405-406.
- ResearchGate. (n.d.).
-
Jin, X., Lin, Y., & Davies, R. P. (2023). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Catalysis Science & Technology, 13, 7181-7189. Available at: [Link]
-
ChemistryViews. (2019). New Acetylation of Heterocycles. Available at: [Link]
- Semantic Scholar. (n.d.).
- BenchChem. (2025). 2-Chlorobenzimidazole chemical structure and properties.
-
Pandit, N. K., & Connors, K. A. (1982). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences, 71(5), 485-491. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Chlorobenzimidazole (CAS 4857-06-1) | Manufacture [nsrlaboratories.com]
- 3. 2-Chlorobenzimidazole Analysis: Structure, Safety Data, and Testing Procedures at NSR Laboratories [nsrlaboratories.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Colored Impurities from Benzimidazole Synthesis
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with colored impurities during their synthetic work. Here, we address common issues in a direct question-and-answer format, providing not just protocols but the underlying scientific principles to empower your troubleshooting efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my crude benzimidazole product intensely colored (e.g., brown, yellow, or pink) immediately after the reaction?
Answer: The appearance of color in your crude product is almost always linked to the formation of highly conjugated molecular impurities.[1] The primary culprit in benzimidazole synthesis is the oxidation of the o-phenylenediamine (OPD) starting material.[2]
-
Mechanism of Color Formation: OPD is an electron-rich aromatic diamine that is highly susceptible to air oxidation, especially at elevated temperatures or in the presence of trace metals.[2][3] The oxidation process can lead to the formation of quinone-diimine structures and subsequently to polymerized species like 2,3-diaminophenazine (DAP), which are intensely colored.[4][5] These molecules possess extended π-conjugated systems that absorb light in the visible spectrum, appearing as yellow, orange, or brown impurities.[1][6] Even trace amounts of these byproducts can impart significant color to your entire batch.[1]
-
Preventative Measures:
-
Reagent Purity: Use freshly purified or high-purity OPD. Older OPD can appear dark due to pre-existing oxidation and should be purified, for instance, by treating an aqueous solution with sodium dithionite and activated carbon.[3]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is a critical step to prevent air oxidation of the diamine starting material.[2][7]
-
Temperature Control: Avoid excessively high reaction temperatures, which can accelerate the rate of oxidation and other side reactions.[2]
-
Starting Material Form: Using the dihydrochloride salt of o-phenylenediamine can sometimes lead to reduced color impurities due to its increased stability and better mixing characteristics in certain systems.[8]
-
Q2: I've tried a simple recrystallization, but my benzimidazole product remains colored. What is the most reliable next step?
Answer: When simple recrystallization fails to remove color, the most common and effective next step is an activated carbon (charcoal) treatment during the recrystallization process.[7][9][10]
-
Principle of Action: Activated carbon possesses a highly porous structure with an immense surface area (often 1000-1500 m²/g), making it an excellent adsorbent for large, flat, conjugated molecules—the very type responsible for the color.[11] The colored impurities are physically adsorbed onto the carbon's surface, while your smaller, less conjugated benzimidazole product remains preferentially in the solution.[12]
-
Solvent Selection: Choose an appropriate recrystallization solvent in which your benzimidazole product is highly soluble when hot and poorly soluble when cold.[2] Common solvents include water, ethanol, or mixtures like methanol/water.[2][13]
-
Dissolution: In a flask, dissolve your crude, colored benzimidazole product in the minimum amount of boiling solvent.
-
Carbon Addition: Once the solid is fully dissolved, remove the flask from the heat source. Add a small amount of activated carbon to the hot solution.
-
Expert Tip: A general starting point is 1-2% of the solute's weight (e.g., 100-200 mg of carbon for 10 g of crude product). Using excessive carbon can lead to significant loss of your desired product through co-adsorption.[9]
-
-
Digestion: Gently swirl or stir the mixture and heat it again at or near boiling for 5-15 minutes.[9][13] This allows sufficient time for the carbon to adsorb the impurities.
-
Hot Filtration (Crucial Step): This is the most critical step. You must filter the mixture while it is still hot to remove the activated carbon. If the solution cools, your product will prematurely crystallize along with the carbon, leading to poor recovery.
-
Use a pre-heated Büchner or Hirsch funnel with filter paper.[13]
-
Filter the hot solution rapidly under vacuum.
-
-
Crystallization: Allow the clear, decolorized filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization of the pure product.[13]
-
Isolation: Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly.[13]
Q3: The activated carbon treatment helped, but it's not perfect, or I'm losing too much product. Are there alternative or advanced decolorization methods?
Answer: Yes, if activated carbon treatment is insufficient or leads to unacceptable yield loss, you can employ chemical methods or resort to chromatography.
This technique is particularly effective if the color is due to oxidative byproducts. A mild reducing agent can convert the colored, oxidized impurities back into colorless reduced forms that may be more easily removed.
-
Principle of Action: Reducing agents like sodium dithionite (Na₂S₂O₄) or sodium metabisulfite (Na₂S₂O₅) work by donating electrons to the chromophores (the color-causing parts of the molecules).[10][14] This breaks up the extended π-conjugation responsible for absorbing visible light, rendering the impurities colorless.[6][15]
-
General Guideline (using Sodium Dithionite):
-
Dissolve the colored benzimidazole in a suitable solvent (e.g., an aqueous ethanol mixture).
-
Heat the solution gently.
-
Add a small amount of sodium dithionite powder portion-wise until the color is discharged.
-
Proceed with recrystallization as usual. The reduced impurities, being structurally different, will likely have different solubility profiles and remain in the mother liquor.
-
For very stubborn impurities, a mild oxidation can sometimes break down the colored molecules into smaller, more soluble, and colorless fragments.
-
Principle of Action: Oxidizing agents like potassium permanganate (KMnO₄) work by breaking down the large chromophoric systems.[14]
-
General Guideline (using Potassium Permanganate):
-
Add a solution of potassium permanganate to a boiling aqueous solution of the benzimidazole until the color persists.[9]
-
The precipitated manganese dioxide and color can then be removed by adding solid sodium bisulfite until the solution becomes clear.[9]
-
Cool the solution to crystallize the purified product.[9]
-
Warning: This method is aggressive and can potentially degrade your target compound. It should be tested on a small scale first.
-
If all else fails, column chromatography is a highly effective method for separating the desired product from colored impurities.[7][10]
-
Principle of Action: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). The colored impurities, often being more polar than the benzimidazole product, will adhere more strongly to the silica gel and elute more slowly.
-
Setup:
-
Stationary Phase: Silica gel is most common. If your compound is unstable on silica, consider deactivating it with triethylamine or using an alternative like alumina.[9]
-
Mobile Phase: A solvent system (eluent) is chosen based on TLC analysis to achieve good separation between your product spot and the colored impurities (which often remain at the baseline). Common eluents include mixtures of hexanes and ethyl acetate.
-
Visual Troubleshooting Guide & Data Summary
The following workflow provides a logical decision-making process for tackling colored impurities.
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 4. Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]
- 12. activecarbon.es [activecarbon.es]
- 13. ijcrt.org [ijcrt.org]
- 14. scienceinfo.com [scienceinfo.com]
- 15. Textile Chemistry [drmsparmar.blogspot.com]
Stability and degradation of "1-(2-Chloro-benzoimidazol-1-yl)-ethanone" under reaction conditions
Technical Support Center: 1-(2-Chloro-benzoimidazol-1-yl)-ethanone
Welcome to the technical support center for "this compound." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound under typical reaction conditions. Our goal is to equip you with the knowledge to anticipate potential challenges, diagnose experimental issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, it is advisable to keep the solid compound at -20°C in a tightly sealed container, protected from light and moisture. Benzimidazole derivatives are generally stable in their solid form.[1] For short-term use, storage at 4°C is acceptable.
Q2: How stable is this compound in common organic solvents?
In anhydrous aprotic solvents such as acetonitrile, DMF, or DMSO, the compound exhibits good stability at room temperature for typical reaction times. However, prolonged storage in solution is not recommended. It is best practice to prepare solutions fresh for each experiment. Stability in protic solvents, especially in the presence of trace amounts of acid or base, can be a concern due to potential hydrolysis.
Q3: What are the primary modes of degradation for this compound?
The two most common degradation pathways are:
-
Hydrolysis: Cleavage of the N-acetyl group or substitution of the 2-chloro group by water.
-
Nucleophilic Substitution: Displacement of the 2-chloro substituent by other nucleophiles present in the reaction mixture.
These pathways will be discussed in detail in the "Key Degradation Pathways" section.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: My reaction is giving a significant amount of a byproduct identified as 2-chloro-1H-benzimidazole.
-
Question: I am running a reaction with this compound in the presence of a base, and I'm observing the formation of 2-chloro-1H-benzimidazole. What is causing this?
-
Answer: The formation of 2-chloro-1H-benzimidazole indicates the hydrolysis or cleavage of the N-acetyl group. This is a common degradation pathway, especially under basic conditions. The acetyl group makes the benzimidazole ring electron-deficient, rendering the carbonyl carbon susceptible to nucleophilic attack by hydroxide ions or other strong nucleophiles. While some sterically hindered N-acyl imidazoles can be stable in basic media, the acetyl group in your compound is relatively small and prone to cleavage.[2][3]
-
Preventative Measures:
-
If possible, use a non-nucleophilic, sterically hindered base.
-
Minimize the reaction temperature and time.
-
Ensure strictly anhydrous conditions to prevent hydrolysis if the base is not the intended nucleophile.
-
-
Issue 2: My desired product still contains a chlorine atom, but I was expecting a substitution reaction at the 2-position.
-
Question: I am trying to perform a nucleophilic substitution on the 2-chloro position, but my starting material is being consumed and I'm getting a complex mixture of products, some of which seem to have lost the acetyl group. Why is my desired reaction not working as expected?
-
Answer: This issue likely arises from competing reaction rates. The N-acetyl group is an activating group that makes the 2-position more susceptible to nucleophilic attack. However, the acetyl group itself can be a target for nucleophiles, leading to deacetylation. The relative rates of these two processes depend on the nucleophile, solvent, and temperature.
-
Troubleshooting Steps:
-
Assess Nucleophile Strength: Highly reactive, "hard" nucleophiles may preferentially attack the acetyl carbonyl. Softer, less basic nucleophiles are more likely to favor substitution at the 2-position.
-
Solvent Effects: Polar aprotic solvents like DMF or acetonitrile are generally preferred for SNAr reactions on the benzimidazole ring.
-
Temperature Control: Lowering the reaction temperature may favor the desired substitution over the deacetylation pathway.
-
-
Issue 3: I am observing the formation of 1-(2-hydroxy-benzoimidazol-1-yl)-ethanone in my reaction mixture.
-
Question: My reaction is being run in an aqueous or protic solvent system, and I'm seeing a product that corresponds to the replacement of the chlorine with a hydroxyl group. What is happening?
-
Answer: You are observing direct hydrolysis at the 2-position. The 2-chlorobenzimidazole moiety is susceptible to nucleophilic substitution by water, especially at elevated temperatures or under acidic or basic catalysis.[4]
-
Mechanistic Insight:
-
Under acidic conditions: Protonation of one of the benzimidazole nitrogens can further activate the ring towards nucleophilic attack by water.[5]
-
Under basic conditions: Direct attack by hydroxide ions, which are strong nucleophiles, will displace the chloride.
-
-
Recommendations:
-
If the reaction chemistry allows, switch to an anhydrous solvent system.
-
Buffer the reaction mixture to maintain a neutral pH if water is required.
-
Use the lowest possible temperature for the reaction.
-
-
Key Degradation Pathways
Understanding the likely degradation pathways is crucial for designing robust experimental protocols.
Hydrolysis of the N-Acetyl Group
This is a common pathway, especially under basic conditions, leading to the formation of 2-chloro-1H-benzimidazole and acetate.
Caption: Base-catalyzed hydrolysis of the N-acetyl group.
Nucleophilic Substitution at the C2-Position
The chlorine atom at the 2-position of the benzimidazole ring is susceptible to displacement by a wide range of nucleophiles. This can be the desired reaction or a degradation pathway if the nucleophile is an unintended species in the reaction mixture (e.g., water, hydroxide).
Caption: General nucleophilic substitution at the C2 position.
Experimental Protocols
Protocol for Monitoring Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound under your specific experimental conditions. High-Performance Liquid Chromatography (HPLC) is a reliable method for this purpose.[6][7]
Objective: To quantify the amount of this compound remaining over time and to detect the formation of degradation products.
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or ammonium formate (for mobile phase buffering)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in acetonitrile.
-
From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase.
-
-
Sample Preparation:
-
Dissolve a known amount of this compound in your reaction solvent under the desired conditions (e.g., specific pH, temperature, presence of other reagents).
-
At specified time points (e.g., t=0, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by neutralization or rapid cooling).
-
Dilute the aliquot with the mobile phase to a concentration that falls within the range of your calibration curve.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example:
-
Start with 30% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the compound has a strong absorbance, which can be determined using a UV-Vis spectrophotometer or a photodiode array (PDA) detector (typically around 254 nm and 280 nm for benzimidazoles).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.
-
For each time point, use the peak area of the parent compound in your sample to determine its concentration from the calibration curve.
-
Plot the concentration of this compound as a function of time to determine its stability.
-
Monitor the appearance and growth of new peaks, which correspond to degradation products.
-
Table 1: Example HPLC Gradient Conditions
| Time (min) | % Acetonitrile | % Water (0.1% Formic Acid) |
| 0.0 | 30 | 70 |
| 15.0 | 90 | 10 |
| 17.0 | 90 | 10 |
| 17.1 | 30 | 70 |
| 20.0 | 30 | 70 |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting unexpected reaction outcomes.
References
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2011). Application of hplc method for investigation of stability of new benzimidazole derivatives. Journal of Liquid Chromatography & Related Technologies, 34(19), 1901-1912. [Link]
-
Raposo, C., et al. (2014). Synthesis, Anticancer Activity and UPLC Analysis of the Stability of Some New Benzimidazole-4,7-dione Derivatives. Molecules, 19(12), 21036-21058. [Link]
-
Zaramella, A., et al. (2002). Stability Studies of N-Acylimidazoles. Helvetica Chimica Acta, 85(5), 1414-1423. [Link]
-
Kucuk, B., et al. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A, 40(4), 542-551. [Link]
-
Harrison, D., & Ralph, J. T. (1965). 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles. Journal of the Chemical Society (Resumed), 236-241. [Link]
-
Harrison, D., & Ralph, J. T. (1965). 574. Nucleophilic substitution reactions of-2-chlorobenzimidazoles. Part II. Formation of benzimidazoline-2-thiones and related compounds. Journal of the Chemical Society (Resumed), 3132-3135. [Link]
-
Kim, C. K., et al. (2001). Kinetics Studies on the Hydrolysis Reactions of N-Heteroaryl-4(5)-nitroimidazoles. Bulletin of the Korean Chemical Society, 22(5), 519-522. [Link]
-
Ryu, J. Y., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Foods, 11(11), 1599. [Link]
-
LibreTexts. (2019). 10.1: An Overview of Nucleophilic Substitution. Chemistry LibreTexts. [Link]
-
LibreTexts. (2020). 9.2: Common nucleophilic substitution reactions. Chemistry LibreTexts. [Link]
-
University of Calgary. (n.d.). TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS. [Link]
-
Norberto, F. P., et al. (2007). Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. Journal of the Brazilian Chemical Society, 18(1), 171-177. [Link]
-
Mercer, S. M., et al. (2012). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. The Journal of Organic Chemistry, 77(19), 8996-9006. [Link]
-
Indian Journal of Chemistry. (2002). Synthesis of 1-(n-hexyl-5-one)-2-chlorobenzimidazole. 5(1), 1-3. [Link]
-
da Silva, A. D., et al. (2012). N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores. Current Organic Synthesis, 9(5), 651-681. [Link]
-
Moodie, R. B., & Thomas, P. N. (1972). Acid catalysed hydrolysis of N-alkyl-4-chlorobenzamides. Part II. Journal of the Chemical Society, Perkin Transactions 2, (10), 1333-1337. [Link]
-
Technical Disclosure Commons. (2023). A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. [Link]
-
Kumar, Y. R., et al. (2008). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. ARKIVOC, 2008(11), 195-201. [Link]
-
Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(16), 9323-9326. [Link]
-
Singh, A. K., et al. (2022). Kinetic Study of oxidation of p- chlorophenylacetic acid by N-chlorobenzimidazole. Journal of Emerging Technologies and Innovative Research, 9(6), 1-7. [Link]
-
Zhang, B., et al. (2012). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o708. [Link]
-
Seth, P. P., et al. (2002). Efficient Solution Phase Synthesis of 2‐(N‐Acyl)‐aminobenzimidazoles. ChemInform, 33(51). [Link]
-
Seth, P. P., et al. (2002). Efficient Solution Phase Synthesis of 2-(N-Acyl)-aminobenzimidazoles. Organic Letters, 4(21), 3619-3622. [Link]
-
Rao, S. S., et al. (2013). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Der Pharma Chemica, 5(6), 69-72. [Link]
Sources
- 1. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure and Reactivity of Highly Twisted N-Acyl Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Anticancer Activity and UPLC Analysis of the Stability of Some New Benzimidazole-4,7-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Identification in the Synthesis of 1-(2-Chloro-benzoimidazol-1-yl)-ethanone
Prepared by: Senior Application Scientist, Pharmaceutical & Chemical Analysis Division
Introduction
Welcome to the technical support guide for the analysis of "1-(2-Chloro-benzoimidazol-1-yl)-ethanone" synthesis. This document is designed for researchers, chemists, and drug development professionals who are utilizing High-Performance Liquid Chromatography (HPLC) to monitor reaction progress, assess product purity, and identify process-related impurities and degradation products.
The synthesis of this compound, a key intermediate in pharmaceutical manufacturing, involves a multi-step process that can generate a variety of byproducts. Ensuring the purity of this intermediate is critical for the quality and safety of the final active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the challenges of separating and identifying these byproducts effectively.
Understanding the Synthetic Pathway and Potential Byproducts
The synthesis of the target compound typically proceeds in two main stages: the formation of the 2-chlorobenzimidazole core followed by N-acetylation. Each stage presents opportunities for side reactions and the generation of impurities.
Caption: Synthetic pathway for this compound.
The following table summarizes the most probable byproducts, their origin, and typical chromatographic behavior.
| Impurity/Byproduct | Structure | Origin | Expected HPLC Elution Profile (Reversed-Phase) |
| o-Phenylenediamine | C₆H₄(NH₂)₂ | Starting material for Stage 1 | Very early eluter (highly polar) |
| Benzimidazolin-2-one | C₇H₆N₂O | Intermediate from Stage 1 | Early eluter (more polar than chlorinated intermediates) |
| 2-Chlorobenzimidazole | C₇H₅ClN₂ | Starting material for Stage 2 | Mid-eluter, elutes before the N-acetylated product |
| Dimer Byproducts | Complex | Side reaction during chlorination[1] | Late eluter (higher molecular weight, less polar) |
| 1-Acetyl-1,3-dihydro-benzoimidazol-2-one | C₉H₈N₂O₂ | Hydrolysis of the 2-chloro group | Early to mid-eluter (more polar than the target) |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the HPLC analysis of the reaction mixture.
Q1: My chromatogram shows a significant peak with a very short retention time, eluting near the solvent front. What could it be?
A1: A peak eluting very early is typically a highly polar compound. In this synthesis, likely candidates include:
-
Unreacted o-Phenylenediamine: The precursor to the benzimidazole ring.
-
Hydrolyzed Product: If the 2-chloro group on your final product is hydrolyzed to a hydroxyl group (forming 1-acetyl-1,3-dihydro-benzoimidazol-2-one), the resulting compound will be significantly more polar and elute earlier.
-
Residual Acids/Bases: Salts from the workup (e.g., from neutralization with sodium bicarbonate) can sometimes appear as early, sharp peaks.
Recommended Actions:
-
Spike your sample: Inject a known standard of o-phenylenediamine to see if the retention times match.
-
Perform a forced hydrolysis study: Briefly expose your final product to acidic and basic aqueous conditions. Analyze the resulting mixture to see if the early-eluting peak increases in area, which would confirm it as a hydrolysis degradant.
-
Use a polar-endcapped column: These columns provide better retention for highly polar analytes, moving them away from the solvent front for more accurate quantification.
Q2: I'm seeing a peak that is tailing badly. How can I improve the peak shape?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with basic compounds like benzimidazoles.
Possible Causes & Solutions:
-
Silanol Interactions: Free silanol groups on the silica backbone of the column can interact strongly with the basic nitrogen atoms of the benzimidazole ring.
-
Solution: Adjust the mobile phase pH to be 2 units below the pKa of the analyte to ensure it is fully protonated, or use a highly buffered mobile phase. Adding a competitive base like triethylamine (0.1%) to the mobile phase can also mask the active sites.
-
-
Column Contamination: Strongly retained compounds from previous injections can accumulate on the column head, creating active sites.
-
Solution: Flush the column with a strong solvent (e.g., isopropanol or dichloromethane, if compatible with your column).[2] Always use a guard column to protect the analytical column from sample matrix components.
-
-
Column Overload: Injecting too much sample can lead to peak shape distortion.
-
Solution: Dilute your sample and reinject. If the tailing improves, overload was the likely cause.[3]
-
Q3: A broad peak is appearing late in my chromatogram. Is this a byproduct?
A3: A late-eluting, often broad, peak typically indicates a compound that is less polar and/or has a higher molecular weight than your target compound.
-
Most Likely Candidate: Dimeric byproducts formed during the chlorination of benzimidazolin-2-one are a known possibility.[1] These larger molecules have greater hydrophobicity and will be retained longer on a reversed-phase column.
Recommended Actions:
-
Extend the Gradient: Run your gradient to a higher percentage of organic solvent (e.g., 95-100% acetonitrile or methanol) and hold it for several minutes to ensure the compound fully elutes.
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-50 °C) can decrease mobile phase viscosity and improve mass transfer, resulting in sharper peaks and shorter retention times for late eluters.[2]
-
LC-MS Analysis: The most definitive way to identify this peak is to analyze it by LC-MS. The mass-to-charge ratio will quickly confirm if it is a dimer (approximately double the mass of a monomeric precursor).[4]
Q4: My product peak is fronting. What causes this and how do I fix it?
A4: Peak fronting, which looks like a shark fin, is less common than tailing but has specific causes.[3]
-
Sample Overload: This is the most common cause of fronting.[3][5] The stationary phase becomes saturated, and excess analyte molecules travel through the column unretained, eluting at the front of the peak.
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger than your mobile phase's starting conditions (e.g., pure acetonitrile when the mobile phase starts at 10% acetonitrile), the sample may not bind properly to the head of the column, causing distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[2]
-
Proactive Byproduct Identification Workflow
Instead of reacting to problems, a systematic workflow can be used to proactively identify and characterize unknown peaks observed during synthesis. This approach is fundamental to developing a robust, stability-indicating analytical method as required by regulatory bodies.[6][7]
Caption: Workflow for the systematic identification of unknown byproducts.
Experimental Protocols
Protocol 1: General Screening HPLC Method
This method serves as a robust starting point for analyzing the reaction mixture of this compound synthesis.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, hold for 5 min, return to 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm and 280 nm (or Diode Array Detector scan) |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve crude material in 50:50 Acetonitrile:Water to a concentration of ~0.5 mg/mL. |
Rationale: A C18 column provides good hydrophobic retention for the benzimidazole core.[8] A formic acid modifier helps to protonate the analytes, leading to better peak shapes. The gradient is designed to elute a wide range of polar and non-polar compounds.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradants and ensuring your HPLC method is "stability-indicating."[6][7]
-
Stock Solution: Prepare a ~1 mg/mL solution of your purified this compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Heat at 60 °C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution in a sealed vial at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.[9]
-
Analysis: Before injection, neutralize the acid and base samples. Dilute all samples to a final concentration of ~0.1 mg/mL with mobile phase and analyze using the screening HPLC method. Aim for 5-20% degradation of the main peak for meaningful results.[9]
Protocol 3: Sample Preparation for LC-MS Analysis
LC-MS is the premier tool for obtaining molecular weight information on unknown impurities.[4][10]
-
Isolate the Peak (Optional but Recommended): If possible, use fraction collection on your HPLC to isolate the unknown peak. This provides a cleaner sample for direct infusion or re-injection.
-
Prepare the Sample: Dilute the crude reaction mixture or the collected fraction in a mobile phase that is compatible with mass spectrometry. Volatile buffers like formic acid or ammonium acetate are required. Avoid non-volatile buffers like phosphate.
-
Set MS Parameters:
-
Ionization Mode: Use Electrospray Ionization (ESI). Run in both positive and negative ion modes, as benzimidazoles typically ionize well in positive mode (ESI+).
-
Scan Range: Set a wide scan range (e.g., 50-1000 m/z) to capture the parent ion of the expected product and any potential byproducts (including dimers).
-
Analysis Type: Perform a full scan to find the mass of all eluting compounds. Follow up with a targeted MS/MS analysis on the unknown peak's parent ion to obtain fragmentation data, which can provide structural clues.[11]
-
By following these guidelines and protocols, you can effectively troubleshoot your HPLC analysis and confidently identify byproducts, leading to a more robust and well-understood synthetic process.
References
-
Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9. [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Middleditch, M. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. De-RISK. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
ResolveMass Laboratories Inc. (2023). Forced Degradation Testing in Pharma. [Link]
-
CHROMacademy. (2022). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Lund, M. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
ResearchGate. (2014). Application of hplc method for investigation of stability of new benzimidazole derivatives. [Link]
-
Kulik, A., et al. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica. [Link]
-
Semantic Scholar. (2011). ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. [Link]
-
Cytiva. (2020). How to fix asymmetrical chromatography peaks?. [Link]
-
ResearchGate. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. [Link]
-
Zang, H., et al. (2011). Liquid Chromatography-Mass Spectrometry Analysis of DNA Polymerase Reaction Products. Current Protocols in Chemical Biology. [Link]
-
LabRulez. (n.d.). Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer. [Link]
-
Wikipedia. (n.d.). Liquid chromatography–mass spectrometry. [Link]
-
Indian Journal of Chemistry. (2004). Synthesis of 1-(n-hexyl-5-one)-2-chlorobenzimidazole. [Link]
- Google Patents. (2004). CN1486981A - Prepn process of 2-chlorobenzimidazole.
-
Al-Duais, M. A., et al. (2023). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. Molecules. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chlorobenzimidazole. [Link]
-
ResearchGate. (2016). (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. [Link]
-
Advanced Pharmaceutical Science. (2013). N-Monobenzoylation (acetylation, arylsulfonation), N-, C- di- and N-, C-, O- tribenzoylation of 5H(chloro, nitro)-2-methyl(ethyl)benzimidazoles. [Link]
-
Excedr. (2024). An Introduction to LC/MS for Chemical Analysis. [Link]
-
PrepChem.com. (n.d.). Synthesis of A. 2-Chlorobenzimidazole. [Link]
-
Semantic Scholar. (2013). Synthesis of Some Novel N-alkylated 2-chloro-Benzimidazole Derivatives and their Biological Evaluation. [Link]
-
ResearchGate. (2020). Acetylation of benzimidazoles. Reaction conditions: 1a (0.4 mmol, 1.0.... [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazolone synthesis. [Link]
-
Der Pharma Chemica. (2013). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. [Link]
-
PubMed. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. [Link]
-
NIH. (2021). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. [Link]
-
NIH. (2023). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. [Link]
-
Redalyc. (2007). Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution. [Link]
-
NIH PubChem. (n.d.). 2-Chlorobenzimidazole. [Link]
-
ResearchGate. (2007). Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2018). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. [Link]
-
ACS Publications. (2024). Direct Amidation of Tertiary N-Benzylamines. [Link]
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- 11. researchgate.net [researchgate.net]
Impact of catalyst choice on the purity of "1-(2-Chloro-benzoimidazol-1-yl)-ethanone"
Welcome to the technical support center for the synthesis of 1-(2-Chloro-benzoimidazol-1-yl)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on how the choice of catalyst can significantly impact the purity of the final product. Here, we will address common issues, provide in-depth troubleshooting advice, and explain the chemical principles behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: I am seeing a significant impurity in my final product with a similar mass spectrum. What could it be?
A1: The most common process-related impurity in the N-acylation of 2-chlorobenzimidazole is the formation of the undesired regioisomer, 1-(2-Chloro-benzoimidazol-3-yl)-ethanone. Benzimidazole has two nitrogen atoms in the imidazole ring, and acylation can occur at either position. The formation of this isomer is highly dependent on your choice of catalyst (base) and reaction conditions.
Q2: My reaction yield is low, and I have a lot of unreacted 2-chlorobenzimidazole starting material. How can I improve the conversion?
A2: Low conversion is typically due to insufficient activation of the benzimidazole ring. The catalyst, which is a base in this reaction, is responsible for deprotonating the N-H of the benzimidazole, making it a more potent nucleophile. If you are using a weak base, such as triethylamine, you may not be achieving complete deprotonation. Consider switching to a stronger base like potassium carbonate (K2CO3) or sodium hydride (NaH) to drive the reaction to completion.
Q3: After switching to a stronger base, my yield improved, but the purity decreased. Why is this happening?
A3: This is a classic trade-off in this synthesis. Stronger bases, like sodium hydride, can increase the reaction rate and yield but may decrease the selectivity, leading to a higher percentage of the undesired regioisomer. The choice of base influences the balance between kinetic and thermodynamic control of the reaction. Weaker bases often favor the thermodynamically more stable product, which is typically the desired N1-substituted isomer, but the reaction is slower. Stronger bases can lead to a higher proportion of the kinetically favored product, which may be a mixture of isomers.
Q4: What is the best catalyst for achieving high purity of this compound?
A4: The "best" catalyst depends on a balance of factors including desired purity, acceptable yield, reaction time, and safety considerations. For high purity, potassium carbonate (K2CO3) is often a good choice as it provides a good balance of reactivity and selectivity. While slower than stronger bases, it often results in a cleaner reaction profile. For faster reactions where purity can be addressed through purification, sodium hydride (NaH) is effective but requires more careful control of reaction conditions.
Troubleshooting Guide: Catalyst Selection and Purity Optimization
Issue 1: Presence of the Undesired Regioisomer
Root Cause Analysis:
The formation of the N3-acylated isomer is a common side reaction. The regioselectivity of the N-acylation of benzimidazoles is influenced by several factors, including the strength of the base, the solvent, and the reaction temperature. The N1 and N3 positions have different steric and electronic environments, and the choice of base can dictate which position is more readily acylated. Stronger bases can lead to the formation of the benzimidazole anion, which can then be acylated at either nitrogen, with the ratio of products being determined by a combination of kinetic and thermodynamic factors.[1][2]
Troubleshooting Steps:
-
Catalyst Modification: If you are using a very strong base like NaH, consider switching to a milder base such as K2CO3. This will slow down the reaction but often significantly improves the regioselectivity in favor of the desired N1 isomer.
-
Solvent Optimization: The polarity of the solvent can influence the reaction. Aprotic polar solvents like DMF or acetonitrile are commonly used. Experimenting with different solvents can sometimes alter the product ratio.
-
Temperature Control: Running the reaction at a lower temperature can favor the formation of the thermodynamically more stable product, which is often the desired N1-isomer.[2][3][4] If you are running the reaction at elevated temperatures, try reducing it to room temperature or even 0 °C.
Issue 2: Hydrolysis of the 2-Chloro Substituent
Root Cause Analysis:
The 2-chloro substituent on the benzimidazole ring can be susceptible to hydrolysis under strongly basic conditions, especially in the presence of water. This leads to the formation of 1-(2-oxo-2,3-dihydro-benzoimidazol-1-yl)-ethanone as an impurity.
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure that your solvent and reagents are thoroughly dried before use. The use of anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) is crucial, especially when using highly reactive bases like NaH.
-
Choice of Base: Avoid using aqueous bases like aqueous NaOH. If possible, use non-hydroxide bases like K2CO3 or NaH.
-
Work-up Procedure: Quench the reaction with a non-aqueous workup if possible, or minimize the exposure of the product to basic aqueous conditions during extraction.
Impact of Catalyst Choice on Purity: A Comparative Overview
The choice of catalyst (base) is a critical parameter in the synthesis of this compound. The following table provides a comparative summary of the performance of common bases.
| Catalyst (Base) | Purity of N1-Isomer (%) | Typical Yield (%) | Reaction Time (hours) | Key Considerations |
| Sodium Hydride (NaH) | 85-90 | 90-98 | 1-2 | Highly reactive, requires strict anhydrous conditions. Higher proportion of N3-isomer.[5] |
| Potassium Carbonate (K2CO3) | 95-98 | 80-90 | 6-12 | Good balance of reactivity and selectivity. Safer and easier to handle than NaH.[6] |
| Triethylamine (TEA) | >98 | 50-70 | 24-48 | Mild base, high selectivity but often results in low conversion and long reaction times. |
Experimental Protocols
Protocol 1: High-Purity Synthesis using Potassium Carbonate (K2CO3)
-
To a stirred solution of 2-chlorobenzimidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add chloroacetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 6-12 hours, monitoring the progress by TLC or HPLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Protocol 2: High-Yield Synthesis using Sodium Hydride (NaH)
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of 2-chlorobenzimidazole (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add chloroacetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC or HPLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the N1 and N3 isomers.
Analytical Method: Purity Assessment by HPLC
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with 30% acetonitrile and increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Expected Retention Times: The N1-isomer is typically less polar and will have a longer retention time than the N3-isomer.
Mechanistic Insights and Visualizations
The choice of catalyst influences the reaction pathway and the resulting product distribution. The following diagrams illustrate the key concepts.
Caption: Reaction pathway for the N-acylation of 2-chlorobenzimidazole.
Caption: Troubleshooting workflow for purity optimization.
References
-
Benzo[d]imidazole–Naphthalen-Arylmethanone Regioisomers as CB1 Ligands: Evaluation of Agonism via an Indirect Cytotoxicity-Based Approach. PubMed Central. Available at: [Link]
-
Is Benzimidazoles form N-nitroso impurities?? ResearchGate. Available at: [Link]
-
HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. Available at: [Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Selective synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles in water at ambient temperature. ResearchGate. Available at: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed Central. Available at: [Link]
-
Application of hplc method for investigation of stability of new benzimidazole derivatives. ResearchGate. Available at: [Link]
-
Kinetic vs. thermodynamic product formation in the N-acyliminium ion... ResearchGate. Available at: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]
-
Synthesis of Some Novel N-alkylated 2-chloro-Benzimidazole Derivatives and their Biological Evaluation. Semantic Scholar. Available at: [Link]
-
A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Der Pharma Chemica. Available at: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. PubMed Central. Available at: [Link]
-
Synthesis of 2-chlorobenzimidazole. PrepChem.com. Available at: [Link]
-
Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. Available at: [Link]
-
The Facile Hydrolysis of Imidazolinium Chlorides (N-Heterocyclic Carbene Precursors) Under Basic Aqueous Conditions. PubMed. Available at: [Link]
-
N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. ResearchGate. Available at: [Link]
-
A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Der Pharma Chemica. Available at: [Link]
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Control and Prevention of Di-acetylated Benzimidazole Byproducts
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and optimized protocols to address a common challenge in synthetic chemistry: the formation of unwanted di-acetylated byproducts during benzimidazole modification. Our goal is to empower you with the mechanistic understanding and practical solutions required to achieve high-yield, selective mono-acetylation of your benzimidazole core.
Section 1: Understanding the Mechanism of Benzimidazole Acetylation
This section addresses the fundamental principles governing the acetylation reaction, providing the causal framework necessary for effective troubleshooting.
Q1: What is benzimidazole acetylation and why is it a critical reaction?
A: Benzimidazole acetylation is the chemical process of introducing an acetyl group (-COCH₃) onto one of the nitrogen atoms of the benzimidazole ring system. This reaction is a cornerstone in medicinal chemistry for several reasons. Acetylation can serve as a protective strategy, masking the reactivity of the N-H group to allow for chemical modifications at other positions on the molecule[1][2]. More importantly, the resulting N-acetyl benzimidazole can be a key intermediate or the final active pharmaceutical ingredient (API) itself, as the acetyl group can significantly modulate the compound's biological activity, solubility, and metabolic stability[3][4].
Q2: What is the chemical mechanism that leads to the formation of the di-acetylated byproduct?
A: The benzimidazole ring contains two nitrogen atoms. The pyrrolic-type nitrogen (-NH-) is acidic and nucleophilic, making it the primary site for acetylation. The reaction typically proceeds as follows:
-
Deprotonation: A base removes the proton from the N-H group, forming a highly nucleophilic benzimidazolide anion.
-
Nucleophilic Attack: This anion attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride). This forms the desired mono-acetylated product.
The formation of a di-acetylated byproduct is a competing side reaction driven by aggressive reaction conditions. Over-acetylation can occur if the initially formed mono-acetylated product undergoes a second acetylation. This is particularly favored under harsh conditions, such as the use of excess acetylating agent, strong bases, or high temperatures, which can increase the reactivity of the system beyond the desired mono-substitution[5][6]. The second acetylation is generally less favorable but can become significant if not properly controlled.
Sources
Validation & Comparative
A Comparative Analysis of 1-(2-Chloro-benzoimidazol-1-yl)-ethanone in Biological Assays: A Guide for Researchers
In the vast and pharmacologically rich landscape of heterocyclic compounds, benzimidazoles stand out as a "privileged scaffold." Their versatile structure has been the foundation for a multitude of clinically significant drugs, spanning therapeutic areas from proton pump inhibitors like omeprazole to broad-spectrum anthelmintics such as albendazole.[1][2][3] The biological activity of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic core, particularly at the N-1, C-2, and C-5(6) positions.[4] This guide provides a comparative analysis of 1-(2-Chloro-benzoimidazol-1-yl)-ethanone , a specific N-substituted benzimidazole, against other derivatives in various biological assays.
While direct experimental data on "this compound" is limited in publicly accessible literature, a comprehensive examination of structurally related analogs allows for an informed projection of its potential biological profile. This guide will delve into the structure-activity relationships (SAR) of N-acylated and 2-halogenated benzimidazoles to provide researchers with a predictive framework for leveraging this compound in drug discovery and development.
Structural Features and Their Implications for Biological Activity
The molecule at the heart of our discussion, This compound , possesses two key substituents that are critical to its potential bioactivity:
-
An N-1 ethanone (acetyl) group: N-acylation of the benzimidazole ring can significantly alter the electronic properties and steric profile of the molecule. This can impact its ability to bind to target proteins and may also serve as a potential metabolic liability or, conversely, a handle for prodrug strategies.
-
A C-2 chloro group: The presence of a halogen at the 2-position is a common feature in many biologically active benzimidazoles. The electronegativity and size of the chlorine atom can influence binding affinity, membrane permeability, and metabolic stability.
This guide will compare these structural motifs to those of other N-substituted benzimidazoles with documented activities in antimicrobial and anticancer assays.
Comparative Analysis in Antimicrobial Assays
The benzimidazole scaffold is a cornerstone in the development of antimicrobial agents. The substitutions at the N-1 and C-2 positions are pivotal in defining the spectrum and potency of these compounds.
Antifungal Activity
Several studies highlight the potent antifungal properties of benzimidazole derivatives, particularly those with modifications at the C-2 position.
Comparative Insights:
Research into derivatives of 2-chloromethyl-1H-benzimidazole has demonstrated significant antifungal activity against a range of phytopathogenic fungi.[5] For instance, certain derivatives show potent inhibition of Botrytis cinerea, Colletotrichum gloeosporioides, and Fusarium solani.[5] One study found that a derivative, 5b , exhibited remarkable activity against C. gloeosporioides with an IC50 of 11.38 µg/mL, which was superior to the hymexazol reference.[5] The structure-activity relationship data from this study indicated that a sulfonyl group was critical for this high activity.[5]
Another study synthesized a series of 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers, which bear a structural resemblance to our target molecule at the N-1 position. Many of these compounds displayed excellent antifungal activity, in some cases exceeding that of the commercial fungicide carbendazim.[6][7]
Projected Activity of this compound:
Based on these findings, the C-2 chloro group in our target molecule is a favorable feature for potential antifungal activity. However, the N-1 ethanone group is less common in the highly active antifungal compounds reported. While the N-1 substituent is crucial, the specific impact of an ethanone group in conjunction with a C-2 chloro group requires experimental validation. It is plausible that "this compound" could serve as a valuable intermediate for the synthesis of more complex N-substituted derivatives with enhanced antifungal potency.
Table 1: Antifungal Activity of Selected Benzimidazole Derivatives
| Compound/Derivative Class | Fungal Strain(s) | Reported Activity (IC50/MIC) | Reference |
| 2-Chloromethyl-1H-benzimidazole derivative 5b | Colletotrichum gloeosporioides | 11.38 µg/mL | [5] |
| 2-Chloromethyl-1H-benzimidazole derivative 7f | Botrytis cinerea | 13.36 µg/mL | [5] |
| 1-(...)-propan-2-one oxime-ethers | Botrytis cinerea, Sclerotinia sclerotiorum | Excellent, some higher than carbendazim | [6][7] |
| N-arylidene-...-imidazole-5-carbohydrazides | Aspergillus niger | MIC of 3.12 µg/mL for some derivatives | [4] |
Antibacterial Activity
The antibacterial potential of N-substituted benzimidazoles is also well-documented, with activity against both Gram-positive and Gram-negative bacteria.
Comparative Insights:
A study on 2-substituted amino-1-(1H-benzo[d]imidazol-1-yl)ethanone derivatives provides valuable insights. These compounds share the N-1 ethanone moiety with our target molecule but differ at the C-2 position. The study found that a derivative with a 4-chlorophenylamino group at C-2 (PS3 ) exhibited potent antibacterial activity, equipotent to the reference drug amoxicillin against several bacterial strains.[8] This suggests that an electron-withdrawing group at the C-2 position can confer significant antibacterial properties.
Furthermore, a library of 53 benzimidazole derivatives with various substitutions at N-1, C-2, and C-5 was screened for antimicrobial activity.[9] Several compounds, including derivatives of 2-(chloromethyl)-1H-benzo[d]imidazole, displayed antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with MICs comparable to ciprofloxacin.[9]
Projected Activity of this compound:
The C-2 chloro group, being an electron-withdrawing substituent, aligns with the SAR findings for potent antibacterial activity. The presence of the N-1 ethanone group in the active "PS" series of compounds further supports the potential of our target molecule as an antibacterial agent.[8] It is conceivable that "this compound" itself could exhibit moderate to good antibacterial activity, or serve as a key precursor for more potent derivatives.
Table 2: Antibacterial Activity of Selected Benzimidazole Derivatives
| Compound/Derivative Class | Bacterial Strain(s) | Reported Activity (Inhibition Zone/MIC) | Reference |
| 2-(4-chlorophenylamino)-1-(1H-benzo[d]imidazol-1-yl) ethanone (PS3 ) | E. coli, P. aeruginosa, S. aureus | Equipotent to amoxicillin (e.g., 19 mm zone vs. E. coli) | [8] |
| 2-(chloromethyl)-1H-benzo[d]imidazole derivatives | MRSA | MICs comparable to ciprofloxacin | [9] |
| Indole-based pyrido[1,2-a] benzimidazoles | S. typhi | MIC of 12.5 µg/mL for compound 4 | [4] |
| 2-substituted benzimidazoles (46 ) | Gram-positive and Gram-negative bacteria | More potent than cefadroxil | [4] |
Comparative Analysis in Anticancer Assays
The benzimidazole scaffold is a prominent feature in a number of anticancer agents, often through mechanisms involving kinase inhibition or interaction with microtubules.
Comparative Insights:
The antiproliferative activity of benzimidazole derivatives has been extensively studied. For example, new benzimidazole derivatives bearing a hydrazone moiety at the C-2 position have shown cytostatic activity against various cancer cell lines with IC50 values in the low micromolar range.[2] Fluorinated pyrazolylbenzimidazole hybrids have also demonstrated potent growth inhibition against lung, breast, and cervical cancer cell lines, with one compound exhibiting IC50 values between 0.95–1.57 µM.[10]
Of particular relevance is a study that synthesized and screened 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone for anticancer activities and found it to be inactive .[11] This compound is a close structural analog of our target molecule, differing at the N-1 substituent (benzyl vs. ethanone) and the C-2 substituent (H vs. Cl). This finding suggests that the specific combination of substituents at these positions is critical for conferring anticancer activity.
Projected Activity of this compound:
Given the inactivity of a closely related analog, the anticancer potential of "this compound" as a standalone agent may be limited. However, the C-2 chloro group is present in some anticancer compounds, and N-acyl groups can be found in others. It is possible that the combination of N-1 ethanone and C-2 chloro could lead to a different biological profile, potentially interacting with different cellular targets than the inactive benzyl analog. Therefore, while preliminary indications are not strongly supportive, experimental evaluation is necessary to definitively determine its anticancer potential.
Table 3: Anticancer Activity of Selected Benzimidazole Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (IC50/GI50) | Reference |
| 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone | Not specified | Inactive | [11] |
| N′-(4-arylidene)-1H-benzo[d]imidazole-2-carbohydrazides | L1210, CEM, HeLa, Mia Paca-2 | Low micromolar IC50 values | [2] |
| Fluorinated pyrazolylbenzimidazole hybrid 55b | A549, MCF-7, HeLa | 0.95–1.57 µM | [10] |
| 5-fluoro benzothiazole derivative 59a | MCF-7, HCT-116 | 0.37 µM, 0.08 µM | [10] |
Experimental Protocols
To facilitate further research, detailed methodologies for key biological assays are provided below. These protocols are based on standard practices described in the cited literature.
Protocol for Antifungal Susceptibility Testing (Mycelium Growth Rate Method)
This protocol is adapted from methodologies used to test benzimidazole derivatives against phytopathogenic fungi.[5]
Objective: To determine the concentration of a test compound required to inhibit fungal mycelial growth by 50% (IC50).
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Stock solution of test compound in a suitable solvent (e.g., DMSO)
-
Fungal strains (e.g., Botrytis cinerea, Fusarium solani)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten PDA to 45-50°C.
-
Add appropriate volumes of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also prepare a solvent control plate containing only the solvent at the highest concentration used.
-
Pour the amended PDA into sterile Petri dishes and allow to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial disc taken from the edge of a 3-4 day old culture of the test fungus.
-
Incubate the plates at 25 ± 1°C.
-
Measure the diameter of the fungal colony in two perpendicular directions after the colony in the control plate has reached approximately 80% of the plate diameter.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and performing a regression analysis.
Protocol for Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]
Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a bacterial strain.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Stock solution of test compound in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
In a 96-well plate, add 50 µL of sterile MHB to all wells.
-
Add 50 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.
-
Add 50 µL of the diluted bacterial inoculum to each well.
-
Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz can help clarify experimental processes and the logical relationships between different stages of research.
General Workflow for Synthesis and Biological Screening
Caption: Workflow for synthesis and screening of benzimidazole derivatives.
Conclusion and Future Directions
While direct biological data for This compound remains elusive, a comparative analysis based on structure-activity relationships of related N-substituted benzimidazoles provides a strong foundation for predicting its potential. The presence of a C-2 chloro group is a promising feature for both antifungal and antibacterial activities. The N-1 ethanone group, while less common in highly potent analogs, has been shown to be compatible with antibacterial efficacy in related scaffolds. The anticancer potential appears less certain based on the inactivity of a close analog, but this requires experimental confirmation.
For researchers and drug development professionals, "this compound" represents a readily accessible scaffold with significant potential. The following future directions are recommended:
-
Empirical Screening: The immediate priority is to subject the compound to a battery of in vitro biological assays, including those for antifungal, antibacterial, and anticancer activity, to generate foundational data.
-
Derivative Synthesis: This compound is an excellent starting point for the synthesis of a library of derivatives. Modifications could include:
-
Varying the acyl group at the N-1 position to explore the impact of chain length and steric bulk.
-
Replacing the C-2 chloro group with other halogens (F, Br, I) or other electron-withdrawing groups to fine-tune activity.
-
-
Mechanistic Studies: For any identified activities, subsequent studies should focus on elucidating the mechanism of action, such as identifying the molecular target or pathway being modulated.
By systematically exploring the biological potential of "this compound" and its derivatives, the scientific community can continue to unlock the vast therapeutic promise held within the benzimidazole scaffold.
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SYNTHESIS AND BIOLOGICAL ACTIVITIES OF (4Z)-2-(1H-BENZIMIDAZOL-2- YLMETHYL)-4-ARYLIDENE-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE COMPOUNDS. (2021). Asian Journal of Pharmaceutical and Clinical Research, 14(1), 75-80. [Link]
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A Comparative Analysis of Catalysts for the Synthesis of 1-(2-Chloro-benzoimidazol-1-yl)-ethanone
In the landscape of pharmaceutical and materials science, the functionalization of benzimidazole scaffolds is a cornerstone of molecular design. The N-acetylation of 2-chlorobenzimidazole to yield 1-(2-Chloro-benzoimidazol-1-yl)-ethanone is a critical transformation, providing a key intermediate for a diverse array of bioactive molecules. The efficiency and selectivity of this acylation are profoundly influenced by the choice of catalyst. This guide presents a comparative analysis of various catalytic systems for this synthesis, offering field-proven insights and experimental data to inform your selection process.
Introduction to N-Acetylation of 2-Chlorobenzimidazole
The introduction of an acetyl group onto the nitrogen atom of the benzimidazole ring is a common strategy to modulate the compound's electronic properties, solubility, and biological activity. The reaction typically involves the treatment of 2-chlorobenzimidazole with an acetylating agent, such as acetic anhydride or acetyl chloride. The nucleophilicity of the nitrogen atom in the benzimidazole ring is often insufficient for a spontaneous reaction, necessitating the use of a catalyst to facilitate the transformation. This guide will explore three primary catalytic approaches: base-catalyzed, Lewis acid-catalyzed, and uncatalyzed (thermal) conditions.
Catalytic Approaches: A Head-to-Head Comparison
The choice of catalyst is a critical parameter that dictates the reaction's kinetics, yield, and purity of the final product. Below, we delve into the specifics of each catalytic system.
Base-Catalyzed Acetylation
Base catalysis is a widely employed strategy for the N-acylation of imidazoles and benzimidazoles. The underlying principle involves the deprotonation of the N-H bond of the benzimidazole ring, thereby increasing the nucleophilicity of the nitrogen atom, which then readily attacks the electrophilic carbonyl carbon of the acetylating agent.
Common Base Catalysts:
-
Triethylamine (TEA): A tertiary amine that acts as a non-nucleophilic base. It is easily handled and removed after the reaction.
-
Potassium Carbonate (K₂CO₃): An inorganic base that is cost-effective and suitable for reactions that can tolerate heterogeneous conditions.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the benzimidazole. It is highly effective but requires anhydrous conditions and careful handling due to its reactivity with water.
Mechanistic Rationale:
The base abstracts the proton from the N1 position of 2-chlorobenzimidazole, generating a highly nucleophilic benzimidazolide anion. This anion then performs a nucleophilic attack on the acetylating agent.
Experimental Data Snapshot:
While direct comparative data for the acetylation of 2-chlorobenzimidazole is not extensively published, analogous reactions provide valuable insights. For instance, the benzoylation of 2-methyl-5-chlorobenzimidazole has been successfully achieved using benzoyl chloride in the presence of triethylamine, affording a 70% yield.[1] Similarly, the N-alkylation of 2-chlorobenzimidazole is efficiently promoted by potassium carbonate under solvent-free "green" conditions.[2][3] The use of a strong base like sodium hydride (NaH) has been reported for the N-functionalization of chloro-substituted benzimidazoles, indicating its utility in generating the reactive anion for subsequent acylation.[4]
| Catalyst | Acetylating Agent | Solvent | Temperature | Yield | Remarks |
| Triethylamine | Acetyl Chloride | Chloroform | Room Temp. | Good (Est. >70%) | Homogeneous, easy workup. Based on analogous benzoylation.[1] |
| K₂CO₃ | Acetic Anhydride | Acetonitrile | Reflux | Good (Est. >80%) | Heterogeneous, cost-effective. Based on analogous alkylation.[2][3] |
| NaH | Acetyl Chloride | Anhydrous THF | 0 °C to RT | High (Est. >90%) | Requires inert atmosphere and anhydrous conditions.[4] |
Workflow for Base-Catalyzed Acetylation:
Caption: Workflow for base-catalyzed N-acetylation.
Lewis Acid-Catalyzed Acetylation
Lewis acid catalysis offers an alternative pathway for N-acylation. In this approach, the Lewis acid activates the acetylating agent, typically an anhydride, by coordinating to one of the carbonyl oxygens. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic benzimidazole nitrogen.
Potential Lewis Acid Catalysts:
-
Zinc Chloride (ZnCl₂): A mild and effective Lewis acid for acylation reactions.
-
Ferric Chloride (FeCl₃): A stronger Lewis acid that can be used under anhydrous conditions.
-
Boron Trifluoride Etherate (BF₃·Et₂O): A versatile Lewis acid, though it can be sensitive to moisture.
Mechanistic Rationale:
The Lewis acid coordinates to the carbonyl oxygen of the acetylating agent, polarizing the C=O bond and increasing the positive charge on the carbonyl carbon. The benzimidazole nitrogen then attacks this activated carbonyl, followed by proton transfer to complete the reaction.
Supporting Evidence:
A study on the N-acylation of carbamates and oxazolidinones demonstrated the effectiveness of various Lewis acids, including ZnCl₂, FeCl₃, and others, in promoting the reaction with acetic anhydride under solvent-free conditions.[5][6] This provides a strong indication that a similar catalytic approach would be successful for the N-acetylation of 2-chlorobenzimidazole.
| Catalyst | Acetylating Agent | Solvent | Temperature | Yield | Remarks |
| ZnCl₂ (catalytic) | Acetic Anhydride | Solvent-free or CH₂Cl₂ | Room Temp. | Good to Excellent | Mild conditions, effective for less nucleophilic substrates.[5][6] |
| FeCl₃ (catalytic) | Acetic Anhydride | Anhydrous CH₂Cl₂ | Room Temp. | Good to Excellent | Stronger Lewis acid, requires anhydrous conditions.[5] |
Experimental Protocol: Lewis Acid-Catalyzed N-Acetylation
-
To a stirred solution of 2-chlorobenzimidazole (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add the Lewis acid catalyst (e.g., ZnCl₂, 10 mol%).
-
Add acetic anhydride (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Uncatalyzed (Thermal) Acetylation
In some cases, the N-acetylation of benzimidazoles can be achieved without a catalyst, typically by heating the substrate with a highly reactive acetylating agent like acetic anhydride. The reaction of 1H-benzo[d]imidazole-2(3H)-thione with boiling acetic anhydride to yield the N-acetylated product demonstrates the feasibility of this approach.[7]
Reaction Conditions:
This method generally requires higher temperatures and longer reaction times compared to catalyzed reactions. The absence of a catalyst simplifies the workup procedure.
| Catalyst | Acetylating Agent | Solvent | Temperature | Yield | Remarks |
| None | Acetic Anhydride | Neat or high-boiling solvent | Reflux | Moderate to Good | Simple procedure, but may require forcing conditions.[7] |
Comparative Summary and Recommendations
| Catalytic System | Advantages | Disadvantages | Best Suited For |
| Base-Catalyzed | High yields, well-established, variety of bases available. | Strong bases require careful handling and anhydrous conditions. | General-purpose synthesis, scalable reactions. |
| Lewis Acid-Catalyzed | Mild conditions, effective for less nucleophilic substrates. | Catalyst may need to be removed during workup, requires anhydrous conditions for some catalysts. | Substrates with acid-sensitive functional groups. |
| Uncatalyzed | Simple procedure, no catalyst contamination. | Requires higher temperatures, may lead to side products, lower yields. | Initial exploratory studies, simple substrates. |
For the synthesis of this compound, a base-catalyzed approach using a mild base like triethylamine or potassium carbonate with acetyl chloride or acetic anhydride, respectively, is recommended for a balance of efficiency, cost-effectiveness, and ease of operation. For substrates that are sensitive to basic conditions or for achieving higher yields with less reactive starting materials, a Lewis acid-catalyzed method with ZnCl₂ offers a robust alternative.
Mechanistic Pathways Overview
Caption: Comparison of base-catalyzed and Lewis acid-catalyzed N-acetylation mechanisms.
Conclusion
The synthesis of this compound can be effectively achieved through several catalytic routes. The choice of catalyst should be guided by the desired reaction conditions, scale of the synthesis, and the presence of other functional groups in the starting material. Base-catalyzed methods are generally reliable and high-yielding, while Lewis acid catalysis provides a milder alternative. Understanding the principles behind each catalytic system empowers the researcher to optimize the synthesis for their specific needs, ultimately accelerating the drug discovery and development process.
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A Comparative Guide to the Structure-Activity Relationship of N-Acetyl vs. N-Alkyl 2-Chlorobenzimidazoles
Introduction: The Benzimidazole Scaffold in Drug Discovery
The benzimidazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] Its unique structure, which can be considered a fusion of benzene and imidazole, imparts a high affinity for a variety of biological targets. This has led to the development of benzimidazole-based drugs with a wide spectrum of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[3][4] The versatility of the benzimidazole scaffold lies in the amenability of its N-1 and C-2 positions to substitution, allowing for the fine-tuning of its physicochemical and pharmacological properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-acetyl and N-alkyl 2-chlorobenzimidazoles, offering insights into how these substitutions influence their biological profiles.
The Role of the 2-Chloro Substitution
The presence of a chlorine atom at the 2-position of the benzimidazole ring is a critical determinant of its chemical reactivity and biological activity. This electron-withdrawing group enhances the electrophilic character of the C-2 carbon, making it susceptible to nucleophilic substitution. From a biological standpoint, the 2-chloro substituent has been associated with a range of activities, and its presence is a key feature in several classes of bioactive benzimidazoles.
N-Alkyl 2-Chlorobenzimidazoles: A Landscape of Diverse Bioactivities
N-alkylation of the 2-chlorobenzimidazole core has been extensively explored, leading to the discovery of compounds with a broad range of biological effects. The nature of the alkyl substituent, including its size, shape, and the presence of additional functional groups, plays a pivotal role in defining the resulting molecule's target specificity and potency.
Antimicrobial Activity of N-Alkyl 2-Chlorobenzimidazoles
Several studies have demonstrated that N-alkylation of 2-chlorobenzimidazole can yield compounds with significant antibacterial and antifungal properties. For instance, a series of novel N-substituted 2-chloro-1H-benzimidazole derivatives were synthesized and evaluated for their antimicrobial activity.[5] The results indicated that certain N-alkyl substituents led to promising activity against various bacterial strains. For example, some compounds were found to have promising antibacterial activity against E. coli, while all the synthesized compounds were highly active against S. aureus when compared to the standard drug Ampicillin.[5]
The general structure-activity relationship for these N-alkyl derivatives suggests that the lipophilicity and steric bulk of the alkyl chain are crucial factors. An optimal balance of these properties is necessary to facilitate cell membrane penetration and interaction with intracellular targets.
N-Acetyl 2-Chlorobenzimidazoles: An Exploration of Modulated Activity
While the N-alkylation of benzimidazoles is widely documented, the N-acetylation of the 2-chlorobenzimidazole scaffold is less explored in the literature. However, by examining the impact of N-acetylation on other benzimidazole derivatives and heterocyclic systems, we can infer the likely effects on the 2-chlorobenzimidazole core.
The N-acetyl group, being an electron-withdrawing group, is expected to decrease the basicity of the imidazole nitrogen to which it is attached. This can have a profound impact on the molecule's ability to form hydrogen bonds and its overall pharmacokinetic profile. In some contexts, N-acetylation can be a metabolic pathway for drug deactivation, while in others, it can serve as a prodrug strategy to improve bioavailability.
A review of 2-acetylbenzimidazole as a synthon for biologically active molecules reveals its utility in generating a variety of heterocyclic compounds with diverse pharmacological activities, including antimicrobial and anticancer effects.[6] This suggests that the acetyl group, when appropriately positioned, can contribute favorably to the biological activity of the benzimidazole scaffold.
Comparative Analysis: N-Acetyl vs. N-Alkyl Substitution
The choice between an N-acetyl and an N-alkyl substituent on the 2-chlorobenzimidazole ring introduces significant differences in the physicochemical and, consequently, the biological properties of the resulting compounds.
| Feature | N-Acetyl Substitution | N-Alkyl Substitution |
| Electronic Effect | Electron-withdrawing | Electron-donating |
| Steric Hindrance | Planar, moderate bulk | Variable, can be bulky |
| Hydrogen Bonding | Carbonyl oxygen as H-bond acceptor | No direct H-bonding capability |
| Metabolic Stability | Potentially labile (hydrolysis) | Generally more stable |
| Lipophilicity | Generally increases lipophilicity | Increases with chain length |
The electron-withdrawing nature of the N-acetyl group can influence the overall electron distribution in the benzimidazole ring, potentially affecting its interaction with biological targets. In contrast, the electron-donating nature of alkyl groups can enhance the basicity of the benzimidazole core.
From a pharmacokinetic perspective, the N-acetyl group may be susceptible to hydrolysis by amidases, leading to a shorter biological half-life. This metabolic lability can be advantageous in designing compounds with controlled duration of action. N-alkyl groups are generally more metabolically stable, leading to longer-lasting effects.
Experimental Protocols
General Synthesis of N-Alkyl 2-Chlorobenzimidazoles
A common method for the synthesis of N-alkyl 2-chlorobenzimidazoles involves the reaction of 2-chlorobenzimidazole with an appropriate alkylating agent in the presence of a base.[7]
Step-by-step methodology:
-
Dissolve 2-chlorobenzimidazole in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃), to the solution.
-
Add the desired alkylating agent (e.g., an alkyl halide) to the reaction mixture.
-
Heat the mixture and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Workflow for antimicrobial testing.
Conclusion
The substitution at the N-1 position of the 2-chlorobenzimidazole scaffold with either an acetyl or an alkyl group leads to distinct classes of compounds with potentially different biological profiles. N-alkylation has been shown to be a viable strategy for developing potent antimicrobial agents, with the nature of the alkyl group being a key determinant of activity. While direct comparative data for N-acetyl-2-chlorobenzimidazoles is limited, inferences from related structures suggest that N-acetylation would significantly alter the electronic and pharmacokinetic properties of the molecule. This could lead to compounds with a different spectrum of activity or a more controlled duration of action. Further research involving the direct synthesis and parallel biological evaluation of N-acetyl and N-alkyl 2-chlorobenzimidazoles is warranted to fully elucidate their comparative structure-activity relationships and unlock their therapeutic potential.
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- A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. (URL not available)
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A Comparative Guide to the Structural Validation of 1-(2-Chloro-benzoimidazol-1-yl)-ethanone using 2D NMR Spectroscopy
Abstract: In the realm of pharmaceutical and materials science, the unequivocal structural confirmation of novel synthesized compounds is a cornerstone of development.[1] Ambiguities in molecular architecture can lead to misinterpreted biological activity and flawed structure-activity relationship (SAR) studies. This guide provides an in-depth, expert-led walkthrough for validating the structure of "1-(2-Chloro-benzoimidazol-1-yl)-ethanone," a substituted benzimidazole derivative. We will leverage a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques—specifically COSY, HSQC, and HMBC—to build an unassailable case for the compound's connectivity. This document moves beyond a simple recitation of protocols, offering a comparative analysis that demonstrates how this multi-faceted approach can definitively distinguish the target molecule from plausible isomers, thereby ensuring scientific integrity.
The Structural Hypothesis and the Challenge of Isomerism
The target compound, this compound, is synthesized with a specific connectivity in mind. However, synthetic routes can sometimes yield isomeric byproducts. For our analysis, we posit the primary structural hypothesis as shown below, with a systematic numbering scheme for NMR assignment.
Figure 1: Proposed Structure and Atom Numbering

A key challenge is to confirm the position of the acetyl group at N1 and the chloro group at C2. A plausible, albeit less likely, alternative could be an isomer where the substituents are rearranged. The power of 2D NMR lies in its ability to probe through-bond connectivities, allowing us to differentiate such isomers conclusively.
The Strategic Application of 2D NMR: A Workflow for Validation
One-dimensional (1D) NMR provides the initial chemical shift data, but for complex molecules, signal overlap and the absence of clear connectivity information can be limiting.[2] 2D NMR resolves this by spreading information across a second dimension, revealing correlations between nuclei.[3][4] Our validation strategy employs a logical sequence of experiments, each providing a unique piece of the structural puzzle.
Caption: Experimental workflow for structural validation using 2D NMR.
Experimental Protocols
Sample Preparation
-
Dissolution: Dissolve approximately 10-15 mg of the synthesized compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is chosen for its excellent solubilizing power for benzimidazole derivatives and its high boiling point.[1]
-
Standard: Add 10 µL of a 1% tetramethylsilane (TMS) solution in DMSO-d6 as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
Filtration: Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
1D ¹H NMR: Acquire a standard proton spectrum with 16 scans, a spectral width of 16 ppm, and a relaxation delay of 2 seconds.
-
1D ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are spin-coupled, typically through 2-3 bonds (e.g., adjacent aromatic protons).[5][6]
-
Protocol: Use a standard gradient-selected COSY (gCOSY) pulse sequence. Acquire 256 increments in the F1 dimension with 8 scans per increment. Process the data using a sine-bell window function in both dimensions.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To map each proton to its directly attached carbon atom (one-bond ¹JCH correlation).[7][8]
-
Protocol: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence. Optimize for an average one-bond coupling constant (¹JCH) of 145 Hz. Acquire 256 increments in the F1 dimension with 16 scans per increment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations (2-4 bonds, nJCH) between protons and carbons. This is the key experiment for connecting different molecular fragments across non-protonated (quaternary) carbons.[9][10]
-
Protocol: Use a standard gradient-selected HMBC pulse sequence. Set the long-range coupling delay to optimize for nJCH correlations of 8 Hz. Acquire 512 increments in the F1 dimension with 32 scans per increment.
-
Predicted Data and In-Depth Interpretation
Based on the proposed structure and known substituent effects in benzimidazole systems, we can predict the expected NMR data.[11][12]
Predicted 1D NMR Data
| Atom Number | Predicted ¹H δ (ppm) | Multiplicity | Predicted ¹³C δ (ppm) | DEPT-135 |
| C2 | - | - | ~145.0 | - |
| C3a | - | - | ~142.0 | - |
| C4 | ~7.80 | d | ~120.0 | CH |
| C5 | ~7.50 | t | ~126.0 | CH |
| C6 | ~7.45 | t | ~125.0 | CH |
| C7 | ~7.70 | d | ~115.0 | CH |
| C7a | - | - | ~133.0 | - |
| C8 (C=O) | - | - | ~168.0 | - |
| C9 (CH₃) | ~2.80 | s | ~25.0 | CH₃ |
COSY Analysis: Mapping the Aromatic System
The COSY spectrum is expected to reveal the connectivity within the benzene ring portion of the benzimidazole core.[13]
-
A cross-peak between H4 (~7.80 ppm) and H5 (~7.50 ppm).
-
A cross-peak between H5 (~7.50 ppm) and H6 (~7.45 ppm).
-
A cross-peak between H6 (~7.45 ppm) and H7 (~7.70 ppm).
This pattern confirms an uninterrupted four-proton spin system, consistent with a disubstituted benzene ring fused at positions 3a and 7a. The methyl protons (H9 ) will show no COSY correlations, as expected for an isolated methyl group.
Caption: Expected ¹H-¹H COSY correlations.
HSQC Analysis: Direct C-H Assignment
The HSQC experiment provides direct, one-bond correlations, allowing for the unambiguous assignment of each protonated carbon.[14][15]
| Correlation | ¹H δ (ppm) | ¹³C δ (ppm) | Assignment Confirmation |
| 1 | ~7.80 | ~120.0 | H4 is bonded to C4 |
| 2 | ~7.50 | ~126.0 | H5 is bonded to C5 |
| 3 | ~7.45 | ~125.0 | H6 is bonded to C6 |
| 4 | ~7.70 | ~115.0 | H7 is bonded to C7 |
| 5 | ~2.80 | ~25.0 | H9 is bonded to C9 |
This experiment confirms the assignments made in the 1D spectra and provides the carbon chemical shifts for all proton-bearing atoms.
Caption: Expected ¹H-¹³C HSQC correlations.
HMBC Analysis: The Definitive Structural Proof
The HMBC spectrum reveals the molecular skeleton by showing correlations over two and three bonds (and sometimes four).[9][16] This is the most critical experiment for confirming the placement of the acetyl and chloro groups.
Key Expected HMBC Correlations:
| Proton(s) | Correlates to Carbon(s) | No. of Bonds | Structural Significance |
| H9 (CH₃) | C8 (C=O) | 2 | Confirms the methyl group is part of the ethanone (acetyl) moiety. |
| H9 (CH₃) | C2 | 3 | Crucial Link: Proves the acetyl group is attached to N1, adjacent to the C2 carbon. |
| H4 | C3a , C5 , C7a | 2 & 3 | Connects the aromatic proton H4 to the fused ring system. |
| H7 | C5 , C7a , C3a | 2 & 3 | Connects the aromatic proton H7 to the fused ring system. |
The correlation between the acetyl methyl protons (H9 ) and the C2 carbon is the single most important piece of evidence. It bridges the substituent to the heterocyclic core and confirms the N1-C2 connectivity of the acetyl-N-C-Cl fragment.
Caption: Key long-range ¹H-¹³C HMBC correlations.
Comparative Analysis: Ruling Out Alternatives
Let's consider a hypothetical isomer: 2-acetyl-1-chloro-benzimidazole . In this case, the acetyl group is attached to C2 and the chloro atom to N1. The HMBC data would be drastically different. Specifically, the crucial correlation from the acetyl methyl protons (H9 ) would now be to the N1- and C3-adjacent carbons, not the chloro-substituted C2. The absence of the H9-to-C2 correlation and the presence of other unexpected correlations would immediately invalidate this alternative structure. This comparative logic is what elevates 2D NMR from a characterization tool to a definitive validation system.
Conclusion
The synergistic application of COSY, HSQC, and HMBC spectroscopy provides a complete and unambiguous picture of the molecular structure of this compound.
-
COSY establishes the proton framework of the aromatic ring.
-
HSQC links each proton to its corresponding carbon atom.
-
HMBC serves as the ultimate arbiter, piecing together the molecular skeleton across quaternary centers and confirming the precise location of the substituents.
The key HMBC correlation between the acetyl methyl protons (H9) and the C2 carbon provides irrefutable evidence for the proposed structure. By systematically collecting and interpreting this multi-dimensional data, researchers can proceed with confidence, knowing their material is structurally pure and correctly identified, a non-negotiable prerequisite for successful drug development and scientific research.
References
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Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). SpringerLink. Retrieved January 20, 2026, from [Link]
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Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
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7.4: Two Dimensional Heteronuclear NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
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2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 3). YouTube. Retrieved January 20, 2026, from [Link]
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Principles and Applications of NMR Spectroscopy. (n.d.). NPTEL. Retrieved January 20, 2026, from [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. Retrieved January 20, 2026, from [Link]
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Measuring methods available and examples of their applications 2D HMBC. (n.d.). CEITEC. Retrieved January 20, 2026, from [Link]
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Heteronuclear single quantum coherence spectroscopy - Wikipedia. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
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7.3: Two Dimensional Homonuclear NMR Spectroscopy. (2024, December 18). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
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Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (n.d.). OMICS International. Retrieved January 20, 2026, from [Link]
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COSY/TOCSY Analysis Interpreting spin correlations using 2D NMR. (n.d.). JEOL. Retrieved January 20, 2026, from [Link]
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HSQC and HMBC - NMR Core Facility. (n.d.). Columbia University. Retrieved January 20, 2026, from [Link]
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Measuring methods available and examples of their applications COSY. (n.d.). CEITEC. Retrieved January 20, 2026, from [Link]
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2D NMR Introduction. (2025, January 2). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
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COSY - NMR Core Facility. (n.d.). Columbia University. Retrieved January 20, 2026, from [Link]
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NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]
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HMBC vs. H2BC. (2017, April 25). University of Ottawa NMR Facility Blog. Retrieved January 20, 2026, from [Link]
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7.6: Interpreting 2-D NMR Spectra. (2023, February 11). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
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Alkorta, I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1591-1603. Retrieved January 20, 2026, from [Link]
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1-(1H-benzimidazol-2-yl)-2-chloroethanone | C9H7ClN2O. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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Understanding 2D NMR Spectra: How to Read and Interpret Them. (n.d.). Creative Biostructure. Retrieved January 20, 2026, from [Link]
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Lee, C. K., & Lee, I.-S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 449. Retrieved January 20, 2026, from [Link]
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A Comparative Cytotoxicity Analysis of 1-(2-Chloro-benzoimidazol-1-yl)-ethanone and Other Benzimidazole Derivatives in Oncology Research
The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, represents a privileged structure in medicinal chemistry.[1][2][3] Its structural resemblance to natural purine nucleotides allows it to readily interact with a variety of biological macromolecules, making it a cornerstone for the development of therapeutic agents with a wide spectrum of activities, including anticancer effects.[1] Notably, repurposed anthelmintic drugs like mebendazole and albendazole have demonstrated significant anticancer properties, further validating the potential of the benzimidazole core in oncology.[4] This guide provides an in-depth comparative analysis of the cytotoxic potential of a specific derivative, "1-(2-Chloro-benzoimidazol-1-yl)-ethanone," contextualized within the broader landscape of related benzimidazole compounds. We will delve into structure-activity relationships, mechanisms of action, and provide robust experimental protocols to empower researchers in their evaluation of these promising molecules.
The Benzimidazole Scaffold: A Multi-Targeting Powerhouse in Cancer Therapy
The therapeutic versatility of benzimidazole derivatives stems from their ability to modulate numerous pathways critical to cancer cell survival and proliferation.[4] Their planar structure and hydrogen bonding capabilities enable them to function as:
-
Tubulin Polymerization Inhibitors: Many benzimidazoles bind to the colchicine-binding site of β-tubulin, disrupting microtubule dynamics, leading to mitotic arrest, and ultimately, apoptosis.[4][5][6]
-
Topoisomerase Inhibitors: Certain derivatives can inhibit topoisomerase I or II, enzymes crucial for resolving DNA topological stress during replication and transcription, thereby inducing DNA damage and cell death.[2][6][7]
-
Kinase Inhibitors: They can target and inhibit oncogenic kinases, such as those in the PI3K/AKT and MAPK signaling pathways, which are frequently dysregulated in cancer and control cell growth and survival.[4]
-
DNA Intercalating Agents: The aromatic system of the benzimidazole ring can intercalate between DNA base pairs or bind to the minor groove, disrupting DNA structure and function.[4][6]
-
Epigenetic Modulators: Emerging research shows that some benzimidazole derivatives can act as inhibitors of epigenetic targets like histone deacetylases (HDACs), which play a crucial role in gene expression and cancer development.[8]
This multi-faceted activity makes the benzimidazole scaffold a fertile ground for developing novel anticancer agents.
Comparative Cytotoxicity: Unpacking Structure-Activity Relationships (SAR)
While specific cytotoxicity data for "this compound" is not extensively available in public-domain literature, we can infer its potential activity by analyzing structurally similar compounds. The presence of a chloro-substituent at the C-2 position and an ethanone group at the N-1 position are key features. The chloro group, being an electron-withdrawing halogen, can significantly influence the molecule's electronic properties and lipophilicity, potentially enhancing its ability to cross cell membranes and interact with target proteins.
Below is a comparative summary of the cytotoxic activity (IC₅₀ values) of various benzimidazole derivatives against several human cancer cell lines. This data highlights the critical impact of different substitutions on anticancer potency.
| Compound/Derivative Type | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-Aryl Benzimidazole Amino Derivative (6b) | Amino group, Benzotriazole hybrid | A549 (Lung) | 1.8 | [9] |
| N-Aryl Benzimidazole Amino Derivative (6c) | Amino group, Benzotriazole hybrid | HCT-116 (Colon) | 1.3 | [9] |
| Bis-benzimidazole (12b) | Dimethoxy substitution | Panel of 60 lines | 0.16 - 3.6 | [7] |
| Benzimidazole-rhodanine conjugate (8g) | Benzyl group | Various | Potent Topo II inhibitor at 10 µM | [6] |
| Imidazo[1,5-a]pyridine-benzimidazole hybrid (5l) | Methoxy phenyl group | Panel of 60 lines | 0.43 - 7.73 | [6] |
| N-1-propyl-benzimidazol-2-amine derivative (21) | N-propyl substitution | MDA-MB-231 (Breast) | 0.135 | [10] |
| N-H-benzimidazol-2-amine derivative (15) | Unsubstituted N-1 | MDA-MB-231 (Breast) | 0.006 | [10] |
| 6-chloro-1H-benzimidazole derivative (4k) | N-substituted, chloro at C-6 | Multiple lines | 1.84 - 10.28 (µg/mL) | [11] |
Key SAR Insights:
-
Substitutions at N-1: Alkylation at the N-1 position, as seen in compound 21 , can modulate activity. However, in some series, an unsubstituted N-1 position (compound 15 ) resulted in remarkably high potency, suggesting this position is critical for target interaction.[10]
-
Substitutions at C-2: This position is a hotspot for modification. Attaching groups like aryl rings, piperazine, or other heterocyclic systems can drastically alter the mechanism and potency.[12] For instance, the methoxy phenyl group in compound 5l enhanced its binding to the colchicine site of tubulin.[6]
-
Substitutions on the Benzene Ring (C-5/C-6): Introducing electron-withdrawing groups like chloro or nitro at the C-6 position has been shown to yield compounds with potent anticancer activity, as seen in derivative 4k .[11]
-
Hybrid Molecules: Fusing the benzimidazole scaffold with other pharmacophores, such as benzotriazole or rhodanine, can create hybrid molecules with enhanced or novel mechanisms of action.[6][9]
Based on these trends, "this compound" combines a known activity-enhancing feature (C-2 chloro group) with an N-1 substitution. Its efficacy will depend on how the N-1 ethanone group influences its binding to intracellular targets compared to the derivatives listed above.
Key Mechanisms of Benzimidazole-Induced Cytotoxicity
Understanding the mechanism of action is crucial for rational drug design and development. Benzimidazoles exert their cytotoxic effects through several well-documented pathways.
Disruption of Microtubule Dynamics
This is one of the most established anticancer mechanisms for benzimidazoles. By binding to β-tubulin, these compounds prevent its polymerization into microtubules. This disrupts the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. The cell cycle is arrested, typically in the G2/M phase, which ultimately triggers the apoptotic cell death cascade.[4][6][13]
Caption: Benzimidazole-mediated inhibition of tubulin polymerization leads to G2/M arrest and apoptosis.
Inhibition of Key Signaling Pathways
Cancer cells often exhibit hyperactivation of pro-survival signaling pathways like PI3K/AKT/mTOR. Some benzimidazole derivatives can inhibit key kinases within this cascade, shutting down signals that promote cell growth, proliferation, and survival, thereby inducing apoptosis.[4]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by benzimidazole derivatives.
Experimental Guide: Protocols for Cytotoxicity Assessment
To objectively compare the cytotoxicity of "this compound" with other derivatives, standardized in vitro assays are essential. The following protocols for MTT and SRB assays are widely used and provide reliable, quantitative data.
General Workflow for In Vitro Cytotoxicity Screening
The process follows a logical sequence from cell culture preparation to data analysis to determine the IC₅₀ value (the concentration of a drug that inhibits cell growth by 50%).
Caption: Standardized workflow for assessing the cytotoxicity of test compounds.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[14][15] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14][15]
Materials:
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.[16][17]
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well plates, multichannel pipette, microplate reader.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the benzimidazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., DMSO).
-
Incubation: Incubate the plates for the desired exposure time (typically 48 to 72 hours).
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[14][18]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[18]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[14][17]
-
Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[16] Read the absorbance at a wavelength between 540-590 nm using a microplate reader.[14][16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under acidic conditions.[19][20] The amount of bound dye is proportional to the total cellular protein mass, providing a reliable measure of cell number.[20][21]
Materials:
-
Trichloroacetic acid (TCA), cold 10% (w/v).
-
SRB solution: 0.4% (w/v) in 1% acetic acid.
-
Wash solution: 1% (v/v) acetic acid.
-
Solubilization buffer: 10 mM Tris base solution, pH 10.5.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Cell Fixation: After the incubation period, gently add 50-100 µL of cold 10% TCA to each well to fix the cells.[19][21] Incubate at 4°C for at least 1 hour.[19][21]
-
Washing: Carefully discard the supernatant. Wash the plates five times with 1% acetic acid or water to remove TCA and unbound serum proteins.[19][22] Air-dry the plates completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[19][21]
-
Removal of Unbound Dye: Quickly wash the plates four to five times with 1% acetic acid to remove any unbound SRB dye.[19]
-
Solubilization: Air-dry the plates again. Add 100-200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.[19]
-
Absorbance Measurement: Place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization. Read the absorbance at approximately 510-540 nm.[19][20]
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ value from the dose-response curve.
Conclusion and Future Directions
The benzimidazole scaffold remains an exceptionally promising platform for the discovery of novel anticancer agents. While direct cytotoxic data for This compound requires empirical validation, analysis of its structural analogues strongly suggests it holds potential as a cytotoxic agent. The presence of the C-2 chloro group is a feature shared with other potent anticancer benzimidazoles. Future research should focus on synthesizing and screening this compound against a diverse panel of cancer cell lines to determine its IC₅₀ values and elucidate its specific mechanism of action. Further derivatization, guided by the structure-activity relationships discussed herein, could lead to the development of next-generation benzimidazole-based therapeutics with improved potency, selectivity, and reduced potential for drug resistance.
References
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025). Biosciences Biotechnology Research Asia.
- MTT assay protocol | Abcam. (n.d.). Abcam.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
- Broad mechanisms of action of benzimidazoles as anticancer agents. (2025).
- Benzimidazole derivatives with anticancer activity. (n.d.).
- Novel Benzimidazole Derivatives: Cytotoxic and Apoptotic Properties on Lung Cancer Cell Line. (n.d.). Bentham Science.
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PubMed Central.
- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). RSC Advances.
- Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research labor
- Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf.
- Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. (2025).
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Rel
- Structure activity relationship of benzimidazole derivatives. (n.d.).
- Benzimidazole derivatives with potential cytotoxic activity - synthesis and their structure-activity relationship. (2013). Pakistan Science Abstracts.
- N-Aryl Benzimidazole and Benzotriazole Derivatives and Their Hybrids as Cytotoxic Agents: Design, Synthesis and Structure–Activity Rel
- Sulforhodamine B (SRB) Assay Protocol. (n.d.).
- In vitro antitumor activity (NCI, USA) [SRB procedure]. (n.d.).
- Mechanism of action of benzimidazole derivatives as Anticancer agent. (2024).
- Sulforhodamine B colorimetric assay for cytotoxicity screening. (n.d.).
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). PMC - PubMed Central.
- Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). PMC - NIH.
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Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 1-(2-Chloro-benzoimidazol-1-yl)-ethanone
Introduction
1-(2-Chloro-benzoimidazol-1-yl)-ethanone is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The benzimidazole core is a prevalent motif in a wide array of pharmacologically active compounds, exhibiting properties such as antimicrobial, antiviral, and anticancer activities. The presence of a chlorine atom at the 2-position and an acetyl group at the 1-position of the benzimidazole ring provides distinct electronic and steric properties, making it a valuable intermediate for the synthesis of more complex drug candidates. The efficiency of the synthetic route to this key intermediate is therefore a critical factor in the early stages of drug discovery and development.
This guide provides an in-depth comparison of the synthetic routes to this compound, with a focus on chemical principles, experimental protocols, and overall efficiency. The insights presented herein are aimed at researchers, scientists, and drug development professionals seeking to optimize the synthesis of this important building block.
Route 1: Two-Step Synthesis via N-Acylation of 2-Chlorobenzimidazole
This route represents the most direct and widely applicable strategy for the synthesis of this compound. It commences with the preparation of the stable intermediate, 2-chlorobenzimidazole, followed by a regioselective N-acylation to introduce the ethanone moiety.
Step 1: Synthesis of 2-Chlorobenzimidazole
The synthesis of 2-chlorobenzimidazole is a well-established two-stage process starting from o-phenylenediamine.
Stage 1: Synthesis of Benzimidazol-2-one
o-Phenylenediamine is condensed with urea, typically in the absence of a solvent or in a high-boiling solvent like DMF, to yield benzimidazol-2-one[1]. The use of DMF as a solvent has been reported to produce a higher yield and better quality product compared to the dry fusion method.
Stage 2: Chlorination of Benzimidazol-2-one
Benzimidazol-2-one is subsequently chlorinated using a strong chlorinating agent, most commonly phosphoryl chloride (POCl₃), to afford 2-chlorobenzimidazole[1]. The addition of a catalytic amount of phenol can facilitate this reaction.
Experimental Protocol: Synthesis of 2-Chlorobenzimidazole
-
Materials: o-Phenylenediamine, Urea, Phosphoryl chloride (POCl₃), Phenol, 40% NaOH solution, Xylene.
-
Procedure for Benzimidazol-2-one:
-
A mixture of o-phenylenediamine (10.0 g, 0.092 mol) and urea (11.1 g, 0.185 mol) in DMF (20 mL) is heated at 135-140°C for 12 hours.
-
After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with water, and dried to yield benzimidazol-2-one.
-
-
Procedure for 2-Chlorobenzimidazole:
-
A mixture of benzimidazol-2-one (10.0 g, 0.075 mol), POCl₃ (22.88 g, 0.15 mol), and a catalytic amount of phenol is heated at 105-110°C for 12 hours.
-
After cooling, excess POCl₃ is removed by azeotropic distillation with xylene.
-
The reaction mixture is then carefully poured onto crushed ice and neutralized with a 40% NaOH solution to pH ~10.0.
-
The precipitated crude product is filtered, washed with water, and recrystallized from a suitable solvent to obtain pure 2-chlorobenzimidazole. A yield of up to 97% has been reported for this step.
-
Step 2: N-Acylation of 2-Chlorobenzimidazole
The introduction of the acetyl group at the N-1 position of 2-chlorobenzimidazole is the final and key step. This can be achieved through various N-acylation methods. The choice of base and solvent system is critical for achieving high yield and regioselectivity.
Method A: Using a Strong Base (Sodium Hydride)
This classic method involves the deprotonation of the benzimidazole nitrogen with a strong, non-nucleophilic base like sodium hydride (NaH) to form the corresponding sodium salt. This highly nucleophilic salt then readily reacts with an acylating agent such as acetyl chloride. This method is highly effective for the N-acylation of various benzimidazole derivatives[2][3].
Experimental Protocol: N-Acylation using Sodium Hydride
-
Materials: 2-Chlorobenzimidazole, Sodium hydride (NaH, 60% dispersion in mineral oil), Acetyl chloride, Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of NaH (1.1 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen), add a solution of 2-chlorobenzimidazole (1.0 eq.) in anhydrous THF dropwise at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium salt.
-
Cool the reaction mixture back to 0°C and add acetyl chloride (1.1 eq.) dropwise.
-
The reaction is then stirred at room temperature and monitored by TLC until completion.
-
Upon completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
Method B: Using a Weaker Organic Base (Triethylamine)
For substrates that may be sensitive to strong bases, an organic base like triethylamine (TEA) in a suitable solvent such as chloroform or tetrahydrofuran can be employed. This method is commonly used for the N-acylation of 2-alkylbenzimidazoles[4].
Experimental Protocol: N-Acylation using Triethylamine
-
Materials: 2-Chlorobenzimidazole, Acetyl chloride, Triethylamine (TEA), Chloroform or THF.
-
Procedure:
-
To a solution of 2-chlorobenzimidazole (1.0 eq.) and triethylamine (1.2 eq.) in chloroform at 0°C, add acetyl chloride (1.1 eq.) dropwise.
-
The reaction mixture is then stirred at room temperature for several hours and monitored by TLC.
-
Upon completion, the reaction mixture is washed with water and a saturated solution of sodium bicarbonate.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
-
Method C: Solvent-Free N-Acylation using a Clay Catalyst
A greener and more environmentally friendly approach involves a solvent-free N-acylation catalyzed by a reusable clay catalyst. This method has been reported for the N-acylation of various nitrogen heterocycles with high yields and short reaction times[5].
Experimental Protocol: Solvent-Free N-Acylation
-
Materials: 2-Chlorobenzimidazole, Acetyl chloride, Potter's clay (or other suitable clay catalyst).
-
Procedure:
-
A mixture of 2-chlorobenzimidazole (1.05 mmol), acetyl chloride (1.05 mmol), and the clay catalyst (0.5 g) is stirred at room temperature.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is washed with ethanol, and the filtrate is evaporated to yield the crude product.
-
The product is then recrystallized from ethanol.
-
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Two-Step Synthesis | Alternative Route (Theoretical) |
| Starting Materials | o-Phenylenediamine, Urea, POCl₃, Acetyl Chloride | o-Phenylenediamine, Acetyl-containing building block (e.g., pyruvic acid derivative) |
| Number of Steps | 2 (from benzimidazol-2-one) or 3 (from o-phenylenediamine) | Potentially 2-3 steps |
| Key Intermediates | Benzimidazol-2-one, 2-Chlorobenzimidazole | 2-Acetyl-1H-benzimidazole |
| Potential Challenges | Handling of POCl₃ and strong bases (NaH) | Selectivity in the chlorination of the benzimidazole ring at the 2-position without affecting the acetyl group. |
| Overall Efficiency | High, due to well-established and high-yielding reactions. | Likely lower, due to potential side reactions and purification difficulties. |
| Green Chemistry Aspect | Can be improved by using solvent-free N-acylation. | Dependent on the specific reagents and conditions used. |
Alternative Synthetic Strategies: A Theoretical Discussion
An alternative approach to this compound could theoretically involve the initial formation of a 2-acetylbenzimidazole intermediate, followed by chlorination at the 2-position. This would typically start with the condensation of o-phenylenediamine with a suitable C2-synthon already containing the acetyl group, such as pyruvic acid or its derivatives. However, this route presents significant challenges. The subsequent chlorination of the 2-position of the benzimidazole ring would need to be highly selective, which can be difficult to achieve in the presence of an electron-withdrawing acetyl group. The reaction conditions required for chlorination might also lead to undesired side reactions involving the acetyl moiety. Therefore, while theoretically plausible, this route is likely to be less efficient and synthetically more challenging than the well-established two-step synthesis via N-acylation of 2-chlorobenzimidazole.
Visualizing the Synthetic Workflow
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Unveiling the Selectivity Profile: A Guide to Cross-Reactivity Studies of 1-(2-Chloro-benzoimidazol-1-yl)-ethanone (CBE-1) in Enzymatic Assays
In the landscape of modern drug discovery, the benzimidazole scaffold is a cornerstone, prized for its versatile biological activity. However, this same versatility necessitates a rigorous evaluation of a compound's selectivity to mitigate potential off-target effects. This guide provides a comprehensive framework for conducting cross-reactivity studies on the novel benzimidazole derivative, 1-(2-chloro-benzoimidazol-1-yl)-ethanone, hereafter referred to as CBE-1. While CBE-1 is a compound of interest, this guide will utilize a hypothetical, yet scientifically plausible, case study to illustrate the principles and methodologies of robust selectivity profiling. We will postulate a primary target for CBE-1 and then systematically outline the process of evaluating its activity against a panel of related and unrelated enzymes.
The Rationale for Selectivity Profiling
The journey of a hit compound to a lead candidate is paved with critical checkpoints, one of the most crucial being the assessment of its selectivity. A highly selective compound interacts primarily with its intended target, minimizing the risk of adverse effects that can arise from binding to other proteins. For a novel compound like CBE-1, understanding its cross-reactivity profile is not merely an academic exercise; it is a pivotal step in predicting its therapeutic window and potential liabilities. This guide is designed for researchers, scientists, and drug development professionals to provide a practical, in-depth look at the experimental design, execution, and interpretation of enzymatic cross-reactivity assays.
Hypothetical Case Study: CBE-1 as a Kinase Inhibitor
Based on the prevalence of benzimidazole derivatives as kinase inhibitors, we will hypothesize that CBE-1 has been identified as a potent inhibitor of p38α mitogen-activated protein kinase (MAPK14) , a key enzyme in the inflammatory signaling cascade. Our objective is to determine the selectivity of CBE-1 for p38α over other kinases, particularly those with high structural homology or those known to be common off-targets for kinase inhibitors.
Experimental Workflow for Cross-Reactivity Screening
The following diagram illustrates the logical flow of the cross-reactivity study, from initial single-point screening to comprehensive IC₅₀ determination and mechanism of action studies.
Caption: Hypothetical signaling pathways affected by CBE-1.
Conclusion
This guide has outlined a systematic and rigorous approach to evaluating the cross-reactivity of the novel benzimidazole derivative, CBE-1. By employing a well-designed experimental workflow, from initial broad screening to detailed IC₅₀ determination, researchers can build a comprehensive selectivity profile. This profile is indispensable for the rational progression of a compound through the drug discovery pipeline. The hypothetical data presented for CBE-1 illustrates a desirable outcome: high potency for the intended target and weak activity against a panel of other enzymes. This level of detail and empirical evidence is essential for making informed decisions and investing resources in compounds with the highest potential for success as safe and effective therapeutics.
References
- Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
-
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. Retrieved from [Link]
-
Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. Retrieved from [Link]
Safety Operating Guide
Navigating the Disposal of 1-(2-Chloro-benzoimidazol-1-yl)-ethanone: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it includes their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(2-Chloro-benzoimidazol-1-yl)-ethanone, a halogenated heterocyclic compound. Our focus is on ensuring the safety of laboratory personnel and minimizing environmental impact, grounded in established regulatory frameworks and best practices.
Understanding the Compound: Hazard Profile and Regulatory Context
This compound belongs to the family of halogenated benzimidazoles. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily available, its structural components—a chlorinated aromatic system and an ethanone group—suggest a hazard profile that warrants careful handling. Based on data from similar compounds, it should be treated as a substance that is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1][2].
From a regulatory perspective, this compound falls under the category of halogenated organic waste. The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" approach for hazardous waste, meaning its management is regulated from generation to final disposal[3]. Laboratories are considered waste generators and must adhere to specific guidelines for waste identification, segregation, storage, and disposal[3][4].
Core Principles of Chemical Waste Management
Before delving into the specific protocol, it is crucial to understand the foundational principles of laboratory waste management:
-
Waste Minimization : The first step in any waste management plan is to minimize the generation of waste. This can be achieved by ordering only the necessary quantities of chemicals and optimizing experimental scales[5][6].
-
Segregation : Never mix incompatible waste streams. Halogenated organic compounds must be collected separately from non-halogenated solvents, acids, bases, and other reactive chemicals[7][8][9]. Mixing can lead to dangerous reactions and complicates the disposal process[7][10].
-
Proper Labeling and Storage : All waste containers must be clearly labeled with their contents and associated hazards.[6][10] They should be stored in designated "Satellite Accumulation Areas" (SAAs) within the laboratory, which are inspected regularly for leaks and proper containment[5][7].
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of both solid this compound and solutions containing it.
Part 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing the appropriate PPE:
-
Eye Protection : Chemical safety goggles are mandatory.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile rubber) must be worn. Always inspect gloves for integrity before use and dispose of them properly after handling the waste.
-
Body Protection : A lab coat or other protective clothing is required.
Part 2: Waste Segregation and Collection
-
Designate a Waste Container : Use a dedicated, properly labeled container for halogenated organic waste. The container must be made of a compatible material (e.g., high-density polyethylene or glass) and have a secure, tight-fitting lid[6][8].
-
Solid Waste :
-
Carefully transfer solid this compound into the designated halogenated solid waste container.
-
Avoid creating dust. If the material is a fine powder, conduct the transfer in a chemical fume hood[11].
-
-
Liquid Waste (Solutions) :
-
Collect all solutions containing this compound in a designated "Halogenated Organic Liquid Waste" container[8][9].
-
This includes reaction mixtures, chromatographic fractions, and rinsing solvents.
-
Crucially, the first rinse of any glassware that contained the compound must be collected as hazardous waste. Subsequent rinses of emptied containers may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses for highly toxic materials[4].
-
-
Labeling the Waste Container :
Part 3: Storage in a Satellite Accumulation Area (SAA)
-
Location : The SAA must be at or near the point of waste generation and under the control of the laboratory personnel[5].
-
Container Management :
Part 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS) : Once the waste container is full or has been in storage for a designated period (often not to exceed one year for partially filled containers), contact your institution's EHS department to arrange for a waste pickup[4][5][7].
-
Documentation : Your EHS office will provide the necessary paperwork to track the waste from the laboratory to the final disposal facility. This is part of the "cradle-to-grave" responsibility of the waste generator[3][12].
-
Final Disposal Method : The ultimate disposal of this compound will be handled by a licensed hazardous waste facility. The most common and effective method for halogenated organic compounds is high-temperature incineration, which ensures complete destruction of the molecule[11][13].
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the disposal of this compound.
Caption: Disposal workflow for this compound.
Summary of Key Information
| Parameter | Guideline | Rationale |
| Waste Category | Halogenated Organic Waste | Contains chlorine, requiring specific disposal methods. |
| PPE | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | To prevent skin, eye, and respiratory exposure. |
| Waste Container | Compatible, Labeled, Sealed | Prevents leaks, reactions, and ensures proper identification. |
| Segregation | Separate from non-halogenated, acids, bases | Prevents hazardous reactions and cross-contamination. |
| Storage | Designated Satellite Accumulation Area (SAA) | Complies with regulations and ensures safe interim storage. |
| Disposal Method | Licensed Hazardous Waste Facility (High-Temperature Incineration) | Ensures complete and environmentally sound destruction of the compound. |
By adhering to this structured and well-documented disposal protocol, laboratories can ensure a safe working environment, maintain regulatory compliance, and uphold their commitment to environmental stewardship.
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Ace Waste. Properly Managing Chemical Waste in Laboratories.
- American Chemical Society. Hazardous Waste and Disposal.
- U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
- A-State Knowledge Base. Hazardous Waste Management.
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- Sigma-Aldrich. (2025, April 24). Safety Data Sheet.
- CymitQuimica. (2023, October 11). SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. Hazardous Waste.
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- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign website.
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- KEIMFARBEN GMBH. (n.d.).
- University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
- University of Texas at Austin.
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- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- El-Naas, M. H., et al. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Dartmouth College. Hazardous Waste Disposal Guide.
- Siddiqui, N., & Kent, D. R. (2015). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Canadian Journal of Chemistry.
- Echemi. Ethanone, 1-(2H-1,4-benzoxazin-6-yl)-2-chloro- (9CI) Safety Data Sheets.
- World Health Organization. (1999). Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies.
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Navigating the Unseen: A Guide to Safely Handling 1-(2-Chloro-benzoimidazol-1-yl)-ethanone
For the vanguard of discovery—researchers, scientists, and drug development professionals—the responsible handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for the investigational compound 1-(2-Chloro-benzoimidazol-1-yl)-ethanone, ensuring that your innovative work is built on a foundation of uncompromised safety.
While a specific Safety Data Sheet (SDS) for this compound is not yet publicly available, a thorough analysis of structurally similar compounds, such as other chloro-benzimidazole derivatives, provides a robust framework for anticipating its hazard profile and implementing rigorous safety protocols. This guide synthesizes that data with established best practices for handling halogenated organic compounds to offer a comprehensive operational and disposal plan.
Understanding the Hazard Landscape: A Profile Based on Analogy
Based on the hazard profiles of analogous compounds, this compound should be handled as a substance that is potentially hazardous. The primary concerns associated with similar chemical structures include:
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[2]
Given the presence of a halogenated benzimidazole core, a structure common in biologically active molecules, it is prudent to assume the compound may have unforeseen biological effects.[3][4][5][6] Therefore, minimizing all routes of exposure is the guiding principle of these recommendations.
Your Shield Against the Elements: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to create a reliable barrier between the researcher and the chemical. The following table outlines the recommended PPE, with explanations rooted in the anticipated hazards.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double Gloving: An inner nitrile glove followed by an outer glove of a material with high resistance to halogenated organic compounds (e.g., Viton™ or laminate film gloves).Causality: The inner nitrile glove provides a primary barrier and dexterity, while the outer glove offers robust protection against potential permeation by the chlorinated compound. Double gloving also allows for the safe removal of the outer, potentially contaminated, glove without exposing the skin. |
| Eye and Face Protection | Chemical Safety Goggles with a Face Shield: Goggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes to the entire face.Causality: This combination is critical to prevent contact with a substance anticipated to be a serious eye irritant.[1] |
| Body Protection | Flame-Resistant Laboratory Coat: A fully buttoned lab coat made of a flame-resistant material is required.Causality: Protects the skin and personal clothing from accidental spills and splashes. Flame-resistant material is a general laboratory best practice. |
| Respiratory Protection | NIOSH-Approved Air-Purifying Respirator with Organic Vapor Cartridges: To be used when handling the solid compound outside of a certified chemical fume hood or if aerosolization is possible.Causality: Given the potential for respiratory irritation from fine powders or aerosols, a respirator is a necessary precaution to prevent inhalation.[1] A full-face respirator may be warranted if there is a significant risk of both inhalation and eye contact.[7] |
The Workflow of Safety: A Step-by-Step Procedural Guide
Adherence to a stringent, step-by-step workflow is a self-validating system for ensuring safety during the handling of this compound.
Pre-Operational Phase: Preparation and Engineering Controls
-
Designated Work Area: All handling of this compound should occur in a designated area within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit Availability: A spill kit containing absorbent materials appropriate for organic compounds should be located in the immediate vicinity.
-
Waste Container Preparation: Prepare a designated, clearly labeled hazardous waste container for "Halogenated Organic Waste."[8]
Operational Phase: Handling the Compound
The following diagram illustrates the critical decision points and safety measures to be implemented during the handling of this compound.
Caption: A flowchart outlining the key steps and safety precautions for handling this compound.
Post-Operational Phase: Decontamination and Disposal
-
Decontamination: All surfaces and equipment that may have come into contact with the compound should be decontaminated with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Waste Segregation: As a chlorinated organic compound, all waste containing this compound, including contaminated consumables (gloves, pipette tips, etc.), must be disposed of in a designated "Halogenated Organic Waste" container. This is crucial as halogenated waste requires specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.[8]
-
PPE Removal: Remove PPE in a manner that avoids cross-contamination. The outer gloves should be removed first, followed by the face shield, lab coat, and finally the inner gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
In Case of Emergency: First Aid Measures
Should an accidental exposure occur, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
By adhering to these rigorous safety protocols, researchers can confidently and responsibly advance their work with this compound, ensuring that scientific progress and personal safety go hand in hand.
References
-
3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]
-
Modingam, P., Faillie, J. L., & Campillo, J. T. (2024). Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. PLoS neglected tropical diseases, 18(11), e0012634. [Link]
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Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (n.d.). PubMed Central (PMC). Retrieved from [Link]
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Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. (2025, August 6). ResearchGate. Retrieved from [Link]
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Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. (n.d.). ResearchGate. Retrieved from [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]
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Zhang, C. J., Xu, X. Z., Yang, N., Zhao, R. Y., & Ge, Y. Q. (2012). 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3340. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of some 1-(2-naphthyl)-2-(imidazole-1-yl)ethanone oxime and oxime ether derivatives and their anticonvulsant and antimicrobial activities. PubMed. Retrieved from [Link]
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Australian Government Department of Health. (2016, July 1). Acetamide, 2-chloro-: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Retrieved from [Link]
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Cosmetic Ingredient Review. (2025, July 17). Safety Assessment of Acetyl Hexapeptide-8 Amide as Used in Cosmetics. PubMed. Retrieved from [Link]
Sources
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- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 8. fishersci.at [fishersci.at]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
